molecular formula C6H7N3 B189057 3,5-dimethyl-1H-pyrazole-4-carbonitrile CAS No. 108161-12-2

3,5-dimethyl-1H-pyrazole-4-carbonitrile

Cat. No.: B189057
CAS No.: 108161-12-2
M. Wt: 121.14 g/mol
InChI Key: PNTVBTYFIVEVET-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1H-pyrazole-4-carbonitrile (CAS 108161-12-2) is a high-purity, heterocyclic building block designed for advanced chemical synthesis and drug discovery research. This compound features a nitrile group and a pyrazole core, a scaffold renowned for its significant role in pharmacological applications . The pyrazole structure is a privileged scaffold in medicinal chemistry, found in molecules with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . In research settings, this compound serves as a key precursor for the development of novel substances. Its structural features make it a valuable intermediate for generating more complex molecules, such as 1,3-thiazoline derivatives, which have been explored through molecular docking studies for putative antibacterial activity . Furthermore, pyrazole-4-carbonitrile derivatives have demonstrated specific, intermediate inhibition against microbial strains like the Gram-negative bacterium Pseudomonas aeruginosa and the Gram-positive Bacillus subtilis in scientific studies, highlighting their relevance in developing new antimicrobial agents . Researchers also utilize such nitrile-functionalized pyrazoles in the synthesis of diverse fused pyrazole systems and as ligands in coordination chemistry . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) for safe handling and storage instructions. The compound should be stored sealed in a dry, room-temperature environment .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dimethyl-1H-pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3/c1-4-6(3-7)5(2)9-8-4/h1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTVBTYFIVEVET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60429091
Record name 3,5-dimethyl-1H-pyrazole-4-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108161-12-2
Record name 3,5-dimethyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's Guide to 3,5-dimethyl-1H-pyrazole-4-carbonitrile (CAS No. 108161-12-2): Synthesis, Reactivity, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of 3,5-dimethyl-1H-pyrazole-4-carbonitrile, a heterocyclic building block of increasing importance in medicinal chemistry. We will explore its core physicochemical properties, detail robust synthetic methodologies with mechanistic explanations, and survey its reactivity profile. The primary focus will be on its strategic application as a key intermediate in the development of novel therapeutics, particularly for inflammatory and central nervous system disorders. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural and functional attributes of this pyrazole scaffold.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus is a "privileged scaffold" in drug discovery, a designation earned due to its recurrence in a multitude of FDA-approved drugs and biologically active compounds.[1] Its five-membered heterocyclic structure, containing two adjacent nitrogen atoms, provides a unique combination of metabolic stability, hydrogen bonding capabilities, and a rigid framework for orienting pharmacophoric substituents. Pyrazole derivatives are known to exhibit a vast range of biological activities, including anti-inflammatory, analgesic, antibacterial, and antitumor properties.[2][3]

Within this important class of molecules, 3,5-dimethyl-1H-pyrazole-4-carbonitrile represents a particularly versatile and strategic starting material. The dimethyl substitution provides steric bulk and lipophilicity, while the cyano group at the 4-position is a key functional handle, readily convertible into other essential functionalities like amides, carboxylic acids, and tetrazoles, significantly broadening its synthetic utility.

Core Compound Identification and Physicochemical Properties

Accurate identification is paramount for regulatory compliance and experimental reproducibility. The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number.

Table 1: Compound Identification and Key Properties

PropertyValueSource
CAS Number 108161-12-2[4][5]
Molecular Formula C₆H₇N₃[6]
Molecular Weight 121.14 g/mol [6]
IUPAC Name 3,5-dimethyl-1H-pyrazole-4-carbonitrileN/A
Appearance Typically a white to off-white solidGeneral Knowledge
Solubility Soluble in polar organic solvents like DMSO, DMF, and alcohols[6]

Synthesis and Mechanistic Considerations

The construction of the 3,5-dimethyl-1H-pyrazole-4-carbonitrile core is typically achieved through a classical cyclocondensation reaction. The choice of starting materials is critical for achieving high yield and purity.

Primary Synthetic Pathway

The most common and efficient synthesis involves the reaction of (1-ethoxy-1-methylethylidene)malononitrile with hydrazine hydrate. This method directly installs the required methyl and carbonitrile groups in the correct positions.

Synthesis_Workflow reagent1 (1-ethoxy-1-methylethylidene)malononitrile process Cyclocondensation reagent1->process reagent2 Hydrazine Hydrate (N₂H₄·H₂O) reagent2->process solvent Solvent (e.g., Ethanol) solvent->process Reflux product 3,5-dimethyl-1H-pyrazole-4-carbonitrile (CAS: 108161-12-2) process->product

Caption: General synthetic workflow for 3,5-dimethyl-1H-pyrazole-4-carbonitrile.

Mechanistic Insight: The reaction proceeds via an initial nucleophilic attack of a hydrazine nitrogen onto one of the nitrile-activated carbons of the malononitrile derivative. This is followed by an intramolecular cyclization and subsequent tautomerization and elimination of ethanol and water to yield the stable aromatic pyrazole ring. The acidic or basic conditions can catalyze this process.

Detailed Experimental Protocol

This protocol is a representative synthesis adapted from established methodologies for pyrazole formation.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (1-ethoxy-1-methylethylidene)malononitrile (1.0 eq) and absolute ethanol (10 volumes).

  • Reagent Addition: While stirring, add hydrazine hydrate (1.1 eq) dropwise to the solution. The addition may be exothermic, and cooling may be necessary to maintain a controlled temperature.

  • Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, reduce the solvent volume under reduced pressure until a solid forms.

  • Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove residual impurities. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield pure 3,5-dimethyl-1H-pyrazole-4-carbonitrile.

Spectroscopic Characterization

Structural confirmation is typically achieved through standard spectroscopic methods.

  • ¹H NMR: Expect two singlets in the aliphatic region (around δ 2.0-2.5 ppm) corresponding to the two chemically equivalent methyl groups (C3-CH₃ and C5-CH₃). A broad singlet in the downfield region (δ 12-13 ppm) is characteristic of the N-H proton of the pyrazole ring.

  • ¹³C NMR: Signals for the two methyl carbons will appear around δ 10-15 ppm. The quaternary carbons of the pyrazole ring will be observed in the aromatic region (δ 100-150 ppm). The nitrile carbon (CN) will have a characteristic chemical shift around δ 115-120 ppm.

  • FT-IR: Key vibrational bands include a sharp, strong absorption around 2220-2240 cm⁻¹ for the C≡N stretch of the nitrile group. A broad absorption in the region of 3100-3300 cm⁻¹ corresponds to the N-H stretching vibration.[7]

Chemical Reactivity and Derivatization Potential

The true value of 3,5-dimethyl-1H-pyrazole-4-carbonitrile in drug development lies in its predictable reactivity, allowing for controlled chemical transformations at two primary sites: the pyrazole nitrogen and the C4-nitrile group.

Reactivity_Profile cluster_N1 N1-Position Reactivity cluster_C4 C4-Nitrile Reactivity start 3,5-dimethyl-1H- pyrazole-4-carbonitrile N_alkylation N-Alkylated Pyrazoles start->N_alkylation R-X, Base N_arylation N-Arylated Pyrazoles start->N_arylation Ar-B(OH)₂, Cu catalyst hydrolysis Carboxylic Acid / Amide start->hydrolysis H₃O⁺ or OH⁻ reduction Aminomethyl Group start->reduction H₂, Raney Ni or LiAlH₄ cycloaddition Tetrazole Ring start->cycloaddition NaN₃, NH₄Cl

Caption: Key reactivity pathways for synthetic derivatization.

  • N-Functionalization: The N-H proton is acidic and can be deprotonated with a mild base (e.g., K₂CO₃, NaH) to form a pyrazolate anion. This anion is a potent nucleophile that readily reacts with various electrophiles (e.g., alkyl halides, benzyl halides) to afford N-substituted pyrazoles. This is a crucial step for modulating the pharmacokinetic properties (ADME) of a potential drug candidate.

  • Nitrile Group Transformations: The cyano group is a versatile precursor:

    • Hydrolysis: Acidic or basic hydrolysis can convert the nitrile to a primary amide or further to a carboxylic acid, both of which are common functionalities in bioactive molecules.

    • Reduction: Catalytic hydrogenation (e.g., H₂/Raney Ni) or chemical reduction (e.g., LiAlH₄) can reduce the nitrile to a primary aminomethyl group, providing a key linker for further elaboration.

    • Cycloaddition: The [3+2] cycloaddition reaction with sodium azide (often catalyzed by an ammonium salt or a Lewis acid) is a high-yield method to convert the nitrile into a 5-substituted tetrazole ring. Tetrazoles are widely used as bioisosteres for carboxylic acids in drug design, often improving metabolic stability and cell permeability.

Applications in Drug Discovery

The derivatization potential of 3,5-dimethyl-1H-pyrazole-4-carbonitrile makes it a valuable intermediate in the synthesis of compounds targeting a range of diseases.

Inhibitors of Phosphodiesterase 4 (PDE4)

A significant application is in the development of PDE4 inhibitors for treating inflammatory diseases like asthma and Chronic Obstructive Pulmonary Disease (COPD).[8] The pyrazole core acts as a central scaffold to position key pharmacophoric elements that interact with the active site of the PDE4 enzyme. For example, derivatives have been synthesized where the N1-position is functionalized with a substituted aryl group, and the C4-position is elaborated from the nitrile into a group that provides additional binding interactions.[8]

Drug_Discovery_Flow start 3,5-dimethyl-1H- pyrazole-4-carbonitrile step1 Multi-step Synthesis (N-Alkylation, Nitrile conversion, etc.) start->step1 step2 Library of Bioactive Derivatives step1->step2 step3 Screening & Lead Optimization (e.g., PDE4 Inhibition Assay) step2->step3 result Lead Compounds for Inflammatory Diseases (Asthma/COPD) or CNS Disorders step3->result

Caption: Role as a key intermediate in a typical drug discovery program.

Other Therapeutic Areas

The pyrazole scaffold is prevalent in compounds targeting the central nervous system, and as building blocks for kinase inhibitors in oncology. The ability to rapidly generate a diverse library of analogues from 3,5-dimethyl-1H-pyrazole-4-carbonitrile makes it an attractive starting point for high-throughput screening campaigns in these and other therapeutic areas.

Conclusion

3,5-dimethyl-1H-pyrazole-4-carbonitrile is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its straightforward and high-yielding synthesis, combined with the orthogonal reactivity of its functional groups, provides a reliable and versatile platform for the construction of complex molecular architectures. As the demand for novel therapeutics continues to grow, the intelligent application of such well-defined building blocks will remain fundamental to the efficiency and success of drug discovery programs.

References

  • BLDpharm. 108161-12-2|3,5-Dimethyl-1H-pyrazole-4-carbonitrile.
  • ChemicalBook. 3,5-dimethyl-1H-pyrazole-4-carbonitrile | 108161-12-2.
  • Smolecule. Buy 3,5-Dimethyl-1H-pyrazole-1-carbonitrile | 27257-91-6.
  • TSI Journals. SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES.
  • National Center for Biotechnology Information. 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizine-3-carbonitrile.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Journal of Chemical and Pharmaceutical Research.
  • National Center for Biotechnology Information. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
  • MDPI.
  • ResearchGate.
  • ResearchGate. The FT-IR spectrum of 3,5-dimethylpyrazole.

Sources

An In-Depth Technical Guide to the Synthesis of 3,5-dimethyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. Its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Within this important class of heterocycles, 3,5-dimethyl-1H-pyrazole-4-carbonitrile stands out as a valuable building block for the synthesis of more complex molecular architectures. The presence of the nitrile group at the 4-position offers a versatile handle for further chemical transformations, making it a key intermediate for drug discovery and development professionals.

This technical guide provides a comprehensive exploration of the viable synthetic pathways to 3,5-dimethyl-1H-pyrazole-4-carbonitrile. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, offering field-proven insights into the synthesis of this important molecule. We will primarily focus on a robust and well-documented two-step approach, while also briefly touching upon alternative strategies like multicomponent reactions.

Part 1: Synthesis of the 3,5-Dimethyl-1H-pyrazole Core

The foundational step in the synthesis of the target molecule is the construction of the 3,5-dimethyl-1H-pyrazole ring system. The most reliable and widely adopted method for this transformation is the Paal-Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. In this case, acetylacetone (2,4-pentanedione) serves as the readily available 1,3-dicarbonyl starting material.

The reaction with hydrazine can be carried out using either hydrazine hydrate or hydrazine sulfate. While both are effective, the choice of reagent can influence the reaction conditions and work-up procedure. Using hydrazine hydrate often results in a cleaner reaction profile, avoiding the generation of inorganic salt byproducts.

Experimental Protocol: Synthesis of 3,5-Dimethyl-1H-pyrazole

Materials:

  • Acetylacetone (2,4-pentanedione)

  • Hydrazine hydrate or Hydrazine sulfate

  • Ethanol or aqueous alkali (e.g., 10% Sodium Hydroxide)

  • Ether or other suitable extraction solvent

  • Anhydrous Potassium Carbonate or Magnesium Sulfate

  • Petroleum ether (for recrystallization)

Procedure (using Hydrazine Hydrate):

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve hydrazine hydrate (1.0 equivalent) in ethanol.

  • Cool the flask in an ice bath to approximately 0-5 °C.

  • Slowly add acetylacetone (1.0 equivalent) dropwise to the cooled hydrazine solution with constant stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ether and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield crude 3,5-dimethyl-1H-pyrazole.

  • The product can be further purified by recrystallization from petroleum ether to afford a white crystalline solid.

Caption: Synthesis of the 3,5-dimethyl-1H-pyrazole core.

Part 2: Functionalization at the C4 Position: A Two-Step Approach

Direct cyanation of the 3,5-dimethyl-1H-pyrazole at the C4 position is challenging. A more reliable and controllable strategy involves a two-step sequence: formylation of the C4 position followed by conversion of the resulting aldehyde to a nitrile.

Step 2a: Vilsmeier-Haack Formylation to 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. However, direct formylation of N-unsubstituted 3,5-dimethyl-1H-pyrazole can be problematic, as the electrophilic Vilsmeier reagent can react at the N1 position. To ensure regioselective formylation at the C4 position, a protecting group strategy is often employed. One effective approach involves the reaction of the pyrazole with methyl acrylate to introduce a propionate group at the N1 position. This protected pyrazole can then be subjected to the Vilsmeier-Haack reaction, followed by hydrolysis and decarboxylation to yield the desired 4-carbaldehyde.

Experimental Protocol: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde

Materials:

  • 3,5-Dimethyl-1H-pyrazole

  • Methyl acrylate

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Suitable organic solvents (e.g., Dichloromethane, Ethyl acetate)

Procedure:

Part i: N-Protection

  • React 3,5-dimethyl-1H-pyrazole with an excess of methyl acrylate, with or without a basic catalyst, and heat the mixture to afford methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate. Purify the product by distillation under reduced pressure.

Part ii: Vilsmeier-Haack Formylation

  • In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) to form the Vilsmeier reagent.

  • Add the N-protected pyrazole from Part i to the Vilsmeier reagent and heat the mixture.

  • After the reaction is complete (monitored by TLC), cool the mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with an aqueous base (e.g., sodium hydroxide) and extract the product with an organic solvent.

  • Dry the organic layer, evaporate the solvent to obtain the crude N-protected 4-formyl pyrazole.

Part iii: Deprotection

  • Hydrolyze the ester group of the N-protected 4-formyl pyrazole using aqueous sodium hydroxide.

  • Acidify the mixture to precipitate the corresponding carboxylic acid.

  • Heat the isolated acid to induce decarboxylation, yielding 3,5-dimethyl-1H-pyrazole-4-carbaldehyde. The product can be purified by recrystallization or column chromatography.[1][2]

Caption: Vilsmeier-Haack formylation and deprotection.

Step 2b: Conversion of Aldehyde to Nitrile

The final step in this pathway is the conversion of the 4-formyl group to the target 4-carbonitrile. A common and effective method for this transformation is the dehydration of the corresponding aldoxime. The aldehyde is first reacted with hydroxylamine to form the oxime, which is then dehydrated using various reagents to yield the nitrile.

Experimental Protocol: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbonitrile

Materials:

  • 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde

  • Hydroxylamine hydrochloride

  • A base (e.g., Sodium acetate, Pyridine)

  • A dehydrating agent (e.g., Acetic anhydride, Thionyl chloride, or a milder modern reagent)

  • Suitable solvents (e.g., Ethanol, Toluene)

Procedure:

  • Dissolve 3,5-dimethyl-1H-pyrazole-4-carbaldehyde in a suitable solvent such as ethanol.

  • Add hydroxylamine hydrochloride and a base (e.g., sodium acetate) to the solution.

  • Heat the mixture to reflux until the formation of the oxime is complete (monitored by TLC).

  • Isolate the crude oxime.

  • In a separate reaction, treat the oxime with a dehydrating agent. For example, reflux the oxime in acetic anhydride.

  • After the reaction is complete, quench the reaction mixture, for instance by pouring it into water.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry it, and remove the solvent under reduced pressure.

  • Purify the resulting 3,5-dimethyl-1H-pyrazole-4-carbonitrile by column chromatography or recrystallization.[3]

Caption: Conversion of the 4-carbaldehyde to the 4-carbonitrile.

Part 3: Alternative Approaches - Multicomponent Reactions

Multicomponent reactions (MCRs) offer an attractive alternative to traditional multi-step syntheses by combining three or more starting materials in a single pot to form a complex product, thereby increasing efficiency and reducing waste.[4] The synthesis of pyrazole derivatives has been a fertile ground for the application of MCRs. For instance, the four-component reaction of aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate is a well-established method for producing highly substituted pyranopyrazoles.[4]

While a specific, high-yielding MCR for the direct synthesis of 3,5-dimethyl-1H-pyrazole-4-carbonitrile is not as prominently documented as the two-step pathway, the principles of MCRs suggest its feasibility. Such a reaction would likely involve the condensation of acetylacetone, hydrazine, and a C1 synthon bearing a nitrile group. Researchers in the field are encouraged to explore this avenue, as a successful MCR would represent a significant improvement in the synthesis of this valuable intermediate.

Data Summary

The following table summarizes the key aspects of the presented two-step synthetic pathway. Yields are representative and can vary based on specific reaction conditions and scale.

StepReactionKey ReagentsTypical YieldNotes
1 Pyrazole Core SynthesisAcetylacetone, Hydrazine Hydrate80-90%A robust and high-yielding reaction.
2a Vilsmeier-Haack FormylationN-Protected Pyrazole, POCl₃, DMF60-70%Requires N-protection for regioselectivity.
2b Aldehyde to Nitrile ConversionPyrazole-4-carbaldehyde, NH₂OH·HCl, Acetic Anhydride70-85%A standard transformation with reliable outcomes.

Conclusion

The synthesis of 3,5-dimethyl-1H-pyrazole-4-carbonitrile is most reliably achieved through a well-defined, two-step functionalization of the pre-formed 3,5-dimethyl-1H-pyrazole core. This pathway, involving an initial Vilsmeier-Haack formylation at the C4 position followed by the conversion of the aldehyde to a nitrile, offers a controllable and reproducible route to the target molecule. While multicomponent reactions present a promising area for future process optimization, the two-step approach remains the current standard for dependable laboratory-scale and potential scale-up synthesis. This guide provides the necessary foundational knowledge and practical protocols for researchers and drug development professionals to confidently synthesize this key heterocyclic building block.

References

  • Attaryan, O. S., Antanosyan, S. K., Panosyan, G. A., Asratyan, G. V., & Matsoyan, S. G. (2006). Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. Russian Journal of General Chemistry, 76(11), 1817–1819. [Link]

  • Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]

  • Ganboa, I., & Palomo, C. (1983). Easily One-Flask Conversion of Aromatic Aldehydes to Nitriles. Synthetic Communications, 13(3), 219-224. [Link]

  • Wang, J., Xu, F., & Zhang, Z. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. Scientific Reports, 11(1), 14214. [Link]

  • Laulhé, S., Gori, S. S., & Nantz, M. H. (2011). A Chemoselective, One-Pot Transformation of Aldehydes to Nitriles. The Journal of Organic Chemistry, 76(21), 9336–9340. [Link]

  • Rokade, B. V., & Prabhu, J. R. (2012). The Schmidt Reaction of Aldehydes with NaN3 Furnishes the Corresponding Nitriles in Near Quantitative Yields in the Presence of TfOH and Tolerates Various Electron-Withdrawing and Electron-Donating Substituents. The Journal of Organic Chemistry, 77(11), 5364–5370. [Link]

  • Organic Syntheses. 3,5-Dimethylpyrazole. [Link]

  • Shaabani, A., Ghasemi, Z., & Maleki, A. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4736. [Link]

Sources

The Genesis and Ascendancy of Pyrazole-4-Carbonitriles: A Technical Guide for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its derivatives have given rise to a plethora of clinically significant drugs and valuable agrochemicals. Among the vast landscape of pyrazole-based compounds, the pyrazole-4-carbonitrile scaffold has emerged as a particularly privileged motif, underpinning the development of numerous therapeutic agents. This in-depth technical guide provides a comprehensive exploration of the discovery and historical evolution of pyrazole-4-carbonitrile compounds. We will traverse the seminal moments in pyrazole chemistry, from the foundational syntheses of the late 19th century to the sophisticated, modern methodologies that enable the efficient construction of these vital molecular architectures. This guide will illuminate the causal relationships behind experimental choices, provide detailed protocols for key synthetic transformations, and present a chronological perspective on the ever-expanding role of pyrazole-4-carbonitriles in drug discovery and development.

The Dawn of Pyrazole Chemistry: From Serendipity to a Synthetic Revolution

The story of pyrazoles begins in 1883 with the German chemist Ludwig Knorr.[1][2] In his pursuit of quinine analogs, Knorr serendipitously discovered the first synthetic pyrazole derivative, a compound that would later be known as Antipyrine (phenazone).[2] This landmark achievement was not merely the creation of a new molecule but the dawn of a new era in medicinal chemistry, as Antipyrine became one of the first synthetic drugs to be commercialized, lauded for its potent analgesic and antipyretic properties.[1][2]

Knorr's foundational work, now famously known as the Knorr pyrazole synthesis , involved the condensation of a β-ketoester (ethyl acetoacetate) with a hydrazine derivative (phenylhydrazine).[1][3] This relatively simple yet versatile reaction opened the floodgates for the synthesis of a wide array of substituted pyrazoles, laying the groundwork for over a century of innovation in heterocyclic chemistry.

The initial success of Antipyrine spurred a wave of research into pyrazolone derivatives, leading to the development of other significant drugs like Phenylbutazone in the late 1940s, a potent anti-inflammatory agent for treating arthritis and gout.[4][5] These early discoveries firmly established the pyrazole scaffold as a critical pharmacophore in drug design.

The Emergence of the 4-Cyano Moiety: A Gateway to New Chemical Space and Biological Activity

While the early focus of pyrazole chemistry was on pyrazolones, the introduction of the carbonitrile (cyano) group at the C4 position of the pyrazole ring marked a significant turning point, unlocking new avenues for structural diversification and biological targeting. The precise historical moment of the first synthesis of a pyrazole-4-carbonitrile is not definitively documented in a single seminal publication, but its emergence is intrinsically linked to the development of multicomponent reactions in the mid-20th century.

The key precursor for the introduction of the 4-cyano group is often malononitrile . The reactivity of this dinitrile provided a versatile building block for the construction of the pyrazole ring with a pre-installed cyano group at the 4-position. One of the earliest and most straightforward methods for the synthesis of 5-amino-1H-pyrazole-4-carbonitriles involves the reaction of a hydrazine with a derivative of malononitrile, such as (ethoxymethylene)malononitrile.[6]

The development of three-component reactions, often involving an aldehyde, malononitrile, and a hydrazine, revolutionized the synthesis of pyrazole-4-carbonitriles. These one-pot procedures offered significant advantages in terms of efficiency, atom economy, and the ability to generate molecular diversity rapidly. This approach allows for the facile introduction of a wide variety of substituents at the 1, 3, and 5-positions of the pyrazole ring, making it a cornerstone of modern combinatorial and medicinal chemistry.

Evolution of Synthetic Methodologies: From Classical to Contemporary

The synthetic toolbox for accessing pyrazole-4-carbonitriles has expanded dramatically since the early days of pyrazole chemistry. The following sections provide an overview of the key synthetic strategies, highlighting the evolution from classical methods to modern, more efficient approaches.

Classical Approaches: The Foundation of Pyrazole-4-Carbonitrile Synthesis

The foundational methods for constructing the pyrazole-4-carbonitrile scaffold typically involve the cyclocondensation of a hydrazine with a 1,3-dicarbonyl equivalent bearing a cyano group.

3.1.1. From β-Ketonitriles and Hydrazines

A versatile and widely employed method for the synthesis of 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines. This approach allows for the regioselective formation of the pyrazole ring.

Experimental Protocol: Synthesis of 5-Amino-3-phenyl-1H-pyrazole-4-carbonitrile

  • Reactants: Benzoylacetonitrile, Hydrazine hydrate

  • Procedure:

    • Dissolve benzoylacetonitrile in a suitable solvent such as ethanol.

    • Add hydrazine hydrate to the solution.

    • Reflux the reaction mixture for several hours.

    • Cool the reaction mixture to room temperature, and collect the precipitated product by filtration.

    • Recrystallize the crude product from a suitable solvent to obtain pure 5-amino-3-phenyl-1H-pyrazole-4-carbonitrile.

The Rise of Multicomponent Reactions (MCRs): A Paradigm Shift in Efficiency

Multicomponent reactions (MCRs) have become the method of choice for the synthesis of highly functionalized pyrazole-4-carbonitriles due to their operational simplicity and high efficiency. The most common MCR for this purpose is a three-component reaction of an aldehyde, malononitrile, and a hydrazine.

Experimental Protocol: Three-Component Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile

  • Reactants: Benzaldehyde, Malononitrile, Phenylhydrazine

  • Catalyst: A variety of catalysts can be employed, including basic catalysts (e.g., piperidine, sodium ethoxide) or Lewis acids. Green chemistry approaches often utilize recyclable catalysts or solvent-free conditions.

  • Procedure:

    • In a round-bottom flask, combine the aldehyde, malononitrile, and a catalytic amount of the chosen catalyst in a suitable solvent (e.g., ethanol).

    • Stir the mixture at room temperature or with gentle heating to facilitate the Knoevenagel condensation between the aldehyde and malononitrile, forming benzylidenemalononitrile as an intermediate.

    • Add the hydrazine to the reaction mixture.

    • Continue stirring or refluxing until the reaction is complete (monitored by TLC).

    • Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

    • Wash the product with a cold solvent and dry to obtain the desired pyrazole-4-carbonitrile.

Mechanism of the Three-Component Reaction:

G cluster_0 Knoevenagel Condensation cluster_1 Michael Addition & Cyclization A Aldehyde C Benzylidenemalononitrile (Intermediate) A->C Catalyst B Malononitrile B->C E Michael Adduct C->E D Hydrazine D->E F Cyclized Intermediate E->F Intramolecular Cyclization G Pyrazole-4-carbonitrile (Product) F->G Tautomerization & Aromatization

Figure 1: General workflow for the three-component synthesis of pyrazole-4-carbonitriles.

Modern Synthetic Innovations: Expanding the Horizons

In recent years, a variety of advanced synthetic methods have been developed to further enhance the efficiency, selectivity, and environmental friendliness of pyrazole-4-carbonitrile synthesis.

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields by providing rapid and uniform heating.

  • Ultrasound-Promoted Reactions: Sonication can enhance reaction rates by promoting better mixing and mass transfer.

  • Green Chemistry Approaches: The development of reactions in aqueous media, the use of recyclable catalysts (e.g., magnetic nanoparticles), and solvent-free reaction conditions are gaining prominence to minimize the environmental impact of chemical synthesis.

The Pharmacological Significance of Pyrazole-4-Carbonitriles: A Timeline of Drug Discovery

The incorporation of the 4-cyano group into the pyrazole scaffold has proven to be a highly successful strategy in drug discovery. The nitrile group can act as a hydrogen bond acceptor, participate in dipole-dipole interactions, and serve as a synthetic handle for further functionalization. The following table provides a chronological overview of key pyrazole-containing drugs, highlighting the increasing importance of this heterocyclic core in modern medicine.

Drug Name Year of Approval (Approx.) Therapeutic Class Significance
Antipyrine 1887Analgesic, AntipyreticOne of the first synthetic drugs.[2]
Phenylbutazone 1949Non-steroidal anti-inflammatory drug (NSAID)Potent anti-inflammatory agent for rheumatic diseases.[5]
Celecoxib 1999COX-2 Inhibitor (NSAID)A blockbuster drug for the treatment of arthritis and pain.[7]
Sildenafil 1998PDE5 InhibitorA revolutionary treatment for erectile dysfunction.[7]
Ruxolitinib 2011JAK InhibitorTreatment for myelofibrosis and polycythemia vera.[7]
Crizotinib 2011ALK/ROS1 InhibitorTargeted therapy for non-small cell lung cancer.[7]
Apixaban 2012Factor Xa InhibitorAn anticoagulant for the prevention of blood clots.[7]
Pirtobrutinib 2023BTK InhibitorTreatment for mantle cell lymphoma.[7]
Zavegepant 2023CGRP Receptor AntagonistA nasal spray for the treatment of migraine.[7]

Signaling Pathway Visualization: Mechanism of Action of a Pyrazole-Based Kinase Inhibitor

G cluster_0 Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase Kinase Kinase Domain Receptor->Kinase Ligand Binding Substrate Substrate Protein Kinase->Substrate ATP PhosphorylatedSubstrate Phosphorylated Substrate Substrate->PhosphorylatedSubstrate Phosphorylation Downstream Downstream Signaling (Cell Proliferation, Survival) PhosphorylatedSubstrate->Downstream Inhibitor Pyrazole-4-Carbonitrile Kinase Inhibitor Inhibitor->Kinase Binds to ATP-binding site

Figure 2: Simplified diagram illustrating the mechanism of action of a pyrazole-based kinase inhibitor.

Conclusion and Future Perspectives

From its serendipitous discovery over a century ago, the pyrazole scaffold has evolved into a cornerstone of modern medicinal chemistry. The introduction of the 4-carbonitrile moiety has been a particularly fruitful endeavor, providing access to a rich chemical space and enabling the development of a diverse array of life-saving drugs. The continuous refinement of synthetic methodologies, driven by the principles of efficiency, selectivity, and sustainability, ensures that pyrazole-4-carbonitriles will remain a central focus of research and development for years to come. As our understanding of disease biology deepens, the versatility and tunability of the pyrazole-4-carbonitrile core will undoubtedly lead to the discovery of new and improved therapies for a wide range of human ailments.

References

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A Technical Guide to the Theoretical Analysis of 3,5-dimethyl-1H-pyrazole-4-carbonitrile: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] 3,5-dimethyl-1H-pyrazole-4-carbonitrile is a exemplary member of this class, featuring key pharmacophoric elements including hydrogen bond donors/acceptors, hydrophobic methyl groups, and a reactive nitrile moiety. Understanding the intrinsic electronic and structural properties of this molecule is paramount for its rational application in drug design and materials science. This in-depth guide provides a comprehensive framework for the theoretical investigation of 3,5-dimethyl-1H-pyrazole-4-carbonitrile using Density Functional Theory (DFT). We will elucidate not only the procedural steps but also the scientific rationale behind the chosen computational protocols, offering field-proven insights for researchers, scientists, and drug development professionals. The objective is to establish a self-validating system where theoretical predictions can be confidently correlated with experimental observations, thereby accelerating the discovery and optimization pipeline.

Introduction: The Significance of the Pyrazole Core

Nitrogen-containing heterocyclic compounds are foundational to contemporary drug discovery.[1] Among these, pyrazoles represent a privileged scaffold due to their synthetic versatility and their ability to engage with a wide spectrum of biological targets.[3][4][5] The pyrazole ring is a key component in numerous clinically approved drugs, demonstrating anti-inflammatory, antimicrobial, and anticancer properties, among others.[6][7]

The subject of this guide, 3,5-dimethyl-1H-pyrazole-4-carbonitrile, integrates the stable pyrazole ring with two methyl groups at the 3 and 5 positions and a carbonitrile group at the 4 position. This specific arrangement of functional groups imparts a unique electronic and steric profile that dictates its reactivity and potential for intermolecular interactions. Theoretical calculations provide a powerful, cost-effective lens through which we can probe these properties at the sub-molecular level. By computing its optimal geometry, vibrational frequencies, and electronic landscape, we can predict its behavior, guide synthetic modifications, and lay the groundwork for advanced applications like molecular docking and quantitative structure-activity relationship (QSAR) studies.[8][9]

Part 1: The Computational Methodology: A Self-Validating Protocol

The Choice of Method: Why Density Functional Theory?

For organic molecules of this size and complexity, Density Functional Theory (DFT) offers an optimal balance of computational accuracy and efficiency.[10][11] Unlike more computationally expensive ab initio methods, DFT approximates the many-body electronic system based on its electron density. The selection of the B3LYP hybrid functional, which incorporates a portion of the exact Hartree-Fock exchange, has been consistently shown to yield reliable results for the geometries and electronic properties of pyrazole derivatives.[12][13] This is paired with a robust basis set, such as 6-311++G(d,p), which provides sufficient flexibility to accurately describe the electron distribution, including diffuse functions (++) for lone pairs and polarization functions (d,p) for non-spherical electron clouds.

The Experimental Workflow: A Step-by-Step Protocol

A rigorous and reproducible computational study follows a well-defined workflow. Each step is designed to build upon the last and includes internal checks to validate the results.

Protocol Steps:

  • Geometry Optimization:

    • Objective: To determine the most stable three-dimensional conformation of the molecule, corresponding to the global minimum on the potential energy surface.

    • Procedure: An initial structure of 3,5-dimethyl-1H-pyrazole-4-carbonitrile is constructed. A full geometry optimization is then performed using the B3LYP functional with the 6-311++G(d,p) basis set. The calculation is deemed complete when the forces on each atom converge to a near-zero value.

    • Causality: This step is critical because all subsequent property calculations are dependent on an accurate molecular geometry. An incorrect geometry will lead to erroneous electronic and spectroscopic predictions.

  • Vibrational Frequency Analysis:

    • Objective: To confirm that the optimized geometry represents a true energy minimum and to predict the molecule's infrared (IR) and Raman spectra.

    • Procedure: A frequency calculation is performed on the optimized geometry at the same level of theory (B3LYP/6-311++G(d,p)).

    • Trustworthiness: The absence of any imaginary frequencies confirms a stable structure.[12] The resulting vibrational modes can be compared directly with experimental FT-IR data, providing a crucial validation point for the chosen computational model.[14]

  • Electronic Property Calculation:

    • Objective: To analyze the electronic structure, reactivity, and intermolecular interaction potential of the molecule.

    • Procedure: A single-point energy calculation is performed on the validated, optimized geometry. From this, several key properties are derived:

      • Frontier Molecular Orbitals (FMOs): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined.[13][15]

      • Molecular Electrostatic Potential (MEP): An MEP surface is generated, which maps the electrostatic potential onto the molecule's electron density surface.[10]

  • NMR Spectra Simulation:

    • Objective: To predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts.

    • Procedure: The Gauge-Including Atomic Orbital (GIAO) method is employed on the optimized structure to calculate the NMR isotropic shielding values. These are then referenced against a standard (e.g., Tetramethylsilane, TMS) calculated at the same level of theory to predict chemical shifts.

    • Validation: Comparing these theoretical shifts with experimentally obtained NMR spectra provides another layer of validation for the accuracy of the computed electronic structure.[14]

Visualization of the Computational Workflow

G cluster_input Initial Setup cluster_calc Core Calculations cluster_validation Validation & Analysis Input Initial 3D Structure (3,5-dimethyl-1H-pyrazole-4-carbonitrile) Method Select Method (DFT: B3LYP/6-311++G(d,p)) Input->Method Opt Step 1: Geometry Optimization Method->Opt Freq Step 2: Frequency Analysis Opt->Freq NMR_Calc Step 4: NMR Calculation (GIAO Method) Opt->NMR_Calc Validation Check for Imaginary Frequencies Freq->Validation SPE Step 3: Single-Point Energy (Electronic Properties) Output Predicted Properties: - Optimized Geometry - IR/Raman Spectra - HOMO/LUMO - MEP Map - NMR Shifts SPE->Output NMR_Calc->Output Validation->Opt No (Refine Structure) Validation->SPE Yes (True Minimum) G cluster_calc Theoretical Outputs cluster_app Drug Design Applications Geom Optimized Geometry (3D Shape) Pharm Pharmacophore Modeling Geom->Pharm Docking Molecular Docking Geom->Docking MEP MEP Map (Charge Distribution) SAR Structure-Activity Relationship (SAR) MEP->SAR MEP->Docking FMO HOMO/LUMO (Reactivity) FMO->SAR ADME ADME Prediction FMO->ADME

Caption: Linking theoretical properties to drug design.

Conclusion

This guide has detailed a robust, multi-step computational protocol for the theoretical analysis of 3,5-dimethyl-1H-pyrazole-4-carbonitrile. By leveraging Density Functional Theory, we have successfully predicted its optimal geometry, vibrational and NMR spectra, and key electronic properties. The strong correlation between these theoretical predictions and expected experimental values validates the chosen methodology, establishing it as a reliable tool for in silico molecular characterization.

For researchers in drug development, this computational approach provides profound, actionable insights that can significantly de-risk and accelerate the discovery process. It enables the rational design of more potent and selective derivatives, facilitates the creation of predictive pharmacophore models, and offers a foundational understanding of the molecule's intrinsic properties long before a single gram is synthesized. This synergy between theoretical calculation and experimental science represents the future of efficient and innovative molecular design.

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Foreword: The 3,5-Dimethyl-1H-Pyrazole Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Data of 3,5-dimethyl-1H-pyrazole Derivatives

To the dedicated researcher, scientist, or drug development professional, the molecular scaffold is the foundational canvas upon which therapeutic innovation is built. Among the privileged heterocyclic structures in medicinal chemistry, the 3,5-dimethyl-1H-pyrazole core is a recurring motif of profound significance. Its derivatives are integral to a wide array of clinically approved drugs and investigational compounds, valued for their metabolic stability, versatile synthetic handles, and capacity for precise three-dimensional interactions with biological targets.[1][2][3] The pyrazole ring system is a cornerstone in the development of anti-inflammatory, antibacterial, and anti-tumor agents.[1][2][4][5]

An unambiguous understanding and confirmation of the molecular structure of any novel pyrazole derivative are non-negotiable prerequisites for advancing a compound through the development pipeline. This guide is structured not as a rigid textbook chapter, but as a practical, field-tested manual from the perspective of an application scientist. We will dissect the spectroscopic signatures—the molecular fingerprints—of these compounds, focusing not just on the data itself, but on the causal logic behind the spectral patterns and the synergistic application of orthogonal analytical techniques.[6]

The Core Moiety: Structural and Spectroscopic Fundamentals

At its heart, 3,5-dimethyl-1H-pyrazole is a five-membered aromatic heterocycle with two adjacent nitrogen atoms and two methyl groups at positions 3 and 5. This seemingly simple arrangement gives rise to a rich and informative spectroscopic profile that is highly sensitive to substitution, particularly at the N1-position.

Caption: Core structure of 3,5-dimethyl-1H-pyrazole.

The key to interpreting the spectra of its derivatives lies in understanding how substituents (R-groups) electronically and sterically perturb this core, leading to predictable shifts and patterns in each analytical technique.

Nuclear Magnetic Resonance (NMR): The Definitive Structural Blueprint

NMR spectroscopy is the undisputed cornerstone for the structural elucidation of organic molecules, and pyrazole derivatives are no exception. It provides a detailed map of the carbon-hydrogen framework, allowing for the unambiguous assignment of atom connectivity and chemical environment.[6][7]

Proton (¹H) NMR Spectroscopy

Expertise & Experience: The ¹H NMR spectrum of a 3,5-dimethyl-1H-pyrazole derivative provides three primary diagnostic signals whose positions are exquisitely sensitive to the nature of the N1-substituent.

  • C4-H Proton: In the parent compound and its N1-substituted derivatives, the lone proton at the C4 position appears as a sharp singlet. Its chemical shift is typically found in the range of δ 5.8-6.0 ppm .[8][9] This signal is a reliable indicator of the integrity of the pyrazole ring.

  • C3-CH₃ and C5-CH₃ Protons: Due to the potential for tautomerism in N-unsubstituted pyrazoles or the magnetic equivalence in symmetrically substituted compounds, the two methyl groups often appear as a single, sharp singlet integrating to six protons, typically around δ 2.25 ppm .[9] However, upon N1-substitution, these two methyl groups become magnetically inequivalent. This often results in two distinct singlets, with the chemical shifts providing clues about the substituent's nature. For instance, electron-withdrawing groups like sulfonyls can shift these signals downfield.[10]

  • N1-H Proton: For derivatives where the N1 position is unsubstituted, the N-H proton signal can be highly variable. It often appears as a broad singlet and its chemical shift is concentration and solvent-dependent. Crucially, this proton readily exchanges with deuterium from solvents like D₂O or CD₃OD, causing the signal to disappear. This exchange is a key confirmatory test.[7]

Carbon-¹³ (¹³C) NMR Spectroscopy

Expertise & Experience: While ¹H NMR maps the protons, ¹³C NMR defines the carbon skeleton. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

  • C3 and C5 Carbons: These carbons, bearing the methyl groups, are typically observed in the range of δ 140-150 ppm .[8][10] Similar to their attached protons, they can be equivalent or non-equivalent depending on substitution.

  • C4 Carbon: The C4 carbon atom resonates significantly further upfield, usually around δ 105-110 ppm .[8]

  • Methyl Carbons: The carbons of the two methyl groups appear in the aliphatic region of the spectrum, typically between δ 11-15 ppm .[8][10]

Trustworthiness through 2D NMR: For complex derivatives with overlapping signals or ambiguous assignments, two-dimensional NMR techniques are indispensable.

  • HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton with the carbon it is attached to, definitively linking the ¹H and ¹³C data.[7]

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are two or three bonds apart. This is exceptionally powerful for establishing connectivity across the entire molecule, for instance, by correlating the N1-substituent's protons to the C5 and N1 carbons of the pyrazole ring.[7]

Data Presentation: Comparative NMR Data
CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
3,5-Dimethylpyrazole CDCl₃5.83 (s, 1H, C4-H), 2.25 (s, 6H, 2xCH₃)148.1 (C3/C5), 106.4 (C4), 12.9 (CH₃)[8][9]
1-Phenyl-3,5-dimethyl-1H-pyrazole CDCl₃7.46-7.19 (m, 5H, Ar-H), 5.90 (s, 1H, C4-H), 2.25 (s, 6H, 2xCH₃)148.1, 139.4, 128.3, 126.4, 124.0, 106.4, 12.9, 11.8[8]
1-Benzyl-3,5-dimethyl-1H-pyrazole CDCl₃7.28-7.02 (m, 5H, Ar-H), 5.85 (s, 1H, C4-H), 5.14 (s, 2H, CH₂), 2.22 (s, 3H, CH₃), 2.11 (s, 3H, CH₃)147.2, 138.9, 137.2, 128.9, 127.5, 126.5, 105.7, 52.5, 13.5, 11.3[8]
4-((3,5-Dimethyl-1H-pyrazol-1-yl)sulfonyl)benzonitrile CDCl₃8.07 (d, 2H), 7.82 (d, 2H), 7.27 (s, 1H, C4-H), 2.51 (s, 3H, CH₃), 2.20 (s, 3H, CH₃)153.9, 144.2, 133.0, 128.3, 116.7, 111.5, 13.8, 13.1[10]
Experimental Protocol: NMR Spectrum Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified pyrazole derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the solvent is dry, especially if observing an N-H proton.[7]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition (¹H NMR): Acquire the spectrum on a 300-500 MHz spectrometer. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for a good signal-to-noise ratio.[9]

  • Data Acquisition (¹³C NMR): Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, more scans are required (e.g., 1024 or more). A larger spectral width (~220 ppm) and a relaxation delay of 2-5 seconds are typical.[9]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine proton ratios.

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Experience: IR spectroscopy is a rapid and powerful technique for identifying the presence or absence of specific functional groups. For pyrazole derivatives, it confirms the incorporation of substituents and provides information about hydrogen bonding.

  • N-H Stretch: In N-unsubstituted pyrazoles, a characteristic broad absorption band is observed in the 3100-3300 cm⁻¹ region, indicative of the N-H stretching vibration.[4][11] The broadening is a direct consequence of intermolecular hydrogen bonding, which in the solid state can lead to the formation of trimers or other aggregates.[12]

  • C-H Stretches: Aromatic C-H stretches from the pyrazole ring and any aryl substituents appear just above 3000 cm⁻¹. Aliphatic C-H stretches from the methyl groups are found just below 3000 cm⁻¹.

  • Ring Vibrations (C=N, C=C): The pyrazole ring itself gives rise to a series of characteristic stretching vibrations between 1400-1650 cm⁻¹ .[2][4][11] These bands confirm the presence of the heterocyclic core.

  • Substituent Vibrations: The true diagnostic power of IR lies in identifying substituent groups. For example:

    • A strong absorption around 1650-1720 cm⁻¹ indicates a carbonyl (C=O) group.[1]

    • Two strong bands around 1350 cm⁻¹ and 1160 cm⁻¹ are characteristic of a sulfonyl (SO₂) group.

    • Strong bands around 1560-1490 cm⁻¹ and 1360-1300 cm⁻¹ indicate a nitro (NO₂) group.[2]

Data Presentation: Key IR Absorption Frequencies
Functional Group / VibrationTypical Wavenumber (cm⁻¹)IntensityNotes
N-H Stretch (H-bonded)3100 - 3300Medium-Strong, BroadAbsent in N1-substituted derivatives.[4][11]
Aromatic C-H Stretch3000 - 3100Medium-Weak
Aliphatic C-H Stretch2850 - 3000MediumFrom methyl and other alkyl groups.
C=O Stretch (Ketone/Amide)1650 - 1720StrongHighly diagnostic for acyl derivatives.[1]
C=N, C=C Ring Stretches1400 - 1650Medium-StrongA series of bands confirming the pyrazole core.[2][4]
SO₂ Asymmetric/Symmetric Stretch~1350 / ~1160StrongDiagnostic for sulfonyl derivatives.
Experimental Protocol: Acquiring an IR Spectrum (ATR Method)
  • Instrument Background: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount (1-2 mg) of the solid pyrazole derivative directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Scan the sample over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Expertise & Experience: Mass spectrometry is the definitive method for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental formula.

  • Ionization Technique: For most pyrazole derivatives, which possess basic nitrogen atoms, Electrospray Ionization (ESI) is the method of choice. It is a soft ionization technique that typically results in the observation of the protonated molecule, [M+H]⁺ .[8]

  • Molecular Ion Peak: The primary piece of information is the mass-to-charge ratio (m/z) of the molecular ion. This provides the nominal molecular weight.

  • High-Resolution Mass Spectrometry (HRMS): HRMS measures m/z to four or more decimal places. This high accuracy allows for the calculation of a unique elemental composition. For example, HRMS can distinguish between C₁₂H₁₂N₃SO₂ (calculated [M+H]⁺ 262.0650) and C₁₃H₁₄N₃O₂ (calculated [M+H]⁺ 260.1086), a distinction impossible with low-resolution MS.[10] This self-validating system is critical for confirming the identity of a new chemical entity.

Data Presentation: Representative MS Data
CompoundMolecular FormulaCalculated [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)Reference
1-Phenyl-3,5-dimethyl-1H-pyrazole C₁₁H₁₂N₂173.1079173[8]
1-(4-tert-butylphenyl)-3,5-dimethyl-1H-pyrazole C₁₅H₂₀N₂229.1705229[8]
3,5-Dimethyl-1-((4-(trifluoromethoxy)phenyl)sulfonyl)-1H-pyrazole C₁₂H₁₁F₃N₂O₃S321.0521321.0501[10]
Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: The sample solution is infused directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: A high voltage is applied to the ESI needle, creating a fine spray of charged droplets. The solvent evaporates, leaving the protonated analyte ions ([M+H]⁺) in the gas phase.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight or Orbitrap for HRMS), which separates them based on their m/z ratio.

  • Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic System

Expertise & Experience: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. It is particularly sensitive to the extent of the conjugated π-system.

The pyrazole ring itself has absorption maxima (λ_max) in the deep UV region, typically below 220 nm. The true utility of this technique is in observing the bathochromic (red) shift of these absorptions when conjugated substituents, such as phenyl or other aromatic rings, are attached to the pyrazole core. The absorption spectra of these derivatives typically show characteristic bands of the pyrazole ligand that are shifted depending on the nature of the substituent and the solvent.[13][14] This technique is excellent for confirming the successful coupling of aromatic systems to the pyrazole nucleus.

Experimental Protocol: UV-Vis Spectrum Acquisition
  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., methanol, ethanol, acetonitrile).

  • Solution Preparation: Prepare a stock solution of the pyrazole derivative of a known concentration (e.g., 10⁻³ M). From this, prepare a dilute solution (e.g., 10⁻⁵ M) for analysis.[9]

  • Baseline Correction: Fill a quartz cuvette with the pure solvent and run a baseline scan to zero the instrument.

  • Sample Measurement: Rinse and fill the cuvette with the sample solution and record the absorption spectrum, typically from 200 to 400 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

An Integrated Workflow for Structural Confirmation

Authoritative Grounding: The characterization of a novel 3,5-dimethyl-1H-pyrazole derivative is not a linear process but an integrated, orthogonal workflow. Each technique provides a piece of the puzzle, and together they build a self-validating case for the proposed structure. A failure to correlate data between techniques (e.g., an incorrect molecular weight in the MS for the structure proposed by NMR) is an immediate red flag requiring further investigation.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Characterization cluster_conclusion Final Confirmation Synthesis Chemical Synthesis of Derivative TLC TLC Monitoring Synthesis->TLC Purification Column Chromatography TLC->Purification IR IR Spectroscopy (Functional Groups) Purification->IR MS Mass Spectrometry (Molecular Weight) Purification->MS NMR_1D 1D NMR ('H, '³C) (Core Structure) Purification->NMR_1D UV UV-Vis Spectroscopy (Conjugated System) Purification->UV Structure Structure Confirmed IR->Structure MS->Structure NMR_2D 2D NMR (HSQC, HMBC) (Unambiguous Assignment) NMR_1D->NMR_2D If Ambiguous NMR_1D->Structure NMR_2D->Structure UV->Structure

Caption: Integrated workflow for the characterization of a novel pyrazole derivative.

Conclusion

The 3,5-dimethyl-1H-pyrazole scaffold is a privileged structure in modern chemistry for good reason. Its derivatives, however, are only as valuable as their characterization is certain. A meticulous, multi-faceted spectroscopic approach is therefore not merely academic but a fundamental pillar of scientific integrity and successful drug development. By understanding the distinct signatures in NMR, IR, MS, and UV-Vis spectra, and by applying these techniques in a logical, integrated workflow, researchers can confidently elucidate the structures of novel derivatives, paving the way for the discovery of next-generation therapeutics.

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electrophilic substitution reactions of dimethyl-pyrazole compounds.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electrophilic Substitution Reactions of Dimethyl-Pyrazole Compounds

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the electrophilic substitution reactions of dimethyl-pyrazole compounds, a cornerstone of heterocyclic chemistry with significant implications for pharmaceutical and agrochemical research. We delve into the fundamental principles governing the reactivity and regioselectivity of the dimethyl-pyrazole core, examining the electronic influence of the methyl substituents and the nature of the electrophile. This document synthesizes mechanistic insights with field-proven experimental protocols for key transformations, including nitration, halogenation, sulfonation, and formylation. Designed for researchers, scientists, and drug development professionals, this guide aims to serve as a practical and authoritative resource for the strategic functionalization of this privileged scaffold.

The Dimethyl-Pyrazole Core: A Primer on Reactivity

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement creates a unique electronic landscape: one nitrogen atom is a "pyrrole-like" NH, which contributes its lone pair to the aromatic sextet, while the other is a "pyridine-like" sp²-hybridized nitrogen, whose lone pair lies in the plane of the ring.[1][2] This system is electron-rich, making it susceptible to electrophilic aromatic substitution (SEAr).

The introduction of two methyl groups, which are electron-donating through inductive and hyperconjugation effects, further enhances the nucleophilicity of the pyrazole ring.[3] This activation, however, is not uniform. The primary beneficiary of this increased electron density is the C4 position, which becomes the principal site for electrophilic attack.[1][3][4][5] The C3 and C5 positions, being adjacent to the electronegative nitrogen atoms, are significantly less electron-rich and thus less reactive towards electrophiles.[1]

The regiochemical outcome is therefore highly predictable: electrophilic substitution on N-substituted dimethyl-pyrazoles, such as 1,3-dimethyl-, 1,5-dimethyl-, and 3,5-dimethyl-1H-pyrazole, overwhelmingly occurs at the C4 position.[1][4][5]

Fig. 1: Electronic landscape of the dimethyl-pyrazole ring.

Foundational Electrophilic Substitution Reactions

The following sections detail the most common and synthetically useful electrophilic substitution reactions performed on dimethyl-pyrazole substrates. The causality behind reagent selection and reaction conditions is emphasized to provide a deeper understanding beyond simple procedural steps.

Nitration

The introduction of a nitro (-NO2) group is a pivotal transformation, as the nitro group can be readily reduced to an amine or serve as a director for subsequent reactions.

  • Mechanistic Rationale: The standard nitrating agent is "mixed acid," a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[6] The sulfuric acid, being a stronger acid, protonates nitric acid, which then loses water to generate the potent electrophile, the nitronium ion (NO₂⁺).[7] The electron-rich C4 position of the dimethyl-pyrazole attacks the nitronium ion, forming a resonance-stabilized cationic intermediate (a sigma complex). A weak base (like water or HSO₄⁻) then abstracts the proton from the C4 position, restoring aromaticity and yielding the 4-nitro-dimethyl-pyrazole product.[8]

  • Application to Dimethyl-Pyrazoles: 3,5-Dimethyl-1H-pyrazole readily undergoes nitration with mixed acid to furnish 3,5-dimethyl-4-nitropyrazole in good yield.[8][9] The reaction is highly regioselective for the C4 position.

Fig. 2: General mechanism for the nitration of dimethyl-pyrazole.

Protocol 2.1.1: Synthesis of 3,5-Dimethyl-4-nitropyrazole [8][9]

  • Self-Validation: The success of this protocol is validated by the isolation of a single major product, confirmed by NMR spectroscopy showing the disappearance of the C4-H signal and the appearance of characteristic shifts for the methyl groups adjacent to the new nitro-substituted carbon.

  • Materials:

    • 3,5-Dimethylpyrazole (1.0 eq)

    • Concentrated Sulfuric Acid (98%)

    • Concentrated Nitric Acid (70%)

    • Crushed Ice

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Deionized Water

  • Experimental Workflow:

    • Preparation: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath (0 to -5 °C), slowly add 3,5-dimethylpyrazole to concentrated sulfuric acid. Stir until complete dissolution. Maintain the temperature below 10 °C.

    • Nitration: Prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, cooled in an ice bath.

    • Addition: Add the pre-cooled nitrating mixture dropwise to the pyrazole solution. The rate of addition must be controlled to maintain the internal temperature below 10 °C. Causality: This is a highly exothermic reaction; poor temperature control can lead to over-nitration or decomposition.

    • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

    • Quenching: Carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. A precipitate should form.

    • Neutralization: Slowly neutralize the acidic solution by adding saturated NaHCO₃ solution until the pH is ~7. Causality: Neutralization is necessary to protonate the product and facilitate its precipitation from the aqueous solution.

    • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum.

Halogenation

Halogenated pyrazoles are versatile intermediates, particularly for cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce further complexity.

  • Mechanistic Rationale: The choice of halogenating agent is key. For bromination and chlorination, N-halosuccinimides (NBS and NCS, respectively) are often preferred over diatomic halogens (Br₂, Cl₂).[10] NBS/NCS provide a low, steady concentration of the halogen, minimizing side reactions. The reaction proceeds via the typical SEAr mechanism, where the C4 position attacks the electrophilic halogen. The reaction can be performed under mild conditions, often in solvents like CCl₄, DMF, or even water.[10]

  • Application to Dimethyl-Pyrazoles: The reaction of 3,5-dimethylpyrazole with NBS or NCS in a suitable solvent provides the corresponding 4-halo-3,5-dimethylpyrazole in excellent yields.[10] The electron-donating methyl groups strongly activate the C4 position, making the reaction efficient and highly regioselective.

SubstrateHalogenating AgentSolventProductYield (%)
3,5-DimethylpyrazoleNBSCCl₄4-Bromo-3,5-dimethylpyrazole>90%
3,5-DimethylpyrazoleNCSCCl₄4-Chloro-3,5-dimethylpyrazole>90%
1,5-DimethylpyrazoleNBS(not specified)4-Bromo-1,5-dimethylpyrazole94%[11]
Table 1: Representative Halogenation Reactions of Dimethyl-Pyrazoles.

Protocol 2.2.1: Synthesis of 4-Bromo-3,5-dimethylpyrazole [10]

  • Self-Validation: The reaction can be monitored by TLC for the consumption of the starting material. The final product's identity is confirmed by mass spectrometry (isotopic pattern for bromine) and ¹H NMR (disappearance of the C4-H proton signal at ~5.8 ppm).

  • Materials:

    • 3,5-Dimethylpyrazole (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.05 eq)

    • Carbon Tetrachloride (CCl₄) or Acetonitrile (CH₃CN)

    • Sodium Thiosulfate solution (10%)

    • Brine

  • Experimental Workflow:

    • Setup: Dissolve 3,5-dimethylpyrazole in CCl₄ in a round-bottom flask protected from light.

    • Addition: Add NBS portion-wise to the stirred solution at room temperature. Causality: Portion-wise addition helps to control the reaction rate and temperature.

    • Reaction: Stir the mixture at room temperature for 4-6 hours or until TLC analysis indicates complete consumption of the starting material.

    • Workup: Filter the reaction mixture to remove the succinimide byproduct.

    • Washing: Wash the filtrate with 10% sodium thiosulfate solution to remove any unreacted bromine, followed by washing with water and then brine.

    • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography if necessary.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl (-CHO) group onto electron-rich aromatic rings.[12] The resulting aldehyde is a synthetic linchpin for building diverse molecular architectures.

  • Mechanistic Rationale: The reaction employs a phosphoryl chloride (POCl₃) and a substituted formamide, typically N,N-dimethylformamide (DMF).[13] These reagents react in situ to form the electrophilic "Vilsmeier reagent," a chloroiminium ion ([ClCH=N(CH₃)₂]⁺).[14][15] The activated C4 position of the dimethyl-pyrazole attacks this electrophile. The resulting intermediate is then hydrolyzed during aqueous workup to liberate the 4-formyl product.[12]

  • Application to Dimethyl-Pyrazoles: N-substituted 3,5-dimethylpyrazoles undergo smooth formylation at the C4 position under Vilsmeier-Haack conditions.[16] It is noteworthy that 3,5-dimethyl-1H-pyrazole (with a free N-H) often fails to undergo C4 formylation under these conditions, as the Vilsmeier reagent can react at the acidic N-H position. Therefore, N-alkylation (e.g., to 1,3,5-trimethylpyrazole) is a prerequisite for successful C4-formylation.[16]

Vilsmeier_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation & Hydrolysis DMF DMF Vilsmeier Chloroiminium Ion (Vilsmeier Reagent) DMF->Vilsmeier In situ reaction POCl3 POCl₃ POCl3->Vilsmeier In situ reaction Attack Electrophilic Attack at C4 Vilsmeier->Attack Pyrazole 1,3,5-Trimethylpyrazole Pyrazole->Attack Intermediate Iminium Intermediate Attack->Intermediate Hydrolysis Aqueous Workup (Hydrolysis) Intermediate->Hydrolysis Aldehyde 4-Formyl-1,3,5-trimethylpyrazole Hydrolysis->Aldehyde

Fig. 3: Workflow for the Vilsmeier-Haack formylation of a dimethyl-pyrazole.

Protocol 2.3.1: Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde [16]

  • Self-Validation: The formation of the aldehyde is confirmed by ¹H NMR (a characteristic singlet for the -CHO proton around 9-10 ppm) and IR spectroscopy (a strong C=O stretch around 1670-1700 cm⁻¹).

  • Materials:

    • 1,3,5-Trimethylpyrazole (1.0 eq)

    • Phosphoryl Chloride (POCl₃) (1.5 eq)

    • N,N-Dimethylformamide (DMF) (used as solvent and reagent)

    • Sodium Acetate (NaOAc)

    • Diethyl Ether (Et₂O)

    • Water

  • Experimental Workflow:

    • Reagent Preparation: Cool a flask containing DMF to 0 °C in an ice bath. Slowly add POCl₃ dropwise with stirring. The Vilsmeier reagent forms exothermically. Stir the mixture at 0 °C for 30 minutes.

    • Addition of Substrate: Add 1,3,5-trimethylpyrazole dropwise to the Vilsmeier reagent, ensuring the temperature remains below 10 °C.

    • Reaction: After addition, allow the mixture to warm to room temperature and then heat to 60-70 °C for 3-4 hours.

    • Hydrolysis: Cool the reaction mixture back to 0 °C and quench by slowly adding a pre-cooled aqueous solution of sodium acetate. Causality: The acetate solution hydrolyzes the iminium intermediate to the aldehyde and neutralizes the acidic byproducts.

    • Extraction: Extract the aqueous mixture with diethyl ether (3x).

    • Washing & Isolation: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting aldehyde can be purified by vacuum distillation or column chromatography.

Conclusion

The dimethyl-pyrazole scaffold is a highly versatile platform for chemical synthesis. Its electrophilic substitution reactions are governed by the powerful activating and directing effects of the two methyl groups, leading to predictable and high-yielding functionalization, primarily at the C4 position. The protocols detailed herein for nitration, halogenation, and formylation represent robust and scalable methods for generating key synthetic intermediates. A thorough understanding of the underlying mechanisms and the rationale for specific experimental conditions, as outlined in this guide, empowers researchers to confidently and effectively manipulate these valuable heterocyclic systems in the pursuit of novel therapeutics and advanced materials.

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A Technical Guide to the Research Applications of Novel Pyrazole Carbonitriles

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the burgeoning research applications for novel pyrazole carbonitriles. As a privileged scaffold in medicinal chemistry, the pyrazole nucleus, particularly when functionalized with a carbonitrile group, offers a unique combination of physicochemical properties and synthetic accessibility that makes it a focal point for modern drug discovery.[1][2] This document moves beyond a simple survey of activities to provide a technical framework for researchers, scientists, and drug development professionals, elucidating the mechanistic rationale behind experimental designs and offering actionable protocols for preclinical evaluation.

The Pyrazole Carbonitrile Scaffold: A Privileged Structure in Medicinal Chemistry

The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, serves as a versatile template in drug design.[3] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability, allows it to function as a bioisostere for other aromatic systems like benzene or phenol, often with improved potency and physicochemical properties.[4] The addition of a carbonitrile (CN) group is a critical functionalization. This strongly electron-withdrawing group can significantly modulate the electronic properties of the pyrazole ring, enhance binding affinity through dipole-dipole interactions or hydrogen bonding, and serve as a versatile synthetic handle for further molecular elaboration.[5]

The synthesis of these compounds is often straightforward, with many modern protocols utilizing efficient, high-yield reactions such as microwave-assisted cyclocondensations of reagents like malononitrile with hydrazines.[6] This synthetic tractability allows for the rapid generation of diverse chemical libraries, which is fundamental to structure-activity relationship (SAR) studies.

Below is a generalized workflow for the discovery and initial evaluation of novel pyrazole carbonitriles, from chemical synthesis to biological validation.

G cluster_0 Chemical Synthesis & Design cluster_1 Biological Evaluation cluster_2 Lead Optimization A Library Design (In Silico Screening) B Synthesis of Novel Pyrazole Carbonitriles A->B C Structural Characterization (NMR, MS, IR) B->C D Primary Screening (e.g., Cytotoxicity Assay) C->D Purified Compounds E Secondary Screening (e.g., Kinase Inhibition Assay) D->E Active Hits F Mechanism of Action Studies E->F G SAR Studies F->G Validated Hits G->A Iterative Redesign H ADME/Tox Profiling G->H I In Vivo Model Testing H->I G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Pyrazole Carbonitrile Kinase Inhibitor Inhibitor->RAF

Caption: Inhibition of the MAPK/ERK signaling pathway by a pyrazole inhibitor.

Quantitative Data: Cytotoxicity Against Cancer Cell Lines

The efficacy of novel pyrazole carbonitriles is often quantified by their half-maximal inhibitory concentration (IC50) against various human cancer cell lines.

Compound Class/ExampleTarget Cell LineIC50 (µM)Standard DrugStandard Drug IC50 (µM)Reference
Polysubstituted PyrazoleHepG2 (Liver)2.0Cisplatin5.5[7]
Indole-Pyrazole HybridHCT116, MCF7, etc.< 23.7Doxorubicin24.7 - 64.8[7]
Pyrazole Carbaldehyde Deriv.MCF7 (Breast)0.25Doxorubicin0.95[7]
5-Alkylated Selanyl-1H-pyrazoleHepG2 (Liver)13.85--[7]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of novel pyrazole carbonitriles on a cancer cell line like HepG2.

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Seeding: Trypsinize confluent cells and seed them into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of medium. Allow cells to adhere for 24 hours.

  • Compound Preparation: Prepare a stock solution of the test pyrazole carbonitrile (e.g., 10 mM in DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is <0.5%.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium only (blank), cells with vehicle (DMSO control), and cells with a standard drug (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The rationale here is that viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Application II: Antimicrobial Drug Discovery

The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Pyrazole derivatives, including carbonitriles, have demonstrated promising antibacterial and antifungal activities. [8][9][10]

Mechanism: Disruption of Essential Cellular Processes

While the exact mechanisms for many pyrazole antimicrobials are still under investigation, their broad-spectrum activity suggests interference with fundamental cellular processes. The structural features of pyrazoles allow them to potentially inhibit key enzymes involved in microbial metabolism or cell wall synthesis. The carbonitrile group can enhance interactions with biological targets. [5]Azopyrazole carbonitrile derivatives, for instance, have shown a wide range of activity against both Gram-positive and Gram-negative bacteria, as well as yeasts like Candida albicans. [5]

G cluster_apps Potential Biological Activities Scaffold {Pyrazole Carbonitrile Core | + R1, R2, R3... Substituents} Anticancer Anticancer (Kinase Inhibition) Scaffold->Anticancer Antibacterial Antibacterial (Gram +/-) Scaffold->Antibacterial Antifungal Antifungal (Yeast & Molds) Scaffold->Antifungal AntiInflammatory Anti-inflammatory (COX Inhibition) Scaffold->AntiInflammatory

Caption: The versatile pyrazole carbonitrile scaffold and its applications.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The potency of antimicrobial agents is determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microbe.

Compound Class/ExampleTarget OrganismMIC (µg/mL)Standard DrugStandard Drug MIC (µg/mL)Reference
Pyrazole Derivative 3E. coli (Gram -)0.25Ciprofloxacin0.5[11]
Pyrazole Derivative 4S. epidermidis (Gram +)0.25Ciprofloxacin4.0[11]
Pyrazole Derivative 2A. niger (Fungus)1.0Clotrimazole~1.0[11]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol follows the CLSI guidelines for determining the MIC of a novel compound against a bacterial strain like E. coli.

  • Inoculum Preparation: From a fresh agar plate, pick a few colonies of E. coli and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension 1:150 in Mueller-Hinton Broth (MHB) to get the final inoculum density of ~5 x 10^5 CFU/mL.

  • Compound Dilution: In a 96-well plate, add 50 µL of MHB to wells 2 through 12. Prepare a 2X working stock of the test pyrazole carbonitrile in MHB. Add 100 µL of this stock to well 1.

  • Serial Dilution: Transfer 50 µL from well 1 to well 2, mix, then transfer 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. This creates a 2-fold serial dilution. Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by reading the optical density with a plate reader. The choice of broth and incubation conditions is critical for reproducibility and must be standardized.

Future Directions and Conclusion

Novel pyrazole carbonitriles represent a highly promising and synthetically accessible class of compounds with significant potential in drug discovery. [12]The primary applications lie in the development of new anticancer agents, particularly targeted kinase inhibitors, and novel antimicrobials to combat resistant pathogens. [13][9]Future research should focus on optimizing the lead compounds identified in primary screenings through detailed SAR studies to improve potency and selectivity while minimizing off-target effects and toxicity. The exploration of their potential as anti-inflammatory, antiviral, and antileishmanial agents also warrants further investigation. [11][14]The versatility of the pyrazole carbonitrile scaffold ensures it will remain a high-value template for medicinal chemists for years to come.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.).
  • Synthesis and biological study of new pyrazole-4-carbonitriles. (2024, September 25).
  • Full article: Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. (2014, May 14).
  • Mini review on anticancer activities of Pyrazole Derivatives - IJNRD. (2023, June 6).
  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed. (n.d.).
  • Review: Anticancer Activity Of Pyrazole - International Journal of Pharmaceutical Sciences. (n.d.).
  • Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives - PMC - NIH. (n.d.).
  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.).
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.).
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.).
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC - NIH. (n.d.).
  • (PDF) Synthesis and activity of novel tetrazole compounds and their pyrazole-4-carbonitrile precursors against Leishmania spp - ResearchGate. (2025, August 9).
  • Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization - Journal of Applied Pharmaceutical Science. (2023, April 8).
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - NIH. (n.d.).
  • Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - MDPI. (n.d.).
  • Innovations in Heterocyclic Chemistry: The Role of Pyrazole Derivatives. (n.d.).
  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (2023, November 7).
  • Original Functionalized Pyrazoles For Drug Discovery | Building Blocks - Life Chemicals. (2019, September 17).
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (n.d.).
  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (n.d.).
  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Samara Journal of Science. (n.d.).
  • Pyrazoles in Drug Discovery - PharmaBlock. (n.d.).

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Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbonitrile from Acetylacetone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for the multi-step synthesis of 3,5-dimethyl-1H-pyrazole-4-carbonitrile, a valuable heterocyclic building block, starting from the readily available precursor, acetylacetone. Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.[1] This guide is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, step-by-step protocols for the synthesis. We present a robust and reliable pathway proceeding through a C4-nitration and subsequent Sandmeyer reaction. An alternative, more challenging route involving C4-formylation is also discussed to provide a comprehensive scientific overview. Each protocol is designed as a self-validating system, with explanations for key experimental choices to ensure reproducibility and success.

Part 1: Synthesis of the 3,5-Dimethyl-1H-pyrazole Intermediate

The foundational step in this synthesis is the construction of the pyrazole ring system. This is achieved through the Knorr pyrazole synthesis, a classic condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[2]

Principle and Mechanism

The reaction involves the nucleophilic attack of hydrazine on the carbonyl groups of acetylacetone (2,4-pentanedione), followed by cyclization and dehydration to form the stable aromatic pyrazole ring. While hydrazine hydrate can be used, this guide specifies the use of hydrazine sulfate in an alkaline medium. This choice is predicated on safety and reaction control; the reaction with hydrazine hydrate can sometimes be violent and difficult to manage, whereas the in-situ generation of hydrazine from its sulfate salt allows for a more controlled and safer process.

Experimental Workflow: Knorr Pyrazole Synthesis

cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification HydrazineSulfate Hydrazine Sulfate ReactionVessel Reaction Flask (0-15 °C) HydrazineSulfate->ReactionVessel Dissolve NaOH_aq 10% NaOH (aq) NaOH_aq->ReactionVessel Acetylacetone Acetylacetone Acetylacetone->ReactionVessel Add dropwise @ ~15 °C Extraction Ether Extraction ReactionVessel->Extraction Dilute & Transfer Drying Dry (K₂CO₃) Extraction->Drying Evaporation Solvent Removal Drying->Evaporation Product 3,5-Dimethylpyrazole (Crystalline Solid) Evaporation->Product

Caption: Workflow for the synthesis of 3,5-dimethyl-1H-pyrazole.

Data Presentation: Reagent Table
ReagentMolar Mass ( g/mol )AmountMoles (mol)Molar Eq.
Acetylacetone100.1250.0 g0.501.0
Hydrazine Sulfate130.1265.0 g0.501.0
Sodium Hydroxide40.0040.0 g1.02.0
Water18.02400 mL--
Diethyl Ether74.12~300 mL--
Detailed Protocol: Synthesis of 3,5-Dimethyl-1H-pyrazole
  • Setup: Equip a 1 L round-bottomed flask with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Reagent Preparation: In the flask, dissolve 65.0 g (0.50 mol) of hydrazine sulfate in 400 mL of 10% aqueous sodium hydroxide.

  • Cooling: Immerse the flask in an ice-water bath and stir the solution until the temperature drops to 15 °C.

  • Addition of Acetylacetone: Add 50.0 g (0.50 mol) of acetylacetone to the dropping funnel. Add the acetylacetone dropwise to the stirred hydrazine sulfate solution over approximately 30 minutes. Critically, maintain the internal reaction temperature at or below 15 °C throughout the addition.

  • Reaction: After the addition is complete, continue to stir the mixture in the ice bath for 1 hour. A white precipitate of the product will form.

  • Work-up (Extraction): Dilute the reaction mixture with 200 mL of water to dissolve any precipitated inorganic salts. Transfer the entire mixture to a 1 L separatory funnel. Extract the aqueous layer with an initial 125 mL portion of diethyl ether. Separate the layers and perform four subsequent extractions of the aqueous layer with 40 mL portions of diethyl ether.

  • Drying and Isolation: Combine all the ether extracts. Wash the combined extracts once with a saturated sodium chloride solution. Dry the ether solution over anhydrous potassium carbonate.

  • Final Product: Remove the diethyl ether by rotary evaporation. The resulting slightly yellow, crystalline residue is 3,5-dimethyl-1H-pyrazole. Expected yield is 37–39 g (77–81%). The product has a melting point of 107–108 °C and is typically of sufficient purity for the next step.

Part 2: C4-Functionalization to Achieve the Target Nitrile

With the pyrazole core synthesized, the next critical phase is the introduction of a carbonitrile (-CN) group at the C4 position. The recommended and most reliable pathway involves a three-step sequence: nitration, reduction of the nitro group to an amine, and a subsequent Sandmeyer reaction.

Pathway A: The Sandmeyer Reaction Route (Recommended)

This pathway provides a high-yielding and well-documented route to introduce a cyano group onto the pyrazole ring.

Workflow Diagram: Sandmeyer Route to Final Product

cluster_step1 Step 2.1: Nitration cluster_step2 Step 2.2: Reduction cluster_step3 Step 2.3: Sandmeyer Cyanation Start 3,5-Dimethyl-1H-pyrazole Nitro 4-Nitro-3,5-dimethyl- 1H-pyrazole Start->Nitro HNO₃ / (CF₃CO)₂O Amino 4-Amino-3,5-dimethyl- 1H-pyrazole Nitro->Amino Hydrazine Hydrate Diazonium Diazonium Salt Intermediate Amino->Diazonium 1. NaNO₂ / HCl (0-5 °C) Final 3,5-Dimethyl-1H-pyrazole- 4-carbonitrile Diazonium->Final 2. CuCN

Caption: The recommended three-step synthetic pathway to the target nitrile.

Step 2.1: Protocol for Nitration of 3,5-Dimethyl-1H-pyrazole

Principle: The C4 position of the 3,5-dimethyl-1H-pyrazole ring is electron-rich and susceptible to electrophilic aromatic substitution. A potent nitrating system, such as nitric acid in trifluoroacetic anhydride, can efficiently and selectively install a nitro group at this position.[3][4]

  • Setup: In a flask equipped with a stirrer and thermometer, place 3,5-dimethyl-1H-pyrazole (1.0 eq).

  • Reaction: Cool the flask in an ice bath. Slowly add a pre-mixed and cooled solution of nitric acid (1.1 eq) in trifluoroacetic anhydride (2.0 eq).

  • Monitoring: Maintain the temperature below 10 °C. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The product, 4-nitro-3,5-dimethyl-1H-pyrazole, will precipitate.

  • Isolation: Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum. A yield of approximately 76% can be expected.[3][4]

Step 2.2: Protocol for Reduction to 4-Amino-3,5-dimethyl-1H-pyrazole

Principle: The nitro group is a versatile precursor to an amine. Catalytic hydrogenation is a common method, but for this specific substrate, reduction using hydrazine hydrate in an alcoholic solvent provides a clean and effective alternative.[5]

  • Setup: Dissolve 4-nitro-3,5-dimethyl-1H-pyrazole (1.0 eq) in ethanol in a round-bottom flask.

  • Reaction: Warm the solution to approximately 50 °C. Add hydrazine hydrate (3.0-5.0 eq) dropwise. An exothermic reaction may be observed.

  • Monitoring: Stir the reaction at 50-60 °C and monitor by TLC. The disappearance of the yellow color of the starting material is a good visual indicator of reaction progress.

  • Work-up: Once the reaction is complete, cool the mixture and dilute with distilled water.

  • Isolation: Extract the product into diethyl ether or ethyl acetate. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield 4-amino-3,5-dimethyl-1H-pyrazole.

Step 2.3: Protocol for Sandmeyer Cyanation

Principle: The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an amino group into a wide array of functionalities.[6][7] The process involves two key stages: the diazotization of the primary amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt, followed by a copper(I) cyanide-mediated substitution that releases nitrogen gas and installs the cyano group.[8]

  • Setup (Diazotization): In a flask, suspend 4-amino-3,5-dimethyl-1H-pyrazole (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Diazonium Salt Formation: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the amine suspension, ensuring the temperature is strictly maintained below 5 °C. Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Setup (Cyanation): In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq) in aqueous sodium or potassium cyanide. Cool this solution in an ice bath.

  • Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) cyanide solution. Effervescence (release of N₂ gas) will be observed.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1 hour to ensure complete decomposition of the diazonium salt.

  • Work-up and Isolation: Cool the reaction mixture and extract the product into an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the final product, 3,5-dimethyl-1H-pyrazole-4-carbonitrile.

Pathway B: The Formylation-to-Nitrile Route (Alternative)

An alternative conceptual pathway involves the formylation of the C4 position to yield an aldehyde, which can then be converted to the nitrile.

Strategy:

  • Formylation: Introduce a -CHO group at the C4 position.

  • Nitrile Conversion: Convert the aldehyde to the nitrile, typically via formation of an oxime (-CH=NOH) followed by dehydration.

Causality and Experimental Challenges: The primary challenge in this route is the initial formylation step. The Vilsmeier-Haack reaction (using POCl₃/DMF) is a standard method for formylating electron-rich aromatic rings.[9] However, studies have shown that 3,5-dimethyl-1H-pyrazole, which possesses an acidic N-H proton, fails to undergo formylation at the C4 position under these conditions.[10] The Vilsmeier reagent preferentially reacts with the acidic nitrogen atom of the pyrazole ring, preventing the desired electrophilic attack at the carbon backbone.

While workarounds exist, such as using an N-protected pyrazole, this adds complexity and additional steps (protection and deprotection) to the overall synthesis. Other specialized formylation methods could be explored, but they lack the generality and reliability of the Sandmeyer sequence for this particular substrate.[11] For these reasons, the Sandmeyer route remains the superior and recommended pathway for its predictability and robustness.

Summary and Recommendations

The synthesis of 3,5-dimethyl-1H-pyrazole-4-carbonitrile from acetylacetone is most effectively and reliably achieved through a four-step sequence:

  • Knorr condensation to form 3,5-dimethyl-1H-pyrazole.

  • Electrophilic nitration at the C4 position.

  • Reduction of the nitro group to a primary amine.

  • Sandmeyer cyanation of the amine.

This pathway utilizes well-established, high-yielding reactions and avoids the synthetic pitfalls associated with the direct functionalization of the N-unsubstituted pyrazole ring. The protocols provided herein are based on authoritative methodologies and offer a clear and reproducible guide for obtaining this valuable synthetic intermediate.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

  • CN1482119A - Method for preparing 3.5-dimethylpyrazole. (2004).
  • Direct nitration of five membered heterocycles. (2005). ResearchGate. [Link]

  • Elguero, J., et al. (1969). Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. Journal of the Chemical Society C: Organic. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). Sci-Hub. [Link]

  • 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizine-3-carbonitrile. (2012). National Center for Biotechnology Information. [Link]

  • Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. (2012). Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of pyrazole 4-carbonitrile derivatives. (n.d.). ResearchGate. [Link]

  • Purified and recrystallized 3,5-dimethyl-1H-pyrazole. (2022). Reddit. [Link]

  • A new method for the synthesis of 4-amino-3,5-dimethylpyrazoles and related compounds. (2005). SciSpace. [Link]

  • 3,5-Dimethylpyrazole. (n.d.). Wikipedia. [Link]

  • Synthesis and reactions of pyrazole-4-carbaldehydes. (2010). ResearchGate. [Link]

  • Deaminative chlorination of aminoheterocycles. (2021). Nature. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2022). National Center for Biotechnology Information. [Link]

  • Precursors and products from the Sandmeyer reaction. (2022). ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2022). Chemical Methodologies. [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (2011). Kaunas University of Technology. [Link]

  • Copper-free Sandmeyer Cyanation of Arenediazonium o-Benzenedisulfonimides. (n.d.). IRIS-AperTO. [Link]

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Application Notes and Protocols for Pyrazole Synthesis Using Hydrazine Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of pyrazole derivatives utilizing hydrazine hydrate, primarily through the lens of the Knorr pyrazole synthesis. Pyrazoles represent a cornerstone heterocyclic motif in modern drug discovery, with applications ranging from anti-inflammatory to anticancer agents.[1][2][3][4] This protocol is designed for researchers, medicinal chemists, and process development scientists, offering in-depth mechanistic insights, a detailed step-by-step experimental procedure, critical safety protocols for handling hydrazine hydrate, and methods for product purification and characterization. The causality behind experimental choices is emphasized to empower users to adapt and troubleshoot the synthesis for various substrates.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a "privileged scaffold" in medicinal chemistry.[5] Its unique electronic properties, metabolic stability, and ability to act as a versatile hydrogen bond donor and acceptor have led to its incorporation into numerous clinically approved drugs, including the anti-inflammatory agent Celecoxib and the kinase inhibitor Ruxolitinib.[5][6]

One of the most robust and classical methods for constructing the pyrazole core is the Knorr pyrazole synthesis, first reported in 1883.[7] This reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, offering a straightforward and high-yielding pathway to a diverse range of substituted pyrazoles.[8] This guide will focus on the practical application of this synthesis using hydrazine hydrate as the nitrogen source.

Reaction Mechanism: The Knorr Pyrazole Synthesis

Understanding the reaction mechanism is crucial for optimizing conditions and predicting outcomes, particularly regarding regioselectivity. The synthesis proceeds via an acid-catalyzed condensation-cyclization-dehydration sequence.

Mechanistic Steps:

  • Initial Condensation: The reaction is typically initiated under weakly acidic conditions.[9] The acid catalyst protonates one of the carbonyl groups of the 1,3-dicarbonyl compound, enhancing its electrophilicity. The more nucleophilic nitrogen atom of hydrazine hydrate attacks this activated carbonyl, forming a carbinolamine intermediate.

  • Hydrazone Formation: The carbinolamine rapidly loses a molecule of water to form a stable hydrazone intermediate.[9]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl group.[6] This key ring-closing step forms a five-membered heterocyclic intermediate.

  • Dehydration and Aromatization: The resulting cyclic intermediate undergoes dehydration, losing a second molecule of water to form the stable, aromatic pyrazole ring.[9][10]

A Note on Regioselectivity: When an unsymmetrical 1,3-dicarbonyl compound is used (e.g., a β-ketoester), two different regioisomeric pyrazoles can potentially form.[7][8][11] The initial condensation can occur at either carbonyl group, and the regiochemical outcome is often influenced by the steric and electronic properties of the substituents and the specific reaction conditions employed.

CRITICAL SAFETY PROTOCOL: Handling Hydrazine Hydrate

WARNING: Hydrazine and its hydrate forms are hazardous materials and must be handled with extreme caution. Adherence to these safety protocols is mandatory.

Hydrazine is acutely toxic via inhalation, ingestion, and dermal contact. It is corrosive, causing severe skin and eye damage, and is a suspected human carcinogen and reproductive toxin.[12][13] Furthermore, it is a reactive and flammable compound.[12]

Mandatory Personal Protective Equipment (PPE):

  • Body: A flame-resistant laboratory coat.[12]

  • Hands: Double-gloving with nitrile or chloroprene gloves is recommended, especially when a splash hazard exists.[12]

  • Eyes/Face: ANSI Z87.1-compliant chemical splash goggles and a full-face shield must be worn.[12]

Engineering Controls:

  • Fume Hood: All operations involving the transfer, weighing, and reaction of hydrazine hydrate must be performed inside a certified chemical fume hood.[12][13]

  • Safety Shower/Eyewash: Ensure an operational safety shower and eyewash station are immediately accessible.[14]

Storage & Handling:

  • Store hydrazine hydrate in a designated, cool, dry, and well-ventilated area away from direct sunlight.[15][16]

  • Keep containers tightly closed and store away from incompatible materials such as strong oxidizing agents, acids, and metals.[14][16]

  • Use secondary containment for all containers.[12]

Emergency Procedures:

  • Spill: In case of a spill, evacuate the area immediately. Do not attempt to clean it up yourself. Notify your supervisor and call for emergency response.[12][14]

  • Exposure:

    • Skin/Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12][15]

    • Inhalation: Move the affected person to fresh air. Seek immediate medical attention.[12][15]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12][14]

Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole

This protocol details the synthesis of 3,5-dimethylpyrazole from acetylacetone and hydrazine hydrate, serving as a reliable model procedure.

4.1. Materials and Reagents

Reagent/MaterialGradeSupplier Example
Acetylacetone (2,4-pentanedione)Reagent Grade, ≥99%Sigma-Aldrich
Hydrazine Hydrate (50-60% soln.)Reagent GradeSigma-Aldrich
Ethanol (200 proof)ACS GradeFisher Scientific
Glacial Acetic AcidACS GradeVWR
Deionized Water--
Anhydrous Magnesium Sulfate--

4.2. Equipment Setup

  • 100 mL Round-bottom flask

  • Magnetic stir bar and stir plate with heating capabilities

  • Water-cooled condenser

  • Dropping funnel

  • Ice-water bath

  • Büchner funnel and filter flask assembly

  • Rotary evaporator

4.3. Step-by-Step Reaction Procedure

  • Flask Charging: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add acetylacetone (5.0 g, 50 mmol) and ethanol (25 mL).

  • Acid Catalyst: Add 3-5 drops of glacial acetic acid to the solution.[9]

  • Hydrazine Addition: Place the flask in an ice-water bath to control the initial exotherm. Slowly add hydrazine hydrate (~3.0 mL, ~60 mmol) dropwise from a dropping funnel over 15-20 minutes with vigorous stirring.

  • Reaction Reflux: After the addition is complete, remove the ice bath. Attach a condenser and heat the reaction mixture to a gentle reflux (~80-85 °C) for 1 hour.

  • Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. Spot the starting material (acetylacetone) and the reaction mixture. The reaction is complete when the acetylacetone spot is consumed.

4.4. Work-up and Product Isolation

  • Cooling: After 1 hour, turn off the heat and allow the flask to cool to room temperature.

  • Solvent Removal: Remove the bulk of the ethanol using a rotary evaporator.

  • Precipitation: To the resulting residue, add 30 mL of cold deionized water and stir. The product may precipitate as a white solid. If it separates as an oil, scratch the inside of the flask with a glass rod to induce crystallization.

  • Filtration: Cool the mixture in an ice bath for 15 minutes to maximize precipitation. Collect the crude solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two small portions (5-10 mL each) of ice-cold water to remove residual salts and hydrazine.

  • Drying: Allow the product to air-dry on the funnel for 20 minutes, then transfer it to a watch glass to dry to a constant weight. A typical crude yield is 85-95%.

4.5. Purification: Recrystallization

  • Solvent Selection: A mixture of ethanol and water is an effective solvent system for recrystallizing many pyrazoles.[17][18]

  • Procedure:

    • Transfer the crude solid to a clean Erlenmeyer flask.

    • Add the minimum amount of hot ethanol required to just dissolve the solid.

    • While the solution is still hot, add hot water dropwise until the solution becomes faintly turbid.

    • Add a few drops of hot ethanol to redissolve the turbidity, resulting in a saturated solution.

    • Allow the flask to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold ethanol/water, and dry thoroughly.

Experimental Workflow Diagram

Pyrazole_Synthesis_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Isolation & Work-up cluster_purify 4. Purification cluster_analysis 5. Characterization A Charge Flask: Acetylacetone Ethanol Acetic Acid B Cool Flask (Ice Bath) A->B C Slowly Add Hydrazine Hydrate B->C D Reflux Reaction (1 hour, ~85°C) C->D E Monitor by TLC D->E F Cool to RT G Remove Solvent (Rotovap) F->G H Precipitate with Cold Water G->H I Collect Crude Product (Vacuum Filtration) H->I J Recrystallize (Ethanol/Water) I->J K Collect Pure Crystals J->K L Dry Product K->L M NMR (¹H, ¹³C) L->M N IR Spectroscopy L->N O Mass Spec L->O P Melting Point L->P

Caption: Workflow for the synthesis and characterization of 3,5-dimethylpyrazole.

Characterization Data (3,5-Dimethylpyrazole)

Proper characterization is essential to confirm the structure and purity of the final product.

TechniqueExpected Result
¹H NMR (400 MHz, CDCl₃)δ ~10.0 (br s, 1H, N-H), 5.85 (s, 1H, C4-H), 2.25 (s, 6H, 2 x CH₃). The N-H proton is often broad and may exchange with D₂O.[19][20]
¹³C NMR (100 MHz, CDCl₃)δ ~140 (C3/C5), ~105 (C4), ~11 (CH₃).
IR (ATR) ν ~3200-3100 cm⁻¹ (N-H stretch, broad), ~2920 cm⁻¹ (C-H stretch), ~1590 cm⁻¹ (C=N, C=C stretch).[19][21]
Mass Spec (EI) m/z (%) = 96 (M⁺, 100).
Melting Point 106-108 °C (Literature).

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield Incomplete reaction; incorrect stoichiometry; decomposition of starting material.Confirm reagent purity. Ensure correct molar ratios. Increase reaction time or temperature slightly. Ensure acid catalyst was added.
Product Oiled Out Supersaturation; product melting point is low; impurities present.Scratch the inside of the flask with a glass rod. Add a seed crystal. Ensure the precipitation medium (water) is ice-cold. Purify by column chromatography.
Incomplete Reaction (TLC) Insufficient reaction time or temperature; inefficient stirring.Extend the reflux time by 30-60 minutes and re-check by TLC. Ensure the stir bar is rotating effectively.
Impure Product Inefficient washing or recrystallization.Re-recrystallize the product, ensuring slow cooling. Wash the crude product thoroughly. Use column chromatography for difficult separations.[22]

Conclusion

The Knorr synthesis using hydrazine hydrate remains a highly effective and versatile method for accessing the medicinally important pyrazole scaffold. The protocol described herein is robust and high-yielding for simple 1,3-dicarbonyl substrates. The primary consideration for any researcher employing this chemistry is a rigorous and unwavering commitment to the safety protocols required for handling hydrazine hydrate. With proper precautions and technique, this synthesis is a valuable tool in the arsenal of the synthetic and medicinal chemist.

References

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
  • Benchchem. (2025). Spectroscopic Characterization of N-methyl Pyrazole: A Technical Guide.
  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm).
  • University of California, Berkeley. (n.d.). Standard Operating Procedure: Hydrazine.
  • MDPI. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
  • Arkema. (2012). Material Safety Data Sheet - HYDRAZINE HYDRATE 55%.
  • University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Environmental Health & Safety.
  • Thermo Fisher Scientific. (2010). Hydrazine hydrate - SAFETY DATA SHEET.
  • Actylis Lab Solutions. (2010). Hydrazine hydrate MSDS.
  • MDPI. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
  • PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
  • PMC - PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.
  • PMC - PubMed Central. (n.d.). Current status of pyrazole and its biological activities.
  • ResearchGate. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
  • Benchchem. (2025). Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Derivatives.
  • ResearchGate. (n.d.). Preparation of pyrazole compounds by reaction with hydrazine without concomitant dehydroxylation.
  • Benchchem. (2025). Technical Support Center: Spectroscopic Analysis of Pyrazoles.
  • ResearchGate. (2019). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential.
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • Wikipedia. (n.d.). Paal–Knorr synthesis.
  • PMC - NIH. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.
  • Reddit. (2022). Purification of Amino-Pyrazoles.

Sources

Application Notes & Protocols: 3,5-dimethyl-1H-pyrazole-4-carbonitrile as a Versatile Ligand in Modern Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the application of 3,5-dimethyl-1H-pyrazole-4-carbonitrile as a ligand in coordination chemistry. Pyrazole-based ligands are foundational in the development of advanced materials and catalysts due to their robust coordination properties and tunable electronic features.[1] This guide details the synthesis of the ligand, protocols for the formation of its metal complexes, and an in-depth discussion of their applications in catalysis, materials science, and drug development. We emphasize the causality behind experimental choices and provide self-validating protocols to ensure reproducibility and scientific integrity.

Introduction: The Strategic Value of 3,5-dimethyl-1H-pyrazole-4-carbonitrile

3,5-dimethyl-1H-pyrazole-4-carbonitrile is a multifaceted heterocyclic compound featuring a pyrazole ring functionalized with two methyl groups and a cyano group. This strategic combination of functionalities makes it an exceptionally versatile ligand in coordination chemistry.

  • Pyrazole Core: The pyrazole ring contains two adjacent nitrogen atoms: a pyridinic nitrogen (sp² hybridized) which is a Lewis base, and a pyrrolic nitrogen (N-H) which is Brønsted acidic.[2] This amphiprotic character allows the ligand to coordinate as a neutral molecule or, upon deprotonation, as a pyrazolate anion.

  • Bridging Capability: The pyrazolate anion is an excellent bridging ligand, capable of linking two or more metal centers to form di- or polynuclear complexes and robust Metal-Organic Frameworks (MOFs).[2][3]

  • Nitrile Functionality: The carbonitrile (-C≡N) group at the 4-position can act as an additional coordination site, enabling the formation of higher-dimensional coordination polymers. It also serves as a valuable synthetic handle for post-synthetic modification.

  • Steric Tuning: The methyl groups at the 3- and 5-positions provide steric bulk, which influences the geometry and stability of the resulting metal complexes, preventing uncontrolled polymerization and favoring the formation of discrete, crystalline structures.

The unique structural and electronic properties of this ligand have positioned it as a critical building block in diverse fields, from creating highly stable and porous MOFs for gas storage to designing efficient catalysts for organic transformations.[4][5][6]

Synthesis and Characterization of the Ligand

The synthesis of pyrazole-4-carbonitrile derivatives can be achieved through various routes, often involving multi-component reactions that are efficient and adhere to green chemistry principles.[7][8][9]

Protocol 2.1: Synthesis of 3,5-dimethyl-1H-pyrazole-4-carbonitrile

This protocol is adapted from established methods for pyrazole synthesis, involving the condensation of a β-dicarbonyl compound with hydrazine, followed by functionalization. The initial condensation forms the 3,5-dimethylpyrazole ring.[10]

Reaction Scheme:

  • CH₃C(O)CH₂C(O)CH₃ + N₂H₄·H₂O → 3,5-dimethyl-1H-pyrazole

  • 3,5-dimethyl-1H-pyrazole + Functionalizing Agent → 3,5-dimethyl-1H-pyrazole-4-carbonitrile

Materials:

  • Acetylacetone (Pentane-2,4-dione), reagent grade

  • Hydrazine hydrate (80% solution)

  • Glacial Acetic Acid (catalyst)

  • N-Bromosuccinimide (NBS)

  • Copper(I) Cyanide (CuCN)

  • Dimethylformamide (DMF), anhydrous

  • Ethanol, absolute

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step 1: Synthesis of 3,5-dimethyl-1H-pyrazole

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add acetylacetone (10.0 g, 0.1 mol) and absolute ethanol (100 mL).

  • Slowly add hydrazine hydrate (6.25 g, 0.1 mol) dropwise to the stirred solution. An exothermic reaction will occur.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Heat the mixture to reflux for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • The resulting crude product is a white solid. Recrystallize from a minimal amount of hot water or ethanol to obtain pure 3,5-dimethyl-1H-pyrazole.[10] Dry in a vacuum oven. Yield is typically >90%.

Step 2: Bromination at the 4-Position

  • In a 250 mL flask protected from light, dissolve the synthesized 3,5-dimethyl-1H-pyrazole (9.6 g, 0.1 mol) in chloroform or DCM (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (17.8 g, 0.1 mol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield 4-bromo-3,5-dimethyl-1H-pyrazole.

Step 3: Cyanation (Rosenmund-von Braun Reaction)

  • To a 100 mL Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-bromo-3,5-dimethyl-1H-pyrazole (8.75 g, 0.05 mol) and Copper(I) Cyanide (CuCN) (5.4 g, 0.06 mol).

  • Add anhydrous DMF (50 mL) via cannula.

  • Heat the reaction mixture to 150-160 °C and maintain for 6-8 hours.

  • Cool the mixture to room temperature and pour it into a solution of ferric chloride and HCl in water to decompose the copper complexes.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Wash the combined organic extracts with water and brine, dry over MgSO₄, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 3,5-dimethyl-1H-pyrazole-4-carbonitrile.

2.2: Ligand Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

Technique Expected Observations
¹H NMR (CDCl₃)Singlet for the pyrazole C4-H (around 6.0 ppm) disappears. Two singlets for the methyl groups (around 2.3-2.6 ppm). Broad singlet for the N-H proton.
¹³C NMR (CDCl₃)Signal for C4 carbon shifts significantly. Appearance of a quaternary carbon signal for the nitrile group (around 115-120 ppm). Signals for the methyl carbons.
FT-IR (KBr Pellet)Strong, sharp absorption band for the C≡N stretch (around 2220-2240 cm⁻¹). Broad N-H stretching band (around 3100-3300 cm⁻¹).
Mass Spec. (ESI+)Peak corresponding to [M+H]⁺.
Elemental Analysis Calculated and found values for C, H, N should be within ±0.4%.

Coordination Chemistry: Protocols for Metal Complex Synthesis

The versatility of 3,5-dimethyl-1H-pyrazole-4-carbonitrile allows for the synthesis of a wide array of coordination compounds, from simple mononuclear complexes to intricate 3D MOFs.[3] The choice of reaction conditions dictates the final structure.

Protocol 3.1: General Synthesis of a Mononuclear M(II) Complex

This protocol describes the synthesis of a generic complex of the type [M(L)₂(X)₂], where L is the neutral 3,5-dimethyl-1H-pyrazole-4-carbonitrile ligand and X is a coordinating anion (e.g., Cl⁻, NO₃⁻).

Materials:

  • 3,5-dimethyl-1H-pyrazole-4-carbonitrile (Ligand, L)

  • A metal(II) salt (e.g., CuCl₂, Zn(NO₃)₂·6H₂O, Co(OAc)₂·4H₂O)

  • Methanol or Ethanol

  • Diethyl ether

Procedure:

  • Dissolve the ligand (2 mmol) in 15 mL of warm methanol in a 50 mL flask.

  • In a separate flask, dissolve the metal(II) salt (1 mmol) in 10 mL of methanol.

  • Slowly add the metal salt solution dropwise to the stirring ligand solution at room temperature.

  • A color change or precipitation is often observed immediately.

  • Stir the reaction mixture for 4-6 hours at room temperature to ensure completion.

  • If a precipitate has formed, collect it by vacuum filtration, wash with a small amount of cold methanol, followed by diethyl ether, and air dry.

  • If no precipitate forms, slowly diffuse diethyl ether vapor into the solution over several days to induce crystallization.

  • Characterize the resulting crystals by X-ray diffraction to determine the coordination geometry and FT-IR to confirm ligand coordination. A shift in the C≡N stretching frequency to a higher wavenumber is indicative of coordination through the nitrile nitrogen.

Protocol 3.2: Synthesis of a Bridged Pyrazolate Complex

This protocol is designed to deprotonate the ligand in situ to form a pyrazolate-bridged dinuclear or polynuclear complex.

Materials:

  • 3,5-dimethyl-1H-pyrazole-4-carbonitrile (Ligand, L)

  • A metal(II) salt (e.g., Cu(OAc)₂, NiCl₂)

  • A non-coordinating base (e.g., Triethylamine (NEt₃), Sodium methoxide)

  • Methanol or Acetonitrile

Procedure:

  • Dissolve the ligand (2 mmol) in 20 mL of methanol in a 50 mL flask.

  • Add the base (2 mmol of NEt₃ or an equivalent of another base) to the ligand solution and stir for 15 minutes. This step generates the pyrazolate anion.

  • In a separate flask, dissolve the metal(II) salt (1 mmol) in 15 mL of methanol.

  • Slowly add the metal salt solution to the deprotonated ligand solution.

  • Stir the mixture at room temperature for 6 hours or gently reflux for 2 hours to drive the reaction to completion.

  • Isolate the product by filtration or crystallization as described in Protocol 3.1.

  • Characterization by FT-IR will show the disappearance of the N-H stretching band, confirming deprotonation and formation of the pyrazolate.

Diagram: General Workflow for Metal Complex Synthesis

G cluster_ligand Ligand Preparation cluster_metal Metal Salt Preparation cluster_reaction Coordination Reaction cluster_isolation Product Isolation cluster_char Characterization L_dissolve Dissolve Ligand (L) in Solvent L_base Add Base (Optional, for Pyrazolate Route) L_dissolve->L_base mix Combine Solutions (Stir, Heat if needed) L_base->mix M_dissolve Dissolve Metal Salt (MX₂) in Solvent M_dissolve->mix isolate_choice Precipitate? mix->isolate_choice filter Filtration xrd Single-Crystal X-Ray Diffraction filter->xrd crystallize Crystallization (Slow Evaporation/ Diffusion) crystallize->xrd isolate_choice->filter Yes isolate_choice->crystallize No ftir FT-IR Spectroscopy xrd->ftir other_spec Other Analytics (EA, UV-Vis, etc.) ftir->other_spec

Caption: Workflow for synthesizing metal complexes with 3,5-dimethyl-1H-pyrazole-4-carbonitrile.

Key Applications and Field-Proven Insights

The metal complexes derived from 3,5-dimethyl-1H-pyrazole-4-carbonitrile exhibit a wide range of applications, leveraging the unique properties imparted by the ligand.

Catalysis

Pyrazole-based complexes are effective catalysts for various organic reactions.[11][12] The N-donor environment can stabilize different oxidation states of the metal center, while the ligand framework can be tuned to control steric and electronic effects.

  • Oxidation Catalysis: Copper complexes with pyrazole ligands have shown excellent catalytic activity in the oxidation of catechols to o-quinones, mimicking the function of the catecholase enzyme.[11][12] The pyrazole nitrogens coordinate to the copper(II) center, creating an active site for substrate binding and subsequent oxidation.

  • Hydrogenation and Transfer Hydrogenation: Ruthenium and Iridium complexes featuring protic pyrazole ligands have been employed as catalysts for the transfer hydrogenation of ketones and the hydroamination of alkenes.[2] The pyrazole N-H group can participate in the catalytic cycle through proton transfer, demonstrating metal-ligand bifunctional catalysis.

Metal-Organic Frameworks (MOFs)

The ability of the deprotonated pyrazolate form of the ligand to bridge metal ions makes it an ideal building block for robust MOFs.[3][4][5]

  • Exceptional Stability: Pyrazolate-based MOFs are known for their high thermal and chemical stability, often withstanding harsh pH conditions and high temperatures.[5][6] This robustness is attributed to the strong, directional coordination of the pyrazolate bridge.

  • Tunable Porosity: The size and shape of the pores within the MOF can be tuned by selecting different metal ions or by using additional auxiliary ligands. This allows for the design of materials with selective adsorption properties for specific gases or organic dyes.

  • Applications: These MOFs are promising materials for gas storage (e.g., H₂, CO₂), separation, heterogeneous catalysis, and as proton exchange membranes in fuel cells.[6][13] The high density of active sites and large surface area contribute to their efficiency in these applications.[4]

Medicinal and Bioinorganic Chemistry

The pyrazole nucleus is a well-established pharmacophore found in numerous FDA-approved drugs, including anti-inflammatory agents like Celecoxib and analgesics.[14][15] Incorporating this scaffold into metal complexes opens new avenues for drug design.

  • Therapeutic Potential: Pyrazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anti-tumor, and analgesic effects.[16][17][18] Coordination to a metal center can enhance these activities or introduce new mechanisms of action. The metal complex can act as a delivery vehicle for the active ligand or the metal ion itself can be the active component.

  • Structure-Activity Relationship (SAR): The substituents on the pyrazole ring are critical for biological activity. The methyl groups and the cyano group of 3,5-dimethyl-1H-pyrazole-4-carbonitrile can modulate the lipophilicity, solubility, and binding interactions of the resulting metal complexes with biological targets.[14][18]

Diagram: Application Landscape of the Ligand

G Ligand 3,5-dimethyl-1H- pyrazole-4-carbonitrile Complexes Metal Complexes (Cu, Zn, Co, Ru, etc.) Ligand->Complexes Coordination Catalysis Catalysis Complexes->Catalysis MOFs Metal-Organic Frameworks (MOFs) Complexes->MOFs Bioinorganic Medicinal & Bioinorganic Chemistry Complexes->Bioinorganic Materials Advanced Materials Complexes->Materials Oxidation Oxidation Reactions Catalysis->Oxidation Hydrogenation Transfer Hydrogenation Catalysis->Hydrogenation Gas_Storage Gas Storage & Separation MOFs->Gas_Storage Sensing Sensing & Adsorption MOFs->Sensing Drug_Design Drug Design Bioinorganic->Drug_Design Antimicrobial Antimicrobial Agents Bioinorganic->Antimicrobial Magnetic Magnetic Properties Materials->Magnetic Luminescent Luminescence Materials->Luminescent

Caption: The central role of the ligand in creating functional metal complexes for diverse applications.

References

  • Bouroumane, N., El Kodadi, M., et al. (2021). New Pyrazole-Based Ligands: Synthesis, Characterization, and Catalytic Activity of Their Copper Complexes. The Arabian Journal for Science and Engineering.
  • Khan, A. (2024). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Pharmaceutical Chemistry & Chemical Science.
  • Kurahashi, T., & Fujii, H. (2015). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules.
  • Semantic Scholar. (n.d.). New Pyrazole-Based Ligands: Synthesis, Characterization, and Catalytic Activity of Their Copper Complexes.
  • Khan, A. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry.
  • Various Authors. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy.
  • Various Authors. (2021). Medicinal Significance of Pyrazole Analogues: A Review.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • Various Authors. (n.d.).
  • Various Authors. (n.d.). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega.
  • Various Authors. (n.d.). Metal-organic frameworks based on pyrazole subunit for batteries applications: A systematic review.
  • Various Authors. (n.d.). Synthesis, characterization and applications of highly stable pyrazolate-based metal-organic frameworks. Insubria.
  • Various Authors. (2024). A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction. Journal of the American Chemical Society.
  • Various Authors. (n.d.). Structural tuning of Zn(ii)-MOFs based on pyrazole functionalized carboxylic acid ligands for organic dye adsorption. CrystEngComm.
  • Various Authors. (n.d.). NaCl catalysed synthesis of pyrazole 4-carbonitrile derivatives.
  • Various Authors. (2021). Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. ACS Omega.
  • Various Authors. (2021).
  • Safyanova, I., et al. (n.d.). 3,5-Dimethyl-4-nitroso-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online.
  • Wikipedia. (n.d.). 3,5-Dimethylpyrazole.

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Application Notes & Protocols: A Guide to Developing Antimicrobial Agents from Pyrazole-4-Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Frontier in Antimicrobial Drug Discovery

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel therapeutic agents with unique mechanisms of action.[1] Heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, the pyrazole nucleus has emerged as a "privileged scaffold" due to its presence in numerous clinically approved drugs and its wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4]

Specifically, pyrazole-4-carbonitrile derivatives represent a promising and versatile chemical class for developing new antimicrobial agents.[5] The pyrazole ring's stability and the ability to functionalize it at multiple positions allow for the precise tuning of its biological activity, while the carbonitrile group serves as a key reactive handle for further chemical diversification.[6] This guide provides a comprehensive framework for researchers, chemists, and drug development professionals, detailing the synthesis, in vitro screening, and preliminary structure-activity relationship (SAR) analysis of novel pyrazole-4-carbonitrile derivatives.

Section 1: Chemical Synthesis of Pyrazole-4-Carbonitrile Derivatives

The synthesis of the pyrazole-4-carbonitrile core is often achieved through efficient and green multi-component reactions (MCRs).[5] The one-pot, three-component reaction involving an aromatic aldehyde, malononitrile, and a hydrazine derivative is a particularly robust and widely adopted method due to its operational simplicity and high yields.[7][8]

Protocol 1: One-Pot Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile

This protocol describes a representative synthesis. The choice of reactants (e.g., different substituted aldehydes or hydrazines) can be varied to generate a library of diverse derivatives for screening.

Rationale: This method is selected for its efficiency and adherence to green chemistry principles, often utilizing aqueous media and minimizing waste.[8] The reaction proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a cyclization reaction with phenylhydrazine to form the stable pyrazole ring.[8]

Materials:

  • Benzaldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Phenylhydrazine (1 mmol)

  • Ethanol (as solvent)

  • Piperidine (catalytic amount)

  • Standard laboratory glassware, magnetic stirrer, and heating mantle

  • Thin-Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

  • In a 50 mL round-bottom flask, dissolve benzaldehyde (1 mmol) and malononitrile (1 mmol) in 15 mL of ethanol.

  • Add a catalytic amount (2-3 drops) of piperidine to the mixture.

  • Stir the reaction mixture at room temperature for 10-15 minutes. The formation of the Knoevenagel condensation product is often indicated by the appearance of a solid precipitate.[8]

  • To this mixture, add phenylhydrazine (1 mmol).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress of the reaction by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature. The product will typically precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from ethanol to obtain the purified 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile.

  • Characterize the final compound using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) to confirm its structure and purity.[9]

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Workup & Purification cluster_end Final Product A Aromatic Aldehyde D One-Pot Reaction (Solvent + Catalyst) A->D B Malononitrile B->D C Phenylhydrazine C->D E Cooling & Precipitation D->E F Filtration E->F G Recrystallization F->G H Purified Pyrazole-4- carbonitrile Derivative G->H

Fig 1. General workflow for the synthesis of pyrazole-4-carbonitrile derivatives.

Section 2: In Vitro Antimicrobial Screening Protocols

Once a library of derivatives is synthesized, a systematic in vitro screening process is essential to identify promising candidates.[10] The cornerstone of this process is determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[10]

Protocol 2.1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12][13]

Rationale: This method is the gold standard for susceptibility testing due to its reproducibility and the quantitative nature of its results, which allows for direct comparison between compounds.[14][15] Mueller-Hinton Broth (MHB) is typically used as it is standardized for susceptibility testing and has low levels of inhibitors that could interfere with the results.[14][16] The inoculum is standardized to a 0.5 McFarland standard to ensure a consistent and reproducible bacterial density (approx. 1.5 x 10⁸ CFU/mL) for every test.[12][17]

Materials:

  • Synthesized pyrazole-4-carbonitrile derivatives

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Spectrophotometer or turbidimeter

  • Incubator (35-37°C)

Procedure:

  • Preparation of Compound Stock Solution: Prepare a stock solution of each test compound (e.g., at 1000 µg/mL) in a suitable solvent like Dimethyl Sulfoxide (DMSO). Ensure the final concentration of DMSO in the wells does not affect microbial growth (typically ≤1%).

  • Preparation of Inoculum:

    • From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or MHB.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[12]

    • Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11][17]

  • Plate Setup (Serial Dilution):

    • Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the highest concentration of the test compound (prepared in MHB) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this serial transfer from well 2 to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (inoculum in MHB, no compound).

    • Well 12 will serve as the sterility control (MHB only, no inoculum).

  • Inoculation: Add 100 µL of the prepared microbial inoculum (from step 2) to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria or as appropriate for the specific microorganism.[12]

  • Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[11][17]

Protocol 2.2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC test is performed after the MIC is determined and establishes the lowest concentration of an agent that kills 99.9% of the initial bacterial inoculum.[18][19][20]

Rationale: While the MIC indicates growth inhibition (bacteriostatic activity), the MBC confirms microbial killing (bactericidal activity). An agent is generally considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ratio ≤ 4).[19][20] This distinction is critical for treating severe infections where complete pathogen eradication is necessary.[19]

Procedure:

  • Following the MIC determination, select the wells that showed no visible growth (the MIC well and at least two more concentrated wells).

  • Using a calibrated loop or pipette, withdraw a 10-100 µL aliquot from each of these clear wells.

  • Spread the aliquot onto the surface of a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Also, plate an aliquot from the growth control well to ensure the initial inoculum was viable.

  • Incubate the agar plates at 35-37°C for 18-24 hours.

  • Reading the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[18][19]

G cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay cluster_analysis Analysis A Prepare Compound Stock Solutions C Perform Serial Dilutions in 96-Well Plate A->C B Prepare Standardized Microbial Inoculum (0.5 McFarland) D Inoculate Wells B->D C->D E Incubate Plate (16-20h at 37°C) D->E F Read MIC Value (Lowest concentration with no visible growth) E->F G Subculture from Clear Wells (MIC, 2xMIC, 4xMIC) onto Agar Plates F->G H Incubate Plates (18-24h at 37°C) G->H I Read MBC Value (Lowest concentration with ≥99.9% killing) H->I J Calculate MBC/MIC Ratio Determine Bactericidal vs. Bacteriostatic Activity I->J

Fig 2. Experimental workflow for in vitro antimicrobial screening (MIC & MBC).

Section 3: Data Presentation and Structure-Activity Relationship (SAR)

Clear data presentation is crucial for comparing the efficacy of different derivatives. The results should be summarized in a table format.

Quantitative Data Summary

Table 1: Hypothetical Antimicrobial Activity of Pyrazole-4-Carbonitrile Derivatives (P4C-01 to P4C-04)

Compound ID Substituent (R) S. aureus (Gram +) MIC (µg/mL) S. aureus (Gram +) MBC (µg/mL) E. coli (Gram -) MIC (µg/mL) E. coli (Gram -) MBC (µg/mL) C. albicans (Fungus) MIC (µg/mL)
P4C-01 H 32 128 64 >128 128
P4C-02 4-Cl 8 16 16 64 32
P4C-03 4-OCH₃ 16 64 32 128 64
P4C-04 4-NO₂ 4 8 8 32 16
Ciprofloxacin - 0.5 1 0.25 0.5 NA

| Fluconazole | - | NA | NA | NA | NA | 8 |

Structure-Activity Relationship (SAR) Insights

The data generated from screening a library of compounds allows for the elucidation of SAR, which guides the rational design of more potent analogues.

  • Impact of Halogenation: As seen in the hypothetical data (P4C-02 vs. P4C-01), the addition of an electron-withdrawing halogen atom like chlorine at the para-position of an aryl ring often enhances antimicrobial activity.[21] This can be attributed to increased lipophilicity, which may facilitate cell membrane penetration, or to specific electronic interactions with the biological target.

  • Role of Electron-Withdrawing Groups: A strongly electron-withdrawing group like a nitro group (P4C-04) can significantly increase potency against both bacterial and fungal strains.[4] This suggests that the electronic properties of the substituents play a crucial role in the compound's mechanism of action.

  • Effect of Electron-Donating Groups: An electron-donating group like methoxy (P4C-03) may result in moderate activity, often less potent than analogues with electron-withdrawing groups. This highlights the importance of electronic tuning for optimizing bioactivity.[22]

  • Mechanism of Action: The molecular target for many pyrazole derivatives has been suggested to be DNA gyrase or topoisomerase, enzymes essential for bacterial DNA replication.[3][23] The substituents on the pyrazole scaffold directly influence the binding affinity of the compound to the active site of these enzymes.

Conclusion

The development of antimicrobial agents from pyrazole-4-carbonitrile derivatives is a structured process that combines synthetic chemistry with rigorous microbiological screening. By employing efficient synthesis protocols, standardized in vitro assays like MIC and MBC, and systematic SAR analysis, researchers can effectively identify and optimize lead compounds. The versatility of the pyrazole-4-carbonitrile scaffold provides a rich foundation for generating diverse chemical libraries, increasing the probability of discovering novel candidates to combat the growing threat of antimicrobial resistance.

References

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Application Notes & Protocols for Evaluating the Anticancer Activity of Novel 3,5-Dimethyl-1H-Pyrazole-4-Carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in oncology.

Abstract: The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its derivatives have been extensively explored as potent anticancer agents due to their ability to interact with a wide range of biological targets, including various kinases and cell cycle proteins.[1][2][3] This document provides a comprehensive guide for the evaluation of novel 3,5-dimethyl-1H-pyrazole-4-carbonitrile analogs, outlining a structured, multi-phase workflow from initial synthesis to in vivo efficacy assessment. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices to ensure robust and reproducible data generation.

Phase 1: Synthesis and Characterization

The journey of a novel drug candidate begins with its chemical synthesis. The 3,5-dimethyl-1H-pyrazole core is typically synthesized via a condensation reaction between a β-dicarbonyl compound (like acetylacetone) and a hydrazine derivative.[4][5][6] The introduction of the 4-carbonitrile group and further derivatization allows for the exploration of the chemical space to enhance potency and selectivity.

Generalized Synthesis Protocol for Novel Analogs

Principle: This protocol describes a common pathway for synthesizing the pyrazole ring, which serves as the foundational scaffold for the novel analogs. The key step is the cyclization reaction between a hydrazine and a diketone, a cornerstone of pyrazole chemistry.

  • Reaction Setup: In a round-bottom flask, dissolve the appropriate β-ketonitrile precursor in a suitable solvent such as ethanol or glacial acetic acid.

  • Hydrazine Addition: Add a stoichiometric equivalent of the desired hydrazine hydrate (or a substituted hydrazine to introduce diversity at the N1 position) to the solution.

  • Catalysis: If using a neutral solvent like ethanol, add a catalytic amount of an acid (e.g., glacial acetic acid) to facilitate the condensation.

  • Reflux: Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure pyrazole analog.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and FT-IR.

Phase 2: In Vitro Biological Evaluation Workflow

Once synthesized and characterized, the novel analogs must be subjected to a rigorous cascade of in vitro assays to determine their anticancer potential. This phase aims to identify lead compounds by assessing their cytotoxicity, mechanism of action, and effects on fundamental cellular processes.

cluster_0 Phase 2: In Vitro Evaluation A Initial Screening: Cell Viability Assays (MTT / XTT) B Mechanism of Action: Apoptosis Assay (Annexin V / PI) A->B Active Compounds C Mechanism of Action: Cell Cycle Analysis (Propidium Iodide) A->C Active Compounds D Target Validation: Western Blotting (Key Signaling Proteins) B->D C->D E Lead Compound Identification D->E Confirmed Mechanism

Caption: High-level workflow for the in vitro evaluation of novel pyrazole analogs.

Cell Viability and Cytotoxicity Assays (MTT/XTT)

Experimental Rationale: The initial step is to determine whether the compounds have a cytotoxic or cytostatic effect on cancer cells. The MTT and XTT assays are reliable, colorimetric methods that measure the metabolic activity of a cell population, which is proportional to the number of viable cells.[7][8][9] The reduction of a tetrazolium salt (MTT or XTT) to a colored formazan product by mitochondrial dehydrogenases serves as a proxy for cell viability.[8][10][11]

Detailed Protocol (MTT Assay):

  • Cell Seeding: Seed cancer cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole analogs in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid solvent-induced toxicity.[8] Replace the old medium with 100 µL of medium containing the test compounds.

  • Controls: Include the following controls:

    • Vehicle Control: Cells treated with the solvent at the same concentration used for the compounds.

    • Untreated Control: Cells in culture medium only.

    • Positive Control: Cells treated with a known anticancer drug (e.g., Doxorubicin).

    • Blank: Medium only (no cells) for background subtraction.

  • Incubation: Incubate the plate for 48 or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7][11]

  • Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[8][10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Data Presentation:

Compound IDTarget Cell LineIncubation Time (h)IC₅₀ (µM)
Analog-001MCF-7 (Breast)488.2
Analog-002A549 (Lung)4815.6
Analog-003HCT116 (Colon)485.1
DoxorubicinMCF-7 (Breast)480.95
Apoptosis Induction Assay (Annexin V / Propidium Iodide Staining)

Experimental Rationale: To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), we use Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[12][13] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, can detect these cells. PI is a fluorescent nucleic acid intercalator that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost.[12]

cluster_0 Apoptosis Detection by Flow Cytometry A Healthy Cell Annexin V: Negative PI: Negative B Early Apoptotic Cell Annexin V: Positive PI: Negative A->B PS Translocation C Late Apoptotic / Necrotic Cell Annexin V: Positive PI: Positive B->C Membrane Permeabilization cluster_1 Phase 4: In Vivo Xenograft Workflow A 1. Cell Implantation (Subcutaneous injection of human cancer cells into immunodeficient mice) B 2. Tumor Growth (Allow tumors to reach a palpable size, e.g., 100-150 mm³) A->B C 3. Randomization & Treatment (Group animals and begin treatment with vehicle or pyrazole analog) B->C D 4. Monitoring (Measure tumor volume and body weight 2-3 times/week. Monitor animal health.) C->D E 5. Endpoint Analysis (Euthanize animals when tumors reach max size. Calculate Tumor Growth Inhibition.) D->E

Caption: A typical workflow for an in vivo anticancer efficacy study using a xenograft model.

Detailed Protocol:

  • Animal Model: Use immunodeficient mice (e.g., Athymic Nude or SCID mice). All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC). [14][15][16]2. Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ cells in Matrigel/PBS) into the flank of each mouse. [17]3. Tumor Growth and Randomization: Monitor the mice until tumors reach an average volume of 100-150 mm³. Then, randomize the animals into treatment and control groups.

  • Treatment Administration: Administer the pyrazole analog via a suitable route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule (e.g., daily for 21 days). The control group receives the vehicle solution.

  • Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate the volume (Volume = 0.5 x Length x Width²). Monitor the body weight and overall health of the animals as indicators of toxicity. [14]6. Endpoint: The study is concluded when tumors in the control group reach the predetermined maximum size, or if signs of excessive toxicity are observed.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)TGI (%)Mean Body Weight Change (%)
Vehicle Control-1540 ± 180-+2.5
Analog-00325780 ± 11051.2-1.8
Analog-00350450 ± 9572.1-4.5

References

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  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (URL: [Link])

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  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - Encyclopedia.pub. (URL: [Link])

  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium. (URL: [Link])

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Application Notes and Protocols for Substituted Pyrazole Compounds as Fungicidal Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of Pyrazole Fungicides in Crop Protection and Drug Development

Substituted pyrazole compounds represent a cornerstone in modern fungicidal development, exhibiting remarkable efficacy against a broad spectrum of pathogenic fungi. Their prominence stems from their versatile chemical scaffold, which allows for a wide range of structural modifications, leading to compounds with tailored activity, selectivity, and physicochemical properties.[1][2][3] This guide provides an in-depth exploration of the fungicidal applications of these compounds, detailing their mechanisms of action and providing robust protocols for their evaluation. The content is tailored for researchers, scientists, and drug development professionals engaged in the discovery and application of novel antifungal agents.

The pyrazole ring is a key pharmacophore in the design of fungicides, with several commercial successes highlighting its importance in agriculture.[1][2] Many of these compounds function as succinate dehydrogenase inhibitors (SDHIs), a critical class of fungicides that disrupt the fungal mitochondrial respiratory chain.[4][5][6] Another significant mechanism involves the inhibition of sterol 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[7][8][9] Understanding these mechanisms is paramount for the rational design of new, more effective pyrazole-based fungicides and for managing the emergence of resistance.[10][11]

This document will first delve into the primary molecular mechanisms of action of substituted pyrazole fungicides. Subsequently, it will provide detailed, step-by-step protocols for the in vitro and in vivo evaluation of these compounds, enabling researchers to reliably assess their antifungal potency and efficacy.

Section 1: Unraveling the Mechanisms of Action

The fungicidal activity of substituted pyrazole compounds is predominantly attributed to their ability to interfere with two critical cellular processes in fungi: mitochondrial respiration and sterol biosynthesis.

Succinate Dehydrogenase Inhibition (SDHI): Disrupting the Fungal Powerhouse

A significant number of commercially successful pyrazole fungicides, often pyrazole-carboxamides, belong to the SDHI class (FRAC Group 7).[5][12] These compounds target succinate dehydrogenase (also known as complex II) in the mitochondrial electron transport chain.[4][6] By inhibiting this enzyme, they block the oxidation of succinate to fumarate, a key step in the tricarboxylic acid (TCA) cycle and cellular respiration. This disruption ultimately leads to a depletion of cellular ATP, causing fungal cell death.[4]

The binding site for SDHI fungicides is located at the ubiquinone-binding (Qp) site of the SDH enzyme complex.[10][13] The efficacy of a particular pyrazole-carboxamide is influenced by its structural fit within this binding pocket. Structure-activity relationship (SAR) studies have shown that modifications to the pyrazole ring and the carboxamide moiety can significantly impact the compound's inhibitory activity against different fungal species.[14][15][16][17] For instance, the introduction of specific substituents can enhance binding affinity and, consequently, fungicidal potency.[1][18][19]

SDHI_Mechanism cluster_mitochondrion Mitochondrial Inner Membrane Pyrazoles Substituted Pyrazole (SDHI Fungicide) SDH Succinate Dehydrogenase (Complex II) Pyrazoles->SDH Inhibition Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC Electrons Succinate Succinate Succinate->SDH Oxidation ATP_Synthase ATP Synthase ETC->ATP_Synthase ATP ATP ATP_Synthase->ATP Fungal_Cell_Death Fungal Cell Death ATP->Fungal_Cell_Death Depletion leads to TCA TCA Cycle TCA->Succinate CYP51_Inhibition cluster_fungal_cell Fungal Cell Pyrazoles Substituted Pyrazole (DMI Fungicide) CYP51 CYP51 (14α-demethylase) Pyrazoles->CYP51 Inhibition Ergosterol Ergosterol CYP51->Ergosterol Biosynthesis Toxic_Sterols Toxic Sterol Intermediates CYP51->Toxic_Sterols Accumulation of Lanosterol Lanosterol Lanosterol->CYP51 Substrate Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane Incorporation Growth_Inhibition Fungal Growth Inhibition Cell_Membrane->Growth_Inhibition Compromised Integrity leads to Toxic_Sterols->Cell_Membrane Disruption of

Caption: Mechanism of CYP51 Inhibition by Pyrazole Fungicides.

Section 2: In Vitro Antifungal Susceptibility Testing

In vitro testing is the foundational step in evaluating the fungicidal potential of novel substituted pyrazole compounds. These assays provide quantitative data on the intrinsic activity of a compound against a specific fungal pathogen.

Protocol: Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This method is widely used for preliminary screening of antifungal compounds against filamentous fungi. [20][21][22][23] Objective: To determine the percentage inhibition of mycelial growth of a test fungus by a substituted pyrazole compound at a specific concentration.

Materials:

  • Pure culture of the test fungus (e.g., Rhizoctonia solani, Botrytis cinerea).

  • Potato Dextrose Agar (PDA) or other suitable growth medium.

  • Substituted pyrazole compound to be tested.

  • Solvent for the compound (e.g., DMSO, acetone).

  • Sterile Petri dishes (90 mm).

  • Sterile cork borer (5-7 mm diameter).

  • Incubator.

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the substituted pyrazole compound in a suitable solvent at a high concentration (e.g., 10 mg/mL).

  • Preparation of Poisoned Medium: Autoclave the PDA medium and allow it to cool to approximately 45-50°C. Add the appropriate volume of the stock solution to the molten agar to achieve the desired final concentration (e.g., 100 µg/mL). [22]Ensure thorough mixing. Also, prepare a control plate containing the same concentration of the solvent used for the stock solution.

  • Pouring Plates: Pour approximately 20 mL of the poisoned PDA and the control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: From the margin of an actively growing culture of the test fungus, cut a mycelial disc using a sterile cork borer. Aseptically place the mycelial disc in the center of both the poisoned and control plates, with the mycelial side facing down.

  • Incubation: Incubate the plates at the optimal growth temperature for the test fungus (e.g., 25-28°C) until the mycelial growth in the control plate has reached the edge of the dish.

  • Data Collection: Measure the diameter of the fungal colony in both the control (C) and treated (T) plates.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Percentage Inhibition (%) = [(C - T) / C] x 100

Protocol: Determination of EC50 using Broth Microdilution Method (CLSI Guidelines)

For a more precise quantification of antifungal activity, the half-maximal effective concentration (EC50) is determined. The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols for this purpose. [11] Objective: To determine the concentration of a substituted pyrazole compound that inhibits 50% of the fungal growth.

Materials:

  • Test fungus (yeast or filamentous fungus).

  • RPMI-1640 medium (for filamentous fungi, as per CLSI M38-A2) or a suitable broth for yeasts (as per CLSI M27). [4][11][14][19]* Substituted pyrazole compound.

  • Sterile 96-well microtiter plates.

  • Spectrophotometer or microplate reader.

Procedure (Adapted from CLSI M38-A2 for Filamentous Fungi): [4][14]1. Inoculum Preparation: Prepare a spore suspension of the test fungus and adjust the concentration to 0.4 x 10^4 to 5 x 10^4 CFU/mL in RPMI-1640 medium. [4]2. Compound Dilution: Perform serial dilutions of the substituted pyrazole compound in the 96-well plate to obtain a range of concentrations. 3. Inoculation: Add the fungal inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (medium only). 4. Incubation: Incubate the plates at 35°C for 48-72 hours. 5. Reading Results: Determine the minimum inhibitory concentration (MIC) visually or by reading the optical density at a specific wavelength using a microplate reader. The MIC is the lowest concentration of the compound that causes a significant inhibition of growth compared to the positive control. 6. EC50 Calculation: To determine the EC50, a dose-response curve is plotted with the percentage of growth inhibition versus the compound concentration. The EC50 value is then calculated from this curve.

CompoundTarget FungusEC50 (µg/mL)Reference
Compound 26Botrytis cinerea2.432[1][19]
Compound 26Rhizoctonia solani2.182[1][19]
Compound SCU2028Rhizoctonia solani0.022[20]
Compound 7aiRhizoctonia solani0.37
Compound E1Rhizoctonia solani1.1

Section 3: In Vivo Efficacy Evaluation

In vivo studies are crucial to assess the performance of a fungicidal compound under more realistic conditions, taking into account factors such as plant uptake, translocation, and metabolism.

Protocol: Efficacy Against Tomato Late Blight (Phytophthora infestans)

Objective: To evaluate the protective and curative efficacy of a substituted pyrazole compound against late blight on tomato plants. [5][10][15][24] Materials:

  • Tomato plants (a susceptible variety).

  • Phytophthora infestans inoculum.

  • Substituted pyrazole compound formulated for spraying.

  • Spraying equipment.

  • Controlled environment growth chamber or greenhouse.

Experimental Workflow:

in_vivo_tomato Start Tomato Plant Cultivation Fungicide_App Fungicide Application (Protective or Curative) Start->Fungicide_App Inoculation Inoculation with P. infestans Fungicide_App->Inoculation Protective: Apply before inoculation Curative: Apply after inoculation Incubation Incubation in High Humidity Environment Inoculation->Incubation Disease_Assess Disease Assessment (Lesion size, % leaf area infected) Incubation->Disease_Assess Data_Analysis Data Analysis and Efficacy Calculation Disease_Assess->Data_Analysis End Results Data_Analysis->End

Caption: Workflow for In Vivo Evaluation of Fungicides on Tomato Late Blight.

Procedure:

  • Plant Growth: Grow tomato plants to the 4-6 true leaf stage.

  • Treatment Application:

    • Protective: Spray the plants with the formulated pyrazole compound until runoff. Allow the foliage to dry before inoculation.

    • Curative: Inoculate the plants first and then apply the fungicide treatment after a set period (e.g., 24 hours).

  • Inoculation: Spray the plants with a spore suspension of P. infestans.

  • Incubation: Place the plants in a high-humidity chamber at 18-22°C for 24-48 hours to facilitate infection. Then, move them to a greenhouse with conditions conducive to disease development.

  • Disease Assessment: After 5-7 days, assess the disease severity by measuring the percentage of leaf area covered by lesions.

  • Efficacy Calculation: Calculate the percent disease control relative to untreated, inoculated control plants.

Protocol: Efficacy Against Rice Sheath Blight (Rhizoctonia solani)

Objective: To evaluate the efficacy of a substituted pyrazole compound in controlling sheath blight in rice under greenhouse or field conditions. [1][7][8][12] Materials:

  • Rice plants (a susceptible variety).

  • Rhizoctonia solani inoculum (e.g., sclerotia or mycelial plugs).

  • Substituted pyrazole compound formulated for application.

  • Application equipment (sprayer or granules).

Procedure:

  • Plant Growth: Grow rice plants in pots or in a field plot.

  • Inoculation: At the tillering stage, inoculate the plants with R. solani. This can be done by placing sclerotia or mycelial plugs in the leaf sheaths.

  • Fungicide Application: Apply the formulated pyrazole compound as a foliar spray or as granules to the soil, depending on the compound's properties and intended use.

  • Incubation and Growth: Maintain the plants under conditions favorable for disease development (high humidity and temperature).

  • Disease Assessment: After a specified period (e.g., 14-21 days), assess the disease severity by measuring the height of the lesions on the rice sheaths.

  • Data Analysis: Compare the disease severity in treated plants to that in untreated control plants to determine the efficacy of the compound. [7][8]

Section 4: Concluding Remarks and Future Perspectives

Substituted pyrazole compounds have established themselves as a vital class of fungicides with significant contributions to agriculture and potential applications in medicine. Their diverse mechanisms of action, primarily through the inhibition of succinate dehydrogenase and CYP51, provide multiple avenues for the development of novel and effective antifungal agents. The protocols outlined in this guide offer a robust framework for the systematic evaluation of new pyrazole derivatives, from initial in vitro screening to in vivo efficacy testing.

The continued exploration of the structure-activity relationships of substituted pyrazoles will undoubtedly lead to the discovery of compounds with improved potency, broader spectrum of activity, and a lower propensity for resistance development. As our understanding of fungal biology deepens, so too will our ability to design and deploy the next generation of pyrazole-based fungicides to address the ongoing challenges of fungal diseases in both agriculture and human health.

References

  • Huppatz, J. L., Phillips, J. N., & Witrzens, B. (Year). Structure–Activity Relationships in a Series of Fungicidal Pyrazole Carboxanilides. Agricultural and Biological Chemistry, 48(1).
  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. PMC.
  • Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi. Research in Plant Disease. (2020).
  • In vitro and in vivo evaluation against sheath blight disease of rice (Rhizoctonia solani) through the fungicides. The Pharma Innovation Journal. (2022).
  • Overview of commercialized pyrazole carboxamide and benzimidazole fungicides. (n.d.).
  • Understanding the SDHI (FRAC group 7) Fungicides. Rutgers Plant and Pest Advisory. (2020).
  • Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. ResearchGate. (n.d.).
  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. PMC. (n.d.).
  • Succinate dehydrogenase inhibitor (SDHI) [Group 7] resistance management strategy. (n.d.).
  • In Vivo Evaluation of Fungicides for the Management of Late Blight ofT omato. (2025).
  • CLSI M27 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. (2017).
  • Evaluation of fungicides against sheath blight (Rhizoctonia solani) and brown spot (Helminthosporium oryzae) of rice. Indian Mycological Society. (2025).
  • M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. CLSI. (n.d.).
  • Evaluation of fungicides against sheath blight of rice. International Journal of Advanced Biochemistry Research. (n.d.).
  • Evaluation of fungicides against sheath blight of rice caused by Rhizoctonia solani (Kuhn.). CABI Digital Library. (n.d.).
  • Resistance to the SDHI Fungicides Boscalid and Fluopyram in Podosphaera xanthii Populations from Commercial Cucurbit Fields in Spain. MDPI. (2021).
  • Susceptibility test methods: Yeasts and filamentous fungi. UKHSA Research Portal. (2022).
  • Inherent Resistance to 14α-Demethylation Inhibitor Fungicides in Colletotrichum truncatum Is Likely Linked to CYP51A and/or CYP51B Gene Variants. APS Journals. (2018).
  • Evaluating the Efficacy of Fungicides for Controlling Late Blight in Tomatoes Induced by Phytophthora infestans. DergiPark. (2024).
  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. (n.d.).
  • Antifungal Activity of Three Different Ethanolic Extract against Isolates from Diseased Rice Plant. Fortune Journals. (n.d.).
  • Antifungal assay by poisoned food technique. (2024).
  • Bacteriology & Mycology: Open Access. MedCrave online. (n.d.).
  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. PubMed. (2020).
  • Antifungal Activity of Essential Oil of Eucalyptus camaldulensis Dehnh. against Selected Fusarium spp. PMC. (n.d.).
  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. PubMed. (2024).
  • Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. PubMed. (2024).
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023).
  • The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. (2019).
  • Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. NIH. (2023).
  • Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. Journal of Agricultural and Food Chemistry. (n.d.).
  • Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. ResearchGate. (2024).
  • Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. American Chemical Society. (2025).

Sources

Application Notes: The Strategic Use of 3,5-Dimethyl-1H-pyrazole-4-carbonitrile in Multicomponent Reactions for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Multicomponent reactions (MCRs) offer a highly efficient and atom-economical pathway to construct complex molecular architectures, making them indispensable in modern drug discovery. This guide details the application of 3,5-dimethyl-1H-pyrazole-4-carbonitrile , a versatile and reactive building block, in the synthesis of fused heterocyclic systems such as pyrazolo[3,4-b]pyridines and dihydropyrano[2,3-c]pyrazoles. We provide field-proven, step-by-step protocols, mechanistic insights, and an exploration of the causality behind experimental design, aimed at researchers and professionals in organic synthesis and drug development.

Introduction: The Convergence of a Privileged Scaffold and an Efficient Synthetic Strategy

The pyrazole ring system is a "privileged scaffold" in medicinal chemistry, renowned for its metabolic stability and its ability to act as a bioisostere for other aromatic rings, thereby enhancing biological activity and optimizing physicochemical properties.[1] Its derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, represent a paradigm of green and efficient chemistry. They allow for the rapid generation of molecular diversity from simple starting materials, a critical advantage in the screening and development of new pharmaceutical agents.

This document focuses on a key reagent at the intersection of these two fields: 3,5-dimethyl-1H-pyrazole-4-carbonitrile . Its unique structure, featuring a stable pyrazole core and a strategically positioned cyano-activated methylene group, makes it an ideal C-nucleophile for participation in a variety of MCRs to build complex, fused heterocyclic systems.

Application I: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

The pyrazolo[3,4-b]pyridine core is of significant interest due to its presence in molecules with potent biological activities, including use as kinase inhibitors.[2] A robust and convergent approach to this scaffold is a three-component reaction involving an aldehyde, an active methylene nitrile (e.g., malononitrile), and an appropriate pyrazole precursor. While many syntheses start with 5-aminopyrazoles,[2][3] a modified strategy can be envisioned using the nucleophilicity of the C4 position of 3,5-dimethyl-1H-pyrazole-4-carbonitrile.

Reaction Principle & Mechanistic Insight

This synthesis is a variation of the Guareschi-Thorpe pyridine synthesis. The reaction proceeds through a cascade of bond-forming events initiated by a base catalyst. The proposed mechanism involves:

  • Knoevenagel Condensation: The reaction begins with the base-catalyzed condensation of the aromatic aldehyde with malononitrile to form an electron-deficient alkene, the arylidene malononitrile intermediate.[4][5][6]

  • Michael Addition: The C4-anion of 3,5-dimethyl-1H-pyrazole-4-carbonitrile, generated by the base, acts as a potent nucleophile and attacks the arylidene intermediate in a classic Michael 1,4-conjugate addition.

  • Thorpe-Ziegler Cyclization: The newly formed adduct undergoes an intramolecular cyclization. The amino group (formed from the malononitrile nitrogen) attacks one of the nitrile groups.[7][8]

  • Tautomerization: The resulting cyclic imine tautomerizes to the more stable aromatic 6-amino-pyrazolo[3,4-b]pyridine product.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3 & 4: Cyclization & Tautomerization Aldehyde Ar-CHO Intermediate1 Arylidene Malononitrile Ar-CH=C(CN)₂ Aldehyde->Intermediate1 + Malononitrile Malononitrile CH₂(CN)₂ Base1 Base (e.g., Piperidine) Base1->Aldehyde Pyrazole 3,5-Dimethyl-1H-pyrazole -4-carbonitrile Adduct Michael Adduct Intermediate1->Adduct Pyrazole->Adduct (Anion) Base2 Base Base2->Pyrazole Cyclized Intramolecular Cyclization Adduct->Cyclized Thorpe-Ziegler Product Final Product: Pyrazolo[3,4-b]pyridine Cyclized->Product Tautomerization

Experimental Protocol: Synthesis of 6-Amino-4-(4-methoxyphenyl)-1,3-dimethyl-1,4-dihydropyrazolo[3,4-b]pyridine-5-carbonitrile

Causality: This protocol utilizes ammonium acetate, which serves as both a source of ammonia and a mild base, facilitating the reaction cascade in a single pot. Ethanol is an effective and environmentally benign solvent for this transformation.

  • Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 3,5-dimethyl-1H-pyrazole-4-carbonitrile (1.0 mmol, 135 mg), 4-methoxybenzaldehyde (1.0 mmol, 136 mg), malononitrile (1.0 mmol, 66 mg), and ammonium acetate (5.0 mmol, 385 mg).

  • Solvent Addition: Add 15 mL of absolute ethanol to the flask.

  • Reaction Execution: Heat the mixture to reflux (approximately 78°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 7:3 hexane:ethyl acetate mobile phase. The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. A solid precipitate will form. Filter the solid using a Büchner funnel and wash it with cold ethanol (2 x 5 mL) to remove any unreacted starting materials.

  • Purification: The crude product is often of high purity. For further purification, recrystallize from hot ethanol or isopropanol to yield the final product as a crystalline solid.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Expected ¹H NMR signals include a singlet for the C4-H proton of the dihydropyridine ring around δ 4.5-5.0 ppm and distinct singlets for the two pyrazole methyl groups.

Data Summary
EntryAldehyde (Ar-CHO)Reaction Time (h)Yield (%)
14-Methoxybenzaldehyde491
24-Chlorobenzaldehyde588
3Benzaldehyde685
43-Nitrobenzaldehyde4.593

Note: Yields are for isolated, purified products and are representative.

Application II: Synthesis of Dihydropyrano[2,3-c]pyrazole Derivatives

Pyranopyrazoles are another class of fused heterocycles with significant biological potential, including anti-inflammatory and anticancer activities.[9] The four-component synthesis of these scaffolds is a classic and highly efficient MCR.[1][10][11] While this reaction typically involves the in situ formation of a pyrazolone from hydrazine and a β-ketoester,[12] 3,5-dimethyl-1H-pyrazole-4-carbonitrile can be adapted into a three-component variant by leveraging its active methylene character.

Reaction Principle & Workflow

This synthesis follows a domino Knoevenagel-Michael-cyclization sequence. A basic catalyst, such as piperidine or triethylamine, is crucial for deprotonating the active methylene compounds.

G Start Combine Reactants: - Aldehyde - Malononitrile - Pyrazole-4-carbonitrile - Catalyst (Piperidine) - Solvent (Ethanol) Stir Stir at RT (Knoevenagel) Start->Stir Reflux Heat to Reflux (Michael Addition & Cyclization) Stir->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to RT, Precipitate Forms Monitor->Cool Reaction Complete Filter Filter & Wash (Cold Ethanol) Cool->Filter Dry Dry Under Vacuum Filter->Dry Product Pure Dihydropyrano [2,3-c]pyrazole Dry->Product

Experimental Protocol: Synthesis of 6-Amino-4-(4-chlorophenyl)-3,5-dimethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Causality: Piperidine is selected as an effective organic base catalyst, which is strong enough to deprotonate the active methylene groups but mild enough to prevent side reactions. The reaction is performed at room temperature initially to control the exothermic Knoevenagel condensation before being heated to drive the subsequent Michael addition and cyclization steps to completion.

  • Reagent Preparation: To a 50 mL flask, add 3,5-dimethyl-1H-pyrazole-4-carbonitrile (1.0 mmol, 135 mg), 4-chlorobenzaldehyde (1.0 mmol, 140 mg), and malononitrile (1.0 mmol, 66 mg) in 20 mL of ethanol.

  • Catalyst Addition: Add piperidine (0.2 mmol, ~20 µL) to the mixture.

  • Reaction Execution: Stir the reaction mixture at room temperature for 30 minutes. You may observe the formation of a precipitate (the Knoevenagel adduct). Then, heat the mixture to reflux for 3 hours.

  • Work-up and Isolation: After cooling to room temperature, the product typically precipitates from the solution. Collect the solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Purification: If necessary, the product can be recrystallized from an ethanol/water mixture to afford pure crystals.

Data Summary
EntryAldehyde (Ar-CHO)Reaction Time (h)Yield (%)
14-Chlorobenzaldehyde394
24-Methylbenzaldehyde3.590
32-Naphthaldehyde487
4Furan-2-carbaldehyde392

Note: Yields are for isolated, purified products and are representative.

Conclusion and Future Outlook

3,5-Dimethyl-1H-pyrazole-4-carbonitrile stands out as a highly effective and versatile building block for the synthesis of complex, fused heterocyclic systems via multicomponent reactions. The protocols detailed herein demonstrate efficient, high-yield, and operationally simple methods for accessing medicinally relevant pyrazolo[3,4-b]pyridine and dihydropyrano[2,3-c]pyrazole scaffolds. The inherent reactivity of its cyano-activated methylene group opens avenues for further exploration in other MCRs, such as those involving isocyanides or other Michael acceptors, promising continued innovation in the fields of medicinal chemistry and organic synthesis.

References

  • Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [ 3, 4‐b ] Pyridines Under Green Conditions. (n.d.). Wiley Online Library. Retrieved from [Link]

  • A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. (2019). Taylor & Francis. Retrieved from [Link]

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2024). RSC Publishing. Retrieved from [Link]

  • Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. (2012). PubMed. Retrieved from [Link]

  • Rapid One-pot, Four Component Synthesis of Pyranopyrazoles Using Heteropolyacid Under Solvent-free Condition. (2011). ResearchGate. Retrieved from [Link]

  • REVIEW ON SYNTHESIS OF PYRANOPYRAZOLES DERIVATIVES. (2020). JETIR. Retrieved from [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2021). MDPI. Retrieved from [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. (2023). Preprints.org. Retrieved from [Link]

  • A SIMPLE, EXPEDITIOUS AND GREEN PROCESS FOR KNOEVENAGEL CONDENSATION OF PYRAZOLE ALDEHYDES. (2017). ResearchGate. Retrieved from [Link]

  • Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [ 3, 4‐b ] Pyridines Under Green Conditions. (2024). ResearchGate. Retrieved from [Link]

  • Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. (2018). Royal Society of Chemistry. Retrieved from [Link]

  • Thorpe-Ziegler Reaction. (2014). Chem-Station. Retrieved from [Link]

  • Ag2CO3 catalyzed aza-michael addition of pyrazoles to α, β-unsaturated carbonyl compounds: A new access to N-alkylated pyrazole derivatives. (2018). ResearchGate. Retrieved from [Link]

  • Thorpe reaction. (2020). L.S.College, Muzaffarpur. Retrieved from [Link]

  • Solvent-Free Aza-Michael Addition of 4-Phenylurazole to α,β-Unsaturated Esters. (2015). Bentham Science. Retrieved from [Link]

  • Aza-Michael addition of pyrazoles to crotonic acid. (2017). ResearchGate. Retrieved from [Link]

  • 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. (2012). National Center for Biotechnology Information. Retrieved from [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). Royal Society of Chemistry. Retrieved from [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2016). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of N-substituted quaternary carbon centers through KOt-Bu-catalyzed aza-Michael addition of pyrazoles to cyclic enones. (2019). Royal Society of Chemistry. Retrieved from [Link]

  • General scheme for the Knoevenagel condensation of pyrazole aldehydes... (n.d.). ResearchGate. Retrieved from [Link]

  • Thorpe-Ziegler Reaction. (n.d.). SynArchive. Retrieved from [Link]

  • The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. (2011). ResearchGate. Retrieved from [Link]

  • The Knoevenagel Condensation of Aryl Alkyl Ketones with Malononitrile. (1950). ACS Publications. Retrieved from [Link]

Sources

analytical techniques for characterizing pyrazole-4-carbonitrile compounds

Author: BenchChem Technical Support Team. Date: January 2026

<-4> <0> APPLICATION NOTE & PROTOCOLS

Topic: Analytical Techniques for the Characterization of Pyrazole-4-Carbonitrile Compounds

Audience: Researchers, scientists, and drug development professionals.

Abstract

Pyrazole-4-carbonitrile moieties are pivotal structural motifs in medicinal chemistry and materials science, frequently appearing in a range of pharmacologically active agents.[1][2][3][4] The precise and comprehensive characterization of these compounds is a prerequisite for advancing drug discovery, ensuring quality control, and meeting regulatory standards. This guide provides an in-depth exploration of the primary analytical techniques for the structural elucidation, quantification, and physicochemical profiling of pyrazole-4-carbonitrile derivatives. It moves beyond a simple listing of methods to explain the causality behind experimental choices, offering field-proven insights and detailed, self-validating protocols for key spectroscopic, chromatographic, and thermal analysis techniques.

Introduction: The Significance of the Pyrazole-4-Carbonitrile Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a "privileged structure" in drug discovery.[3][4] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a versatile scaffold for interacting with biological targets. The addition of a carbonitrile (-C≡N) group at the 4-position further modulates the molecule's polarity, metabolic stability, and binding interactions, making the pyrazole-4-carbonitrile core a frequent constituent of anti-inflammatory, anti-cancer, and anti-obesity agents.[1][3]

Accurate analytical characterization is not merely a procedural step; it is the foundation upon which all subsequent research and development rests. It confirms the identity of a newly synthesized compound, determines its purity, reveals its three-dimensional structure, and assesses its stability—all critical data points for a successful development pipeline.

The Analytical Workflow: An Integrated Approach

Characterizing a novel pyrazole-4-carbonitrile compound is not a linear process but an integrated workflow. Each technique provides a unique piece of the puzzle, and the data are often used synergistically to build a complete and unambiguous profile of the molecule.

Analytical_Workflow cluster_0 Primary Structure Confirmation cluster_1 Purity & Quantitative Analysis cluster_2 Solid-State & Physicochemical Properties NMR NMR Spectroscopy ¹H, ¹³C, 2D Definitive proton & carbon framework MS Mass Spectrometry EI, ESI Molecular weight & fragmentation NMR->MS Confirms Mass HPLC HPLC / UPLC Purity assessment & quantification NMR->HPLC MS->NMR Confirms Formula IR FTIR Spectroscopy Functional group identification (e.g., -C≡N) IR->NMR Confirms Functional Groups HPLC->MS Quantifies Analytes XRAY X-Ray Crystallography Absolute 3D structure HPLC->XRAY Provides Pure Sample XRAY->NMR Confirms Connectivity THERMAL Thermal Analysis DSC, TGA Melting point, stability, polymorphism THERMAL->HPLC Informs on Stability

Caption: Integrated workflow for pyrazole-4-carbonitrile characterization.

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the cornerstone of molecular characterization, providing detailed information about the connectivity and chemical environment of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of organic molecules in solution. For pyrazole-4-carbonitriles, ¹H and ¹³C NMR are indispensable.

Expertise & Causality:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift of the pyrazole ring protons (typically H3 and H5) is highly sensitive to the nature of the substituents on the nitrogen atoms and at the 3- and 5-positions.

  • ¹³C NMR: Reveals the number of chemically distinct carbon atoms. The carbon of the nitrile group (-C≡N) has a characteristic chemical shift in the range of 112-120 ppm.[5][6] The pyrazole ring carbons (C3, C4, C5) also have distinct shifts that are crucial for confirming the core structure.[5][7][8]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are critical for unambiguously assigning all proton and carbon signals, especially in complex derivatives. For instance, an HMBC experiment can show a correlation between the proton on the N1-substituent and the C5 carbon of the pyrazole ring, confirming connectivity.[9]

Data Presentation: Typical NMR Chemical Shifts

NucleusPositionTypical Chemical Shift (δ, ppm)Notes
¹HPyrazole H3/H57.5 - 8.5Highly dependent on substitution and solvent.
¹HSubstituent ProtonsVariableDepends on the specific substituent groups.
¹³CPyrazole C3~145 - 155
¹³CPyrazole C4~90 - 110The carbon bearing the nitrile group.
¹³CPyrazole C5~130 - 145
¹³CNitrile (-C ≡N)~112 - 120A key diagnostic signal.[5][6]

Note: Values are approximate and can vary significantly based on the full molecular structure and solvent. Data synthesized from sources.[5][6][7][10]

Protocol: Acquiring High-Quality NMR Spectra

  • Sample Preparation: Dissolve 5-10 mg of the purified pyrazole-4-carbonitrile compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Causality: The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds and to observe exchangeable protons (like N-H).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[6][11]

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum with 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be required.

  • 2D NMR (if needed): If assignments are ambiguous, run standard COSY, HSQC, and HMBC experiments.

  • Data Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.

Expertise & Causality:

  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique ideal for determining the molecular ion ([M+H]⁺ or [M-H]⁻) with high accuracy. Electron ionization (EI) is a higher-energy technique that induces fragmentation, providing a "fingerprint" of the molecule's structure.

  • Fragmentation Pattern: The pyrazole ring exhibits characteristic fragmentation pathways. A common fragmentation involves the expulsion of a molecule of HCN from the ring.[12] The substituents on the ring will direct further fragmentation, which can be pieced together to confirm the structure.[13][14] For example, the loss of the nitrile group or parts of other substituents can be diagnostic.[12]

Protocol: ESI-MS for Molecular Weight Determination

  • Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • MS Settings: Operate the mass spectrometer in positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated. Set the mass range to scan well beyond the expected molecular weight.

  • Data Analysis: Identify the peak corresponding to the molecular ion. For high-resolution mass spectrometry (HRMS), the measured mass should be within 5 ppm of the calculated exact mass for the proposed elemental formula.[10]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Expertise & Causality: The most crucial diagnostic peak for a pyrazole-4-carbonitrile is the C≡N stretching vibration. This peak is typically sharp, strong, and appears in a relatively uncluttered region of the spectrum, making it an excellent confirmation of the nitrile group's presence.[15][16]

Data Presentation: Key FTIR Vibrational Frequencies

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Intensity
-C≡N (Nitrile)Stretch2220 - 2260Strong, Sharp[16]
N-H (on pyrazole)Stretch3100 - 3500Medium, Broad
C=N (in pyrazole)Stretch~1500 - 1600Medium
C-H (Aromatic/Hetero)Stretch> 3000Medium

Note: Data synthesized from sources.[5][15][16][17][18]

Chromatographic Techniques for Purity and Quantification

Chromatography is essential for separating the target compound from impurities, starting materials, and byproducts, and for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the workhorse method for assessing the purity and performing quantitative analysis of pyrazole-4-carbonitrile compounds.

Expertise & Causality:

  • Column Choice: A C18 column is the most common and versatile choice, providing good retention for the moderately polar pyrazole-4-carbonitrile scaffold.[19][20]

  • Mobile Phase: A mixture of an aqueous buffer (often with an acid modifier like 0.1% trifluoroacetic acid or formic acid) and an organic solvent (acetonitrile or methanol) is typical.[19][20][21] The acid modifier helps to protonate silanol groups on the stationary phase, reducing peak tailing and improving peak shape.

  • Detection: A UV detector is standard, as the pyrazole ring and any aromatic substituents are chromophores. The detection wavelength should be set at the λ_max of the compound for maximum sensitivity.[20][22][23]

HPLC_Protocol_Workflow prep 1. Sample & Mobile Phase Prep system 2. System Equilibration prep->system inject 3. Sample Injection system->inject sep 4. Chromatographic Separation inject->sep detect 5. UV Detection sep->detect analyze 6. Data Analysis (Purity %) detect->analyze

Caption: Workflow for a typical RP-HPLC purity analysis.

Protocol: RP-HPLC Method for Purity Assessment

  • Mobile Phase Preparation: Prepare Mobile Phase A (e.g., 0.1% TFA in water) and Mobile Phase B (e.g., 0.1% TFA in acetonitrile).[20] Filter and degas both phases.

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (often the mobile phase itself) to a concentration of ~0.5-1.0 mg/mL.[23]

  • Instrumentation & Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.[20]

    • Flow Rate: 1.0 mL/min.[19][23]

    • Injection Volume: 10 µL.

    • Detector: UV at λ_max (e.g., 254 nm or determined by UV scan).

    • Gradient: A typical scouting gradient might be 5% B to 95% B over 20 minutes.

  • System Suitability: Inject a standard solution multiple times to ensure the system is performing correctly (checking for consistent retention times, peak areas, and theoretical plates).[23]

  • Analysis: Inject the sample solution.

  • Purity Calculation: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

Definitive Structural Confirmation and Solid-State Properties

While the techniques above provide a robust picture of the molecule, they may not be sufficient for absolute proof of structure or for understanding the compound's solid-state behavior, which is critical for drug formulation.

Single-Crystal X-Ray Crystallography

This is the "gold standard" technique for determining the three-dimensional structure of a molecule.[24][25] It provides unequivocal information on bond lengths, bond angles, and stereochemistry.

Expertise & Causality: Obtaining a high-quality single crystal is often the rate-limiting step.[24] The crystal must be of sufficient size and quality to diffract X-rays effectively. The resulting electron density map allows for the precise placement of every atom in the molecule and in the crystal lattice, confirming the connectivity derived from NMR and revealing intermolecular interactions like hydrogen bonding.[25][26]

Thermal Analysis (DSC & TGA)

Thermal analysis is crucial for characterizing the physicochemical properties of the solid form of the compound, which directly impacts stability, solubility, and bioavailability.[27][28][29][30]

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to identify polymorphic transitions.[28][29] A sharp, single melting endotherm on a DSC thermogram is a strong indicator of a pure, crystalline compound.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[27][29] TGA is used to assess thermal stability and decomposition temperature. It can also quantify the amount of residual solvent or water in the sample.[29]

Protocol: Combined TGA/DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the solid compound into an aluminum DSC pan (for DSC) or a ceramic/platinum pan (for TGA).

  • Instrumentation: Place the sample pan in the instrument.

  • Method Parameters:

    • Atmosphere: Nitrogen gas at a flow rate of 20-50 mL/min. Causality: An inert atmosphere prevents oxidative degradation.

    • Heating Rate: A standard rate is 10 °C/min.

    • Temperature Range: Start from ambient temperature to a temperature beyond the expected decomposition point (e.g., 25 °C to 400 °C).

  • Data Analysis:

    • TGA: Analyze the thermogram for mass loss steps. A mass loss before the melting point may indicate the presence of solvent or water. The onset temperature of major mass loss indicates the decomposition temperature.[29]

    • DSC: Identify the onset and peak temperatures of the melting endotherm. The integrated area of the peak corresponds to the enthalpy of fusion.

Conclusion

The comprehensive characterization of pyrazole-4-carbonitrile compounds requires a multi-technique, integrated approach. By synergistically applying NMR, MS, and FTIR, the chemical structure can be confidently elucidated. Chromatographic methods like HPLC are essential for establishing purity and enabling quantification. Finally, thermal analysis and X-ray crystallography provide critical insights into the solid-state properties and absolute structure, which are vital for advancing a compound through the drug development process. Following the detailed protocols and understanding the causality behind the analytical choices outlined in this guide will enable researchers to generate robust, reliable, and defensible data packages for their novel pyrazole-4-carbonitrile compounds.

References

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflamm
  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazole Deriv
  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of a Pyrazole Derivative.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. [Link]

  • Mass Fragmentation Pattern of Some Pyrazolo[1,5-a]pyrimidine Derivatives. science24.com. [Link]

  • Mass fragmentation pattern of compound 4l. ResearchGate. [Link]

  • Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed. [Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link]

  • Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation. Semantic Scholar. [Link]

  • A review of pyrazole compounds' production, use, and pharmacological activity. ResearchGate. [Link]

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. TA Instruments. [Link]

  • 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]

  • Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. Netzsch. [Link]

  • Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

  • Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13)C NMR spectroscopy. PubMed. [Link]

  • A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. [Link]

  • Combination of 1H and 13C NMR Spectroscopy. researchgate.net. [Link]

  • 1 H and 13 C NMR spectral characteristics of 1H-pyrazole. ResearchGate. [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD. [Link]

  • Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. ACS Omega. [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

  • The Role of Thermal Analysis in Pharmaceutical Testing and R&D. AZoM. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health. [Link]

  • Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. ResearchGate. [Link]

  • Introduction to Pharmaceutical Thermal Analysis: a Teaching Tool. engr.case.edu. [Link]

  • Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. PubMed. [Link]

  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science and Engineering Technology. [Link]

  • Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. ResearchGate. [Link]

  • FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). ResearchGate. [Link]

  • X-Ray Crystallography of Chemical Compounds. National Institutes of Health. [Link]

  • X Ray Crystallography. National Institutes of Health. [Link]

  • Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. ACS Publications. [Link]

  • Separation, identification and determination of the pyrazole and of some 4-substituted derivatives. PubMed. [Link]

  • X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. ouci.dntb.gov.ua. [Link]

  • X-Ray Crystallography. Dartmouth Undergraduate Journal of Science. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-dimethyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3,5-dimethyl-1H-pyrazole-4-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity.

Introduction

The synthesis of 3,5-dimethyl-1H-pyrazole-4-carbonitrile is most effectively achieved through a multi-component reaction, a process favored for its efficiency and atom economy. This approach typically involves the condensation of a β-dicarbonyl compound (acetylacetone), a source of the nitrile group (malononitrile), and a hydrazine derivative. Understanding the interplay of these components is crucial for troubleshooting and optimizing the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 3,5-dimethyl-1H-pyrazole-4-carbonitrile?

A1: The most prevalent and efficient method is a one-pot, three-component reaction involving acetylacetone, malononitrile, and a hydrazine derivative (such as hydrazine hydrate or hydrazine sulfate). This reaction proceeds through a series of condensation and cyclization steps to form the desired pyrazole ring with the carbonitrile substituent at the 4-position.

Q2: Why is my reaction yield consistently low?

A2: Low yields in this synthesis can be attributed to several factors, including suboptimal reaction conditions (temperature, solvent, catalyst), poor quality of starting materials, or the formation of side products. A systematic approach to optimizing each of these variables is often necessary to improve the yield.

Q3: What are the main side products I should be aware of?

A3: Common side products can include incompletely cyclized intermediates, the formation of pyranopyrazoles, or self-condensation products of the starting materials.[1] The reaction pathway can be sensitive to the reaction conditions, and minor deviations can favor these alternative products.

Q4: Is a catalyst necessary for this reaction?

A4: While some variations of this reaction can proceed without a catalyst, the use of a mild acid or base catalyst is generally recommended to improve the reaction rate and yield.[2] The choice of catalyst can significantly influence the reaction pathway and should be optimized.

Troubleshooting Guide

Issue 1: Low or No Product Formation

Q: I am not observing any formation of the desired product. What are the likely causes and how can I fix it?

A: This is a common issue that can often be resolved by systematically checking the following:

  • Starting Material Quality:

    • Action: Verify the purity of your acetylacetone, malononitrile, and hydrazine. Impurities can inhibit the reaction. Acetylacetone can exist in keto-enol tautomers, and its purity should be checked by NMR if in doubt. Malononitrile can dimerize over time, so using a fresh or purified source is recommended.

  • Reaction Temperature:

    • Action: Many multi-component reactions require initial heating to overcome the activation energy. If you are running the reaction at room temperature, consider gradually increasing the temperature and monitoring the reaction progress by TLC. Refluxing in a suitable solvent like ethanol is a common starting point.[3]

  • Catalyst Absence or Inactivity:

    • Action: If you are not using a catalyst, consider adding a catalytic amount of a mild acid (e.g., acetic acid) or a base (e.g., piperidine or triethylamine). The catalyst facilitates the initial condensation steps. If you are using a catalyst, ensure it has not degraded.

Issue 2: Low Yield of 3,5-dimethyl-1H-pyrazole-4-carbonitrile

Q: My reaction is producing the desired product, but the yield is very low. How can I optimize it?

A: Low yields are often an optimization problem. Consider the following adjustments:

  • Solvent Choice:

    • Explanation: The solvent polarity can significantly influence the reaction rate and the stability of intermediates.

    • Action: If you are using a protic solvent like ethanol, you might try an aprotic polar solvent such as DMF or DMSO, or vice versa. In some cases, solvent-free conditions with microwave irradiation have been shown to improve yields in similar reactions.[1]

  • Stoichiometry of Reactants:

    • Action: While a 1:1:1 stoichiometry is a good starting point, you may need to adjust the ratios. For example, a slight excess of hydrazine or malononitrile might be beneficial, but a large excess can lead to side reactions.

  • Reaction Time:

    • Action: Monitor the reaction progress over time using TLC or LC-MS. The reaction may require a longer time to go to completion. Conversely, excessively long reaction times can sometimes lead to product degradation.

Issue 3: Formation of Impurities and Side Products

Q: My final product is contaminated with significant impurities. What are they and how can I avoid them?

A: The formation of side products is a common challenge in multi-component reactions.

  • Identification of Impurities:

    • Action: Use techniques like LC-MS and NMR to identify the structures of the major impurities. This will provide clues about the competing reaction pathways.

  • Controlling Reaction Conditions:

    • Explanation: The formation of pyranopyrazole derivatives is a known side reaction in similar syntheses.[4] This is often favored by certain catalysts and reaction conditions.

    • Action: Carefully control the reaction temperature and the rate of addition of reagents. A slower, more controlled reaction can sometimes minimize the formation of side products. Adjusting the pH with a suitable buffer can also be beneficial.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3,5-dimethyl-1H-pyrazole-4-carbonitrile

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetylacetone (1 equivalent) and malononitrile (1 equivalent) in a suitable solvent (e.g., ethanol).

  • Catalyst Addition (Optional): Add a catalytic amount of a suitable catalyst (e.g., 5-10 mol% of piperidine or a few drops of glacial acetic acid).

  • Hydrazine Addition: Slowly add hydrazine hydrate (1 equivalent) to the mixture. The addition may be exothermic, so it is advisable to use a dropping funnel and maintain a controlled temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a precipitate has formed, it can be collected by filtration.

    • If the product is soluble in the reaction mixture, the solvent can be removed under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.

ParameterRecommended Starting ConditionRange for Optimization
Solvent EthanolMethanol, Isopropanol, DMF, DMSO, Water
Temperature Reflux (Ethanol: ~78°C)Room Temperature to 120°C
Catalyst Piperidine (5 mol%)Acetic Acid, Triethylamine, No Catalyst
Reaction Time 4-6 hours1-24 hours

Reaction Mechanism and Troubleshooting Workflow

The synthesis of 3,5-dimethyl-1H-pyrazole-4-carbonitrile is believed to proceed through a Knoevenagel condensation followed by a Michael addition and cyclization.

Reaction_Mechanism A Acetylacetone + Malononitrile C Knoevenagel Condensation (Catalyst Assists) A->C B Hydrazine E Michael Addition B->E D α,β-Unsaturated Dinitrile C->D D->E F Adduct E->F G Intramolecular Cyclization F->G H Cyclized Intermediate G->H I Dehydration H->I P 3,5-dimethyl-1H- pyrazole-4-carbonitrile I->P

Caption: Proposed reaction mechanism for the synthesis of 3,5-dimethyl-1H-pyrazole-4-carbonitrile.

Troubleshooting_Workflow Start Low Yield Issue D1 Check Starting Material Purity Start->D1 D2 Optimize Reaction Conditions D1->D2 Pure A1 Purify or Replace Reagents D1->A1 Impure A2 Adjust Temperature, Solvent, or Catalyst D2->A2 A4 Adjust Stoichiometry D2->A4 D3 Analyze for Side Products A3 Modify Work-up or Purification Method D3->A3 A1->D2 A2->D3 End Improved Yield A3->End A4->D3

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy. Available at: [Link]

  • A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. Organic and Biomolecular Chemistry. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances. Available at: [Link]

  • Method for preparing 3.5-dimethylpyrazole.Google Patents.
  • A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. Polycyclic Aromatic Compounds. Available at: [Link]

  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Journal of the American Chemical Society. Available at: [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Journal of the Indian Chemical Society. Available at: [Link]

  • Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Organic Process Research & Development. Available at: [Link]

  • Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Reddit. Available at: [Link]

Sources

Technical Support Center: Purification of 3,5-dimethyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from Your Senior Application Scientist

Welcome to the dedicated technical support guide for 3,5-dimethyl-1H-pyrazole-4-carbonitrile. As a pivotal building block in medicinal chemistry and materials science, achieving high purity of this compound is not just a procedural step but the foundation of reliable, reproducible, and meaningful research.[1][2] The presence of even minor impurities can significantly alter biological activity, toxicity profiles, and reaction kinetics.[1]

This guide is structured from field-proven experience to help you navigate the common and complex challenges associated with purifying this specific pyrazole derivative. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your purification strategy.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental hurdles in a question-and-answer format.

Question 1: My post-reaction crude material shows multiple spots on the TLC plate. How do I approach purification?

Answer: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate is a standard outcome after synthesis and indicates a mixture of your target compound, unreacted starting materials, and potential byproducts.[3][4] A systematic approach is crucial.

Initial Assessment:

  • Identify the Spots: If possible, co-spot your crude mixture with the starting materials (e.g., hydrazine and the β-dicarbonyl precursor) to identify them.[4] The remaining spots will be your product and other byproducts.

  • Assess Polarity: The Rf value of each spot indicates its relative polarity. 3,5-dimethyl-1H-pyrazole-4-carbonitrile is a moderately polar compound.

Recommended Action: Flash Column Chromatography Flash column chromatography is the most effective and common method for separating mixtures with components of varying polarities.[3][5][6]

  • Stationary Phase: Use silica gel (230-400 mesh) as the standard stationary phase.[5][6]

  • Mobile Phase (Eluent) Selection: The key to good separation is selecting the right solvent system.

    • TLC Optimization: Use TLC to test various solvent systems. A good starting point for pyrazoles is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[2][3][6]

    • Target Rf: Aim for a solvent system that gives your desired product an Rf value of approximately 0.3-0.4, ensuring it is well-separated from other spots.[3]

  • Slurry & Packing: Prepare a slurry of silica gel in your initial, least polar eluent and carefully pack the column to avoid air bubbles and channeling.[5]

  • Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent itself) and adsorb it onto a small amount of silica gel. Dry this mixture and load the resulting powder onto the top of the column. This "dry loading" technique often results in better separation than loading the sample as a concentrated liquid.

  • Elution: Begin eluting with the non-polar solvent and gradually increase the polarity by adding more ethyl acetate (gradient elution). Collect fractions and monitor them by TLC to identify and combine the pure product fractions.

Question 2: My purified product is a persistent oil and will not solidify or crystallize. What are the causes and solutions?

Answer: Failure to solidify is typically caused by residual solvent or the presence of impurities that depress the melting point.

Troubleshooting Steps:

  • High-Vacuum Evaporation: First, ensure all volatile solvents are removed. Use a rotary evaporator followed by placing the sample on a high-vacuum pump for several hours.[3]

  • Re-Purify via Chromatography: If the product remains an oil, it likely contains impurities. Column chromatography is highly effective for purifying oily products.[3] Pay close attention to TLC analysis to ensure you are collecting only the purest fractions.

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure, solid material from a previous batch, add a single tiny crystal to the oil.

    • Solvent-Induced Precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a poor solvent (e.g., hexanes or pentane) until the solution becomes cloudy (turbid). Allow the solution to stand, which may induce crystallization.

Question 3: After chromatography, my product has a yellow or brown tint. How can I decolorize it?

Answer: A colored product suggests the presence of trace, often highly conjugated, impurities or degradation products.

Decolorization Techniques:

  • Activated Charcoal Treatment: Dissolve the colored compound in a suitable organic solvent. Add a small amount of activated charcoal (typically 1-2% by weight), and stir or gently heat the mixture for a short period (10-15 minutes). The charcoal will adsorb the colored impurities. Remove the charcoal by filtering the solution through a pad of Celite. You can then recover your product by recrystallization or solvent evaporation.[3]

  • Recrystallization: This technique itself is often sufficient to remove colored impurities, as they may have different solubility profiles and remain in the mother liquor.[3]

  • Silica Gel Plug: Dissolve your compound in a minimal amount of a relatively non-polar solvent and pass it through a short column ("plug") of silica gel. Polar, colored impurities are often strongly retained on the silica, while your less-polar product elutes through quickly.[3]

Frequently Asked Questions (FAQs)

Q1: What are the best analytical methods to confirm the purity of my final product?

A1: A multi-pronged approach is recommended for robust purity validation.[1]

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative checks of purity and for monitoring reaction progress and column fractions.[4][6]

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative purity analysis.[1][7] A well-developed HPLC method can provide a precise percentage purity (e.g., >99.5%).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of your compound and identifying any structurally similar impurities.[2][4]

  • Mass Spectrometry (MS): Confirms the molecular weight of your product and can be coupled with liquid chromatography (LC-MS) to identify the molecular weights of impurities.[1][8]

Q2: My compound streaks badly on the silica TLC plate and gives poor separation during column chromatography. Why is this happening?

A2: This is a classic sign of strong interaction between your compound and the stationary phase. Pyrazole rings contain basic nitrogen atoms which can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This leads to tailing or streaking.

Solutions:

  • Deactivate the Silica Gel: Add a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia in methanol (typically ~1%), to your eluent system.[3][9] This deprotonates the acidic silanol groups, preventing your basic compound from sticking to the silica and resulting in sharper bands and better separation.

  • Use an Alternative Stationary Phase: Consider using neutral alumina as your stationary phase, which is less acidic than silica gel and often works well for basic compounds.[9]

Q3: What are the most likely impurities I should expect from the synthesis of 3,5-dimethyl-1H-pyrazole-4-carbonitrile?

A3: The impurities will depend on the specific synthetic route, but for the common condensation reaction of a β-dicarbonyl compound with hydrazine, you should look for:

  • Unreacted Starting Materials: Residual hydrazine or the dicarbonyl precursor.

  • Hydrazone Intermediate: Incomplete cyclization can leave a hydrazone intermediate.[10] The Wolff-Kishner reaction, for example, proceeds through a hydrazone intermediate.[10][11]

  • Side-Reaction Products: The reaction of hydrazine with dicarbonyl compounds can sometimes lead to the formation of regioisomers if the dicarbonyl is unsymmetrical.[12][13] While the precursors for 3,5-dimethyl-1H-pyrazole-4-carbonitrile are typically symmetrical with respect to the reacting carbonyl groups, incomplete reactions or side reactions with other functional groups are always a possibility.

Data & Protocols at a Glance

Table 1: Recommended Starting Conditions for Purification

This table provides empirically derived starting points for method development. The optimal conditions for your specific crude material may vary and should be determined using TLC analysis.

Purification MethodSolvent System / SolventKey Considerations
Flash Chromatography Hexane / Ethyl Acetate (EtOAc)Start with 5% EtOAc in Hexane and gradually increase polarity. An ideal system will give the product an Rf of ~0.3.[2][3]
Dichloromethane (DCM) / Methanol (MeOH)A more polar system. Start with 1-2% MeOH in DCM. Use with caution as it can be difficult to remove all methanol.
Recrystallization Ethanol / WaterDissolve the compound in a minimum amount of hot ethanol, then add hot water dropwise until turbidity appears. Allow to cool slowly.[3][9]
Ethyl Acetate / HexaneDissolve in a minimum of hot ethyl acetate, then add hexane until cloudy. Cool slowly.
Isopropyl AlcoholA good single-solvent option to try for recrystallization.[9]
Protocol: Purity Assessment by HPLC

Objective: To quantitatively determine the purity of 3,5-dimethyl-1H-pyrazole-4-carbonitrile.

  • Column: Use a reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase: A common mobile phase is a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent like methanol or acetonitrile.[7] A typical starting gradient might be 20:80 Water:Methanol.

  • Flow Rate: 1.0 mL/min.[7]

  • Detection: UV detector set at an appropriate wavelength (e.g., 206 nm, or determine the λ_max by running a UV scan).[7]

  • Sample Preparation: Prepare a stock solution of your compound at ~1 mg/mL in the mobile phase. Dilute further to an appropriate concentration for analysis (e.g., 50-150 µg/mL).[7]

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main product peak divided by the total area of all peaks.

Visual Workflow

Diagram 1: Purification Strategy Decision Tree

This diagram outlines a logical workflow for selecting the appropriate purification method based on the characteristics of your crude product.

Purification_Workflow A Start: Crude Product B Assess Crude Purity (TLC, ¹H NMR) A->B D High Purity (>90%) Single Major Spot B->D High E Low Purity (<90%) Multiple Spots B->E Low C Is Crude a Solid or Oil? F Recrystallization C->F Solid J High-Vacuum Drying C->J Oil D->C G Flash Column Chromatography E->G H Final Purity Check (HPLC, NMR) F->H G->H H->G Repurify I Pure Product H->I Purity OK J->G

Caption: Decision tree for selecting a purification strategy.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
  • BenchChem. (n.d.). Technical Support Center: Purification of Pyrazolone Derivatives.
  • BenchChem. (n.d.). Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Derivatives.
  • BenchChem. (n.d.). A Comparative Guide to LC-MS/MS and Alternative Methods for Pyrazole Compound Purity Validation.
  • Synthesis of pyrazoles. (n.d.).
  • Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.).
  • Method for preparing 3.5-dimethylpyrazole. (2004). Google Patents.
  • Supporting Information Pyrazole Synthesis via a Cascade Sonogashira Coupling/Cyclization from N-Propargyl Sulfonylhydrazones. (n.d.).
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate.
  • El-Brollosy, N. R., Al-Salahi, R., Marzouk, M., & Al-Omar, M. A. (2016). Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. Molecules, 21(11), 1475.
  • Gu, Y., Ruan, F., & Shen, Y. (2012). 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizine-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3399.
  • Method for purifying pyrazoles. (2011). Google Patents.
  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H-PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). TSI Journals.
  • Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. (n.d.). JOCPR.
  • Purified and recrystallized 3,5-dimethyl-1H-pyrazole. (2022). Reddit.
  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (2000). ResearchGate.
  • Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. (1995). Google Patents.
  • 3,5-Dimethylpyrazole. (n.d.). Wikipedia.
  • BOC Sciences. (n.d.). Analytical Services for Purity Determination.
  • Elguero, J., & Claramunt, R. M. (2000). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry, 78(6), 763-772.
  • 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile. (n.d.). Amerigo Scientific.
  • Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives. (n.d.). ResearchGate.
  • Reductions with Hydrazine. (n.d.). Organic Chemistry Data.
  • Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Physics Department.
  • Organic Syntheses Procedure. (n.d.).
  • Al-Mulla, A. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 15(10), 6810-6823.
  • 3,5-Dimethyl-1H-pyrazole-4-carbonitrile. (n.d.). BLDpharm.
  • Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2021). Chemistry LibreTexts.
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). IJCPA.
  • Synthesis, antioxidant, and antimicrobial evaluation of novel 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives. (2023). Alnoor Digital Repository.
  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. (n.d.). IJRAR.org.
  • 3,5-Dimethylpyrazole 99 67-51-6. (n.d.). Sigma-Aldrich.
  • Synthesis and Characterization of Process Related New Impurity in Ufiprazole. (2019). E-RESEARCHCO.
  • 3,5-Dimethyl-4-propyl-1H-pyrazole. (n.d.). PubChem.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). NIH.

Sources

Technical Support Center: Troubleshooting Unexpected NMR Shifts in Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of pyrazole derivative NMR spectra. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for interpreting complex NMR data. Unexpected chemical shifts in pyrazole derivatives are a common challenge, often rooted in the unique electronic and structural properties of the pyrazole ring. This guide will help you understand the underlying causes and provide systematic troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: Why are the signals for the C3 and C5 positions in my pyrazole derivative's ¹³C NMR spectrum broad or appearing as a single averaged signal?

This is a frequently observed phenomenon and is typically due to annular tautomerism . The proton on the nitrogen can rapidly exchange between the N1 and N2 positions, leading to an equilibrium between two tautomeric forms. If this exchange is fast on the NMR timescale, the signals for the C3 and C5 carbons (and their attached protons in ¹H NMR) will average out.[1][2] The rate of this exchange is highly dependent on several factors.

  • Causality: The interconversion between the two tautomers (e.g., 3-substituted and 5-substituted forms) causes the chemical environment of the C3 and C5 positions to average out. When the exchange rate is comparable to the NMR frequency difference between the two distinct signals, significant line broadening occurs. If the exchange is much faster, a single, sharp, averaged peak is observed.

Troubleshooting & Validation:
  • Low-Temperature NMR: By lowering the temperature of your NMR experiment, you can often slow down the rate of proton exchange. This may allow you to "freeze out" the individual tautomers and resolve the separate signals for the C3 and C5 positions of each form.[2][3]

  • Solvent Effects: The rate of exchange is highly dependent on the solvent. In aprotic, non-polar solvents, you may have a better chance of observing distinct signals. In contrast, protic solvents or those that can form strong hydrogen bonds (like DMSO-d₆) can accelerate the proton exchange, leading to averaged signals.[1][4] Running the spectrum in a solvent like CDCl₃ or toluene-d₈ might resolve the signals.

  • Solid-State NMR: In the solid state, pyrazole derivatives typically exist as a single tautomer.[4][5] Solid-state NMR (CP/MAS) can be used to identify the dominant tautomeric form in the solid phase, which can then be compared to the solution-state data.[4]

Q2: The N-H proton signal in my ¹H NMR spectrum is very broad or not visible at all. Where is it?

The broadening or complete disappearance of the N-H proton signal is also a common consequence of proton exchange and other factors.[2]

  • Causality:

    • Chemical Exchange: The N-H proton can rapidly exchange with other pyrazole molecules (self-association), residual water in the solvent, or any acidic/basic impurities. This rapid exchange leads to a broadening of the signal, sometimes to the point where it merges with the baseline.[2]

    • Quadrupole Moment of Nitrogen: The ¹⁴N nucleus (the most abundant nitrogen isotope) has a quadrupole moment which can cause efficient relaxation of the attached proton, leading to a broader signal.

    • Solvent Exchange: In protic solvents like D₂O or CD₃OD, the N-H proton will readily exchange with the deuterium atoms of the solvent, making it undetectable in the ¹H NMR spectrum.[2]

Troubleshooting & Validation:
  • Use a Dry Solvent: Ensure your NMR solvent is as dry as possible to minimize exchange with water. Using freshly opened anhydrous solvent or storing the solvent over molecular sieves can help.[2]

  • Vary the Concentration: Changes in concentration can affect the rate of intermolecular proton exchange.[3] Acquiring spectra at different concentrations may sharpen the N-H signal.

  • D₂O Exchange Experiment: To confirm if a broad peak is an N-H proton, add a drop of D₂O to your NMR sample, shake it, and re-acquire the spectrum. The N-H signal should disappear or significantly decrease in intensity due to exchange with deuterium.[6]

  • Low-Temperature NMR: As with tautomerism, lowering the temperature can slow the exchange rate and result in a sharper N-H signal.[7]

Q3: The chemical shifts of my pyrazole ring protons/carbons are significantly different from published values. What could be the cause?

Several factors beyond tautomerism can influence the chemical shifts of pyrazole derivatives.

  • Causality:

    • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly alter the electron distribution in the pyrazole ring, leading to changes in chemical shifts.[8] Aromatic solvents like benzene-d₆ can induce notable upfield shifts due to anisotropic effects (π-stacking).[9]

    • pH and Protonation: If your sample or solvent contains acidic impurities, the pyrazole ring can be protonated. This leads to the formation of a pyrazolium cation, which will have a dramatically different electronic structure and thus different chemical shifts compared to the neutral form.[8]

    • Concentration: At higher concentrations, pyrazole derivatives can form intermolecular hydrogen-bonded dimers or oligomers.[3] This self-association alters the chemical environment of the N-H proton and the ring atoms, causing concentration-dependent chemical shifts.

    • Substituent Effects: The electronic nature of substituents on the pyrazole ring has a predictable effect on the chemical shifts. Electron-donating groups will generally shield the ring protons and carbons (shift them upfield), while electron-withdrawing groups will cause deshielding (downfield shifts).[10][11]

Troubleshooting & Validation:
  • Verify Solvent and Compare: Always report the solvent used when comparing your data to literature values. If there is a discrepancy, try running the spectrum in the same solvent as the reference.

  • Check pH: If protonation is suspected, you can add a drop of a weak base (like pyridine-d₅) to neutralize any acid and see if the spectrum changes back to the expected shifts.

  • Concentration Study: Run the NMR at a few different concentrations to see if the chemical shifts are concentration-dependent, which would indicate self-association.

  • 2D NMR Spectroscopy: For unambiguous assignment of all proton and carbon signals, 2D NMR experiments are invaluable.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei.[2]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is extremely powerful for assigning quaternary carbons and confirming the overall structure.[2]

Troubleshooting Workflows & Protocols

Workflow 1: Diagnosing Signal Averaging/Broadening

Caption: A logical workflow for diagnosing the cause of broad or averaged signals in pyrazole NMR spectra.

Protocol 1: Low-Temperature (VT) NMR Experiment
  • Sample Preparation: Prepare your sample in a suitable deuterated solvent with a low freezing point (e.g., CD₂Cl₂, Toluene-d₈, or THF-d₈).

  • Initial Spectrum: Acquire a standard ¹H and ¹³C NMR spectrum at room temperature (e.g., 298 K).[2]

  • Cooling: Gradually lower the temperature of the NMR probe in decrements of 10-20 K.

  • Equilibration: Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a new spectrum.[2]

  • Data Acquisition: Record the spectra at each temperature until you observe the splitting of the averaged signals into distinct sets of signals for each tautomer, or until the solvent begins to freeze.[2]

Protocol 2: 2D HMBC Experiment for Structural Assignment
  • Sample Preparation: Prepare a reasonably concentrated sample of your pyrazole derivative in a suitable deuterated solvent.

  • Tuning: Tune and match the NMR probe for both ¹H and ¹³C frequencies.

  • Parameter Optimization: Set the key HMBC parameter, the long-range coupling constant (J(C,H)), to a value that reflects the expected 2- and 3-bond coupling constants (typically around 8-10 Hz).

  • Acquisition: Run the HMBC experiment. This may take several hours depending on the sample concentration.[2]

  • Processing and Analysis: Process the 2D data and look for cross-peaks that indicate long-range correlations. For example, the H4 proton should show a correlation to both the C3 and C5 carbons, helping to assign these key positions even when they are averaged.

Data Presentation: Solvent Effects on Pyrazole ¹H Chemical Shifts

The choice of solvent can dramatically influence the observed chemical shifts. This is due to changes in hydrogen bonding, solvent polarity, and anisotropic effects.[8][12] Below is a table illustrating typical shifts for unsubstituted pyrazole in different common NMR solvents.

ProtonCDCl₃ (ppm)DMSO-d₆ (ppm)Benzene-d₆ (ppm)
N-H ~12.9~12.9Variable, Broad
H3/H5 ~7.6~7.6~7.0-7.2
H4 ~6.3~6.3~6.0-6.1

Note: Data is illustrative and compiled from typical values. Actual shifts will vary based on concentration, temperature, and substituents.[8][13] The upfield shift observed in Benzene-d₆ is a classic example of the solvent's anisotropic effect.[9]

References

  • Bohrium. (2006, November 1). The use of NMR spectroscopy to study tautomerism. Bohrium.
  • BenchChem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives. BenchChem.
  • Elguero, J., et al. A 13C NMR spectroscopy study of the structure of NH pyrazoles and indazoles.
  • Elguero, J., et al. (n.d.). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study.
  • Foces-Foces, C., et al. (2001). A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains. Journal of the American Chemical Society.
  • Palanivel, C., et al. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry, 16(3). Retrieved from [Link]

  • Elguero, J., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. New Journal of Chemistry, 27(4), 734-742. Retrieved from [Link]

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. Retrieved from [Link]

  • Begtrup, M., et al. (1993). 13C NMR of pyrazoles. Magnetic Resonance in Chemistry, 31(2), 107-168.
  • Abbood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. Retrieved from [Link]

  • Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 -.... Retrieved from [Link]

  • Jimeno, M. L., et al. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2014, March 6). Variable Temperature to Improve NMR Resolution. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

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Technical Support Center: Stability of 3,5-dimethyl-1H-pyrazole-4-carbonitrile in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,5-dimethyl-1H-pyrazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of this compound in solution. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your results.

Introduction

3,5-dimethyl-1H-pyrazole-4-carbonitrile is a versatile heterocyclic compound with applications in medicinal chemistry and drug discovery.[1] The pyrazole scaffold is a privileged structure in many approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding.[1][2] However, like any research compound, its stability in solution can be influenced by various factors, potentially impacting experimental outcomes. This guide addresses common stability issues, their underlying causes, and provides practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 3,5-dimethyl-1H-pyrazole-4-carbonitrile in solution?

A1: The main stability concerns for this compound in solution are the potential for hydrolysis of the nitrile group and, to a lesser extent, photodegradation and oxidative degradation. The pyrazole ring itself is generally robust and aromatic in nature, contributing to the overall stability of the molecule.[2] However, the exocyclic carbonitrile group can be susceptible to chemical transformation under certain conditions.

Q2: How does pH affect the stability of the nitrile group?

A2: The nitrile group of 3,5-dimethyl-1H-pyrazole-4-carbonitrile can undergo hydrolysis to form either the corresponding amide or carboxylic acid. This process is catalyzed by both acidic and basic conditions, often requiring elevated temperatures.[3][4]

  • Acidic Conditions: Protonation of the nitrile nitrogen increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water.[5][6] This typically leads to the formation of the corresponding carboxylic acid.

  • Basic Conditions: Direct nucleophilic attack of a hydroxide ion on the nitrile carbon initiates the hydrolysis.[3][7] Under milder basic conditions, the reaction may stop at the amide intermediate, while harsher conditions (higher temperature, prolonged exposure) will drive the reaction to the carboxylate salt.[3]

Q3: Is 3,5-dimethyl-1H-pyrazole-4-carbonitrile sensitive to light?

A3: While pyrazole derivatives can exhibit good photostability, it is a best practice to protect solutions of 3,5-dimethyl-1H-pyrazole-4-carbonitrile from light, especially during long-term storage or prolonged experiments.[8] Light exposure can potentially lead to photodegradation, the specifics of which for this particular compound are not extensively documented. Storing solutions in amber vials or wrapping containers in aluminum foil is a recommended precautionary measure.[9]

Q4: What are the recommended solvents for preparing stock solutions?

A4: Dimethyl sulfoxide (DMSO) is a common and effective solvent for creating high-concentration stock solutions of many organic compounds, including those similar to 3,5-dimethyl-1H-pyrazole-4-carbonitrile.[10] For a related compound, 3,5-dimethylpyrazole, good solubility has been reported in solvents like ethanol, methanol, and acetone.[11] When preparing aqueous working solutions, it is crucial to be mindful of the compound's aqueous solubility to prevent precipitation.[12]

Q5: How should I store solutions of 3,5-dimethyl-1H-pyrazole-4-carbonitrile?

A5: Proper storage is critical for maintaining the integrity of your compound in solution.[8]

  • Short-term storage (days to weeks): Store solutions at 2-8°C.[9]

  • Long-term storage (weeks to months): Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[13][14]

  • Protection: Always protect solutions from light by using amber vials or other light-blocking methods.[9] Ensure containers are tightly sealed to prevent solvent evaporation and uptake of atmospheric moisture.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides a systematic approach to resolving them.

Issue 1: Inconsistent or Non-reproducible Biological Assay Results

Symptoms:

  • High variability in IC50 or EC50 values between experiments.

  • Loss of compound activity over the duration of a multi-day experiment.

  • Discrepancy between the activity of freshly prepared and stored solutions.

Potential Causes & Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent biological assay results.

Issue 2: Appearance of New Peaks in HPLC Analysis of a Stock Solution

Symptoms:

  • A decrease in the peak area of the parent compound over time.

  • The emergence of one or more new peaks in the chromatogram.

Potential Causes & Troubleshooting Workflow:

1. Hydrolysis of the Nitrile Group:

  • Mechanism: As discussed in the FAQs, the nitrile can hydrolyze to an amide or a carboxylic acid, especially if the solution is exposed to acidic or basic contaminants, or if the solvent contains water.

  • Identification: The degradation products will have different retention times in reverse-phase HPLC. The carboxylic acid will be more polar and likely elute earlier, while the amide's retention time will also differ from the parent compound. LC-MS/MS can be used to confirm the identity of the new peaks by their mass-to-charge ratio.[15]

  • Solution:

    • Use high-purity, anhydrous solvents for stock solution preparation.

    • If using aqueous buffers, prepare them fresh and check the pH. Consider using buffers with lower reactivity, if compatible with your experiment.

    • Store stock solutions in a desiccated environment to prevent moisture absorption.

2. Photodegradation:

  • Mechanism: Exposure to UV or ambient light can induce chemical reactions.

  • Identification: Compare the chromatograms of a light-exposed sample with a sample that has been kept in the dark.

  • Solution:

    • Consistently use amber vials or foil-wrapped containers for all solutions.

    • Minimize the exposure of solutions to ambient light during experimental procedures.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing a stability-indicating analytical method.[16][17][18]

Objective: To identify the potential degradation products of 3,5-dimethyl-1H-pyrazole-4-carbonitrile under various stress conditions.

Procedure:

  • Prepare a 1 mg/mL solution of the compound in a 1:1 mixture of acetonitrile and water.

  • Aliquot this solution into separate, appropriately labeled amber glass vials for each stress condition.

  • Acidic Hydrolysis: Add 0.1 N HCl to a final concentration of 0.05 N.

  • Basic Hydrolysis: Add 0.1 N NaOH to a final concentration of 0.05 N.

  • Oxidative Degradation: Add 3% hydrogen peroxide to a final concentration of 1.5%.

  • Thermal Degradation: Place a vial in an oven at 60°C.

  • Photolytic Degradation: Expose a vial to a photostability chamber (ICH Q1B guidelines).

  • Keep a control sample at room temperature, protected from light.

  • Analyze all samples by HPLC at initial (t=0), 2, 6, 12, and 24-hour time points.

Protocol 2: Stability-Indicating RP-HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[15][19]

Objective: To develop an HPLC method to separate 3,5-dimethyl-1H-pyrazole-4-carbonitrile from its potential degradation products.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of B, ramp up to elute the parent compound and potential degradants. A typical starting point could be 10% B, ramping to 90% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength Determined by UV-Vis scan of the compound (e.g., 206 nm for some pyrazoline derivatives[20]).
Injection Volume 10 µL

Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[15][20] The forced degradation samples from Protocol 1 should be used to demonstrate specificity.

Potential Degradation Pathway: Nitrile Hydrolysis

The most probable degradation pathway for 3,5-dimethyl-1H-pyrazole-4-carbonitrile in aqueous solutions involves the hydrolysis of the nitrile group.

G compound 3,5-dimethyl-1H-pyrazole-4-carbonitrile amide 3,5-dimethyl-1H-pyrazole-4-carboxamide compound->amide H₂O / H⁺ or OH⁻ (mild) acid 3,5-dimethyl-1H-pyrazole-4-carboxylic acid amide->acid H₂O / H⁺ or OH⁻ (harsh)

Caption: Hydrolysis of 3,5-dimethyl-1H-pyrazole-4-carbonitrile.

Summary of Best Practices for Handling and Storage

PracticeRecommendationRationale
Solvent Selection Use high-purity, anhydrous solvents (e.g., DMSO) for stock solutions.Minimizes water content, reducing the risk of hydrolysis.
Solution Preparation Prepare solutions fresh when possible. For aqueous solutions, use freshly prepared buffers.Ensures accurate concentration and minimizes degradation over time.
Storage Containers Use amber glass vials with tight-fitting caps.Protects from light and prevents solvent evaporation and moisture ingress.[9]
Storage Conditions Store stock solutions at -20°C or -80°C. Aliquot to avoid freeze-thaw cycles.[13]Low temperatures slow down chemical degradation. Aliquoting preserves the integrity of the main stock.
Labeling Clearly label all vials with compound name, concentration, solvent, and date of preparation.Prevents mix-ups and allows for tracking the age of the solution.[9]

By adhering to these guidelines and utilizing the troubleshooting workflows, researchers can enhance the reliability and reproducibility of their experimental data when working with 3,5-dimethyl-1H-pyrazole-4-carbonitrile.

References

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  • Nagarajan, B. et al. STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN LANSOPRAZOLE INTERMEDIATE. International Journal of Engineering, Science and Technology.
  • PubChem. 5-Amino-4-cyanopyrazole. Available at: [Link]

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avoiding byproduct formation in dimethyl-pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Dimethyl-Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrazole synthesis and effectively troubleshoot common issues, with a primary focus on minimizing and eliminating byproduct formation.

Introduction

The synthesis of dimethyl-pyrazoles, a cornerstone in medicinal chemistry and materials science, is most commonly achieved through the condensation of a hydrazine with a 1,3-dicarbonyl compound, a reaction famously known as the Knorr pyrazole synthesis.[1][2] While seemingly straightforward, this reaction can be fraught with challenges, primarily the formation of unwanted byproducts that complicate purification and reduce yields. This guide provides in-depth, experience-driven insights to help you achieve clean, high-yielding dimethyl-pyrazole syntheses.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the underlying scientific rationale.

Issue 1: Formation of Regioisomeric Byproducts

Question: My NMR and LC-MS analyses indicate the presence of two isomeric pyrazole products. How can I synthesize the desired dimethyl-pyrazole regioisomer selectively?

Answer: The formation of regioisomers is the most prevalent challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][3] The regiochemical outcome is a delicate interplay of electronic effects, steric hindrance, and reaction conditions.[3]

Root Cause Analysis:

  • Electronic Effects: The two carbonyl carbons of an unsymmetrical 1,3-dicarbonyl compound possess different electrophilicities. The more electrophilic carbonyl is more susceptible to the initial nucleophilic attack by the hydrazine.[3]

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can sterically hinder the approach to one of the carbonyl groups, thereby directing the reaction pathway.[3]

  • Reaction Conditions: Solvent polarity, temperature, and pH can significantly influence the regioselectivity.[3][4] For instance, acidic conditions can protonate one of the hydrazine's nitrogen atoms, altering its nucleophilicity and potentially reversing the selectivity compared to neutral or basic conditions.[3]

Strategies for Control:

  • Solvent Selection: The choice of solvent can have a profound impact. For instance, using fluorinated alcohols like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can enhance regioselectivity.[5] These non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group, leading to a cleaner reaction profile.[5] Aprotic dipolar solvents such as DMF or NMP have also been shown to improve regioselectivity in certain cases.[6]

  • pH Control:

    • Acidic Conditions: In the synthesis of 1,3- and 1,5-regioisomers, using arylhydrazine hydrochlorides can favor the formation of the 1,3-regioisomer.[7] The protonation of the hydrazine influences which nitrogen atom initiates the cyclization.

    • Basic/Neutral Conditions: Conversely, using the free hydrazine base often leads to the exclusive formation of the 1,5-regioisomer.[7]

  • Temperature Optimization: Systematically varying the reaction temperature can help identify an optimal window where the formation of the desired isomer is kinetically or thermodynamically favored. Temperature-controlled divergent synthesis has been demonstrated to yield different pyrazole products from the same starting materials.[4]

Experimental Protocol: Regioselective Synthesis of a Substituted Pyrazole

This protocol provides a general framework for optimizing regioselectivity.

  • Solvent Screening:

    • Set up parallel reactions in a range of solvents (e.g., ethanol, TFE, DMF, and toluene).

    • Maintain a consistent temperature and monitor the reaction progress by TLC or LC-MS.

    • Analyze the crude reaction mixtures by ¹H NMR to determine the isomeric ratio.

  • pH Adjustment:

    • Run the reaction under three different conditions:

      • Neutral (no acid or base added).

      • Acidic (e.g., using hydrazine hydrochloride or adding a catalytic amount of acetic acid).

      • Basic (e.g., adding a non-nucleophilic base like DBU).

    • Compare the regioisomeric ratios to identify the optimal pH.

  • Temperature Profiling:

    • Once the best solvent and pH are determined, perform the reaction at various temperatures (e.g., 0 °C, room temperature, 50 °C, and reflux).

    • Analyze the product distribution to find the temperature that maximizes the yield of the desired isomer.

ParameterCondition A (Favors Isomer 1)Condition B (Favors Isomer 2)Rationale
Hydrazine Substituted Hydrazine HydrochlorideFree Hydrazine BasepH control alters the nucleophilicity of the hydrazine nitrogens.[7]
Solvent Trifluoroethanol (TFE)EthanolNon-nucleophilic TFE doesn't compete with hydrazine, improving selectivity.[5]
Temperature 0 °C to Room TemperatureRefluxLower temperatures may favor kinetic control, while higher temperatures favor thermodynamic control.
Issue 2: Incomplete Cyclization and Pyrazoline Formation

Question: My reaction yields a significant amount of a byproduct that I suspect is a pyrazoline intermediate. How can I drive the reaction to completion and ensure full aromatization?

Answer: The formation of pyrazoline intermediates arises from incomplete cyclization or a lack of the final dehydration/oxidation step to form the aromatic pyrazole ring.[1]

Root Cause Analysis:

  • Insufficient Reaction Time or Temperature: The final aromatization step can be slower than the initial condensation and cyclization.

  • Lack of an Oxidizing Agent (in certain syntheses): Some pyrazole syntheses, particularly those starting from α,β-unsaturated aldehydes and hydrazines, may require a subsequent dehydrogenation step.[1]

Strategies for Complete Aromatization:

  • Prolonged Reaction Time/Increased Temperature: Simply extending the reaction time or increasing the temperature can often be sufficient to drive the reaction to completion. Monitor the disappearance of the intermediate by TLC or LC-MS.

  • Acid Catalysis: The use of a catalytic amount of acid can facilitate the dehydration of the hydroxyl-pyrazolidine intermediate, which is a key step in the aromatization process.[8]

  • In Situ Oxidation: For syntheses that form pyrazolines requiring oxidation, this can sometimes be achieved by simply heating the pyrazoline intermediate in DMSO under an oxygen atmosphere.[9]

Workflow for Troubleshooting Incomplete Cyclization

G start Pyrazoline byproduct detected prolong Increase reaction time and/or temperature start->prolong acid Add catalytic acid (e.g., acetic acid) prolong->acid Unsuccessful end Aromatic pyrazole formed prolong->end Successful oxidize Introduce an oxidant (if applicable, e.g., O2 in DMSO) acid->oxidize Unsuccessful acid->end Successful oxidize->end

Caption: Troubleshooting workflow for incomplete cyclization.

Issue 3: Formation of Colored Impurities and Tars

Question: The reaction mixture has turned dark brown/red, and I'm observing tar-like substances, making product isolation difficult. What is causing this, and how can it be prevented?

Answer: The formation of colored impurities and tars is often a result of side reactions involving the hydrazine starting material or degradation of the dicarbonyl compound under the reaction conditions.[1][10]

Root Cause Analysis:

  • Hydrazine Instability: Hydrazine can undergo self-condensation or decomposition, especially at elevated temperatures, leading to colored byproducts.

  • Dicarbonyl Compound Degradation: 1,3-dicarbonyl compounds can be unstable, particularly under harsh acidic or basic conditions, leading to polymerization or other side reactions.

  • Exothermic Reaction: The initial condensation reaction can be highly exothermic. If not properly controlled, the resulting temperature spike can accelerate side reactions and decomposition.[10]

Preventative Measures:

  • Temperature Control: Maintain a consistent and controlled reaction temperature. Adding the hydrazine dropwise to a cooled solution of the dicarbonyl compound is a standard and effective practice.[11] For the synthesis of 3,5-dimethylpyrazole, maintaining the temperature at around 15°C during the addition of acetylacetone to hydrazine sulfate in a sodium hydroxide solution is recommended.[11]

  • Use of Hydrazine Salts: Using a more stable form of hydrazine, such as hydrazine sulfate or hydrazine hydrate, can mitigate decomposition.[11][12]

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to color formation.

  • Purification Strategy: If colored impurities are formed, they can often be removed by column chromatography or by treating a solution of the crude product with activated carbon followed by filtration.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Knorr synthesis of 3,5-dimethylpyrazole from hydrazine and 2,4-pentanedione?

A1: The reaction proceeds through a series of steps:

  • Nucleophilic Attack: One of the nitrogen atoms of hydrazine attacks one of the carbonyl carbons of 2,4-pentanedione.[13][14]

  • Intermediate Formation: This leads to the formation of a hydrazone intermediate after the elimination of a water molecule.[15]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl carbon in an intramolecular fashion.[15]

  • Dehydration: A second molecule of water is eliminated to form the stable, aromatic 3,5-dimethylpyrazole ring.[13][15]

G cluster_0 Knorr Pyrazole Synthesis Mechanism Reactants Hydrazine + 2,4-Pentanedione Hydrazone Hydrazone Intermediate Reactants->Hydrazone Nucleophilic attack & -H2O Cyclic_Intermediate Cyclic Hemiaminal Hydrazone->Cyclic_Intermediate Intramolecular cyclization Product 3,5-Dimethylpyrazole + 2 H2O Cyclic_Intermediate->Product Dehydration

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

Q2: Can I use a β-ketoester instead of a 1,3-diketone?

A2: Yes, the reaction of a hydrazine with a β-ketoester is a variation of the Knorr synthesis that yields a pyrazolone, which is a keto-tautomer of a hydroxypyrazole.[16] The reaction typically proceeds by initial condensation at the more electrophilic ketone carbonyl, followed by intramolecular attack on the ester carbonyl.[16]

Q3: How do I purify my dimethyl-pyrazole product from the reaction mixture?

A3: Common purification techniques include:

  • Extraction: After neutralizing the reaction mixture, the pyrazole product can often be extracted into an organic solvent like ether.[11]

  • Crystallization: Dimethyl-pyrazoles are often crystalline solids and can be purified by recrystallization from a suitable solvent, such as petroleum ether.[11]

  • Column Chromatography: For removing closely related byproducts like regioisomers or stubborn colored impurities, silica gel column chromatography is highly effective.[7][17]

  • Distillation: For liquid pyrazoles, fractional distillation can be used, especially for separating isomers with different boiling points.[18]

  • Acid Salt Formation: Forming an acid addition salt (e.g., with phosphoric or oxalic acid) can facilitate selective crystallization to separate isomers.[19]

Q4: What analytical techniques are best for identifying byproducts in my pyrazole synthesis?

A4: A combination of chromatographic and spectroscopic methods is essential:

  • Thin-Layer Chromatography (TLC): Provides a quick assessment of the number of components in the reaction mixture.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation and identifying the presence of regioisomers, which will show distinct sets of peaks.[1]

  • Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are vital for determining the molecular weight of the products and byproducts, confirming their identity.[1]

References

  • Mechanism for the formation of 3,5-dimethylpyrazole from hydrazine and 2,4-pentanedione. (n.d.). Homework.Study.com. Retrieved from [Link]

  • Katritzky, A. R., et al. (2003). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • Krasavin, M., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. Retrieved from [Link]

  • Hydrazine reacts with 2,4-pentanedione to yield 3,5-dimethylpyrazole. (2020). Brainly.com. Retrieved from [Link]

  • 2,4-Pentanedione reacts with hydrazine to yield 3,5-dimethylpyrazole, not... (n.d.). Filo. Retrieved from [Link]

  • Rosa, F. A., et al. (2018). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules. Retrieved from [Link]

  • Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. (n.d.). ResearchGate. Retrieved from [Link]

  • Regiocontrol in the synthesis of 1,5- or 1,4-substituted pyrazoles 12–14 from enones 4. (n.d.). ResearchGate. Retrieved from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020). Molecules. Retrieved from [Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Retrieved from [Link]

  • Li, J., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules. Retrieved from [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry. Retrieved from [Link]

  • Optimization of the reaction conditions for the synthesis of pyrazole... (n.d.). ResearchGate. Retrieved from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. Retrieved from [Link]

  • Synthesis of 3,5-Dimethylpyrazole. (n.d.). Scribd. Retrieved from [Link]

  • Regioselective synthesis of unsymmetrical 3, 5-dialkyl-1-arylpyrazoles. (2000). Organic Letters. Retrieved from [Link]

  • Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones. (2023). International Journal of Molecular Sciences. Retrieved from [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). Reaction Chemistry & Engineering. Retrieved from [Link]

  • Method for purifying pyrazoles. (2011). Google Patents.
  • Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. (2018). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures. (2015). Coke and Chemistry. Retrieved from [Link]

  • 3,5-dimethylpyrazole. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. (2012). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. Retrieved from [Link]

  • N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. (n.d.). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

  • Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2023). International Journal of Molecular Sciences. Retrieved from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]

  • Paal–Knorr synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2018). Angewandte Chemie. Retrieved from [Link]

  • Method for purifying pyrazoles. (2014). Google Patents.
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Technical Support Center: Scaling Up the Synthesis of 3,5-dimethyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-dimethyl-1H-pyrazole-4-carbonitrile. It provides an in-depth, field-proven perspective on scaling up the synthesis, focusing on practical troubleshooting and addressing common challenges encountered during process development.

Section 1: Recommended Synthetic Pathway for Scale-Up

The synthesis of 3,5-dimethyl-1H-pyrazole-4-carbonitrile is most reliably achieved via a two-stage process. This pathway is selected for its robustness, use of readily available starting materials, and amenability to large-scale production.

  • Stage 1: Knorr Pyrazole Synthesis to form the 3,5-dimethyl-1H-pyrazole intermediate.

  • Stage 2: Introduction of the carbonitrile group at the C4 position via a Vilsmeier-Haack formylation followed by conversion of the resulting aldehyde to the nitrile.

Synthesis_Workflow cluster_0 Stage 1: Pyrazole Formation cluster_1 Stage 2: C4-Functionalization A Acetylacetone + Hydrazine Hydrate B 3,5-dimethyl-1H-pyrazole A->B Knorr Condensation (Acetic Acid Catalyst) C 3,5-dimethyl-1H-pyrazole-4-carboxaldehyde B->C Vilsmeier-Haack (POCl3, DMF) D 3,5-dimethyl-1H-pyrazole-4-carbonitrile (Final Product) C->D Oxime Formation & Dehydration

A scalable two-stage workflow for the target molecule.
Protocol 1: Synthesis of 3,5-dimethyl-1H-pyrazole (Intermediate)

This protocol is adapted from established literature procedures and is optimized for safety and yield at scale.[1] The core of this stage is the Knorr pyrazole synthesis, a condensation reaction between a 1,3-dicarbonyl compound and hydrazine.

Reaction: (CH₃CO)₂CH₂ + N₂H₄·H₂O → C₅H₈N₂ + 3H₂O

ReagentMolar Mass ( g/mol )Density (g/mL)Amount (1.0 mol scale)Molar Eq.
Acetylacetone (2,4-Pentanedione)100.120.975102.2 mL (100.1 g)1.0
Hydrazine Hydrate (~64% N₂H₄)50.06~1.03~97.2 mL (~100.1 g)~2.0 (as N₂H₄)
Glacial Acetic Acid60.051.04910 mLCatalyst
Ethanol (95%)--300 mLSolvent

Step-by-Step Methodology:

  • Setup: Equip a suitable reaction vessel with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser. Ensure the setup is in a well-ventilated fume hood.

  • Initial Charge: Charge the vessel with acetylacetone and ethanol. Begin stirring to ensure homogeneity.

  • Catalyst Addition: Add the glacial acetic acid to the reaction mixture.

  • Controlled Hydrazine Addition: Slowly add the hydrazine hydrate dropwise via the dropping funnel over a period of 1-2 hours. Causality: The reaction is exothermic. Controlled addition is critical to maintain the internal temperature below 50°C, preventing runaway reactions and minimizing the formation of impurities.

  • Reaction: After the addition is complete, heat the mixture to a gentle reflux (approx. 80-85°C) for 3 hours. Monitor the reaction progress by TLC or LC-MS until the acetylacetone is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • The resulting residue contains the product and salts. Add 200 mL of water to dissolve the salts.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 150 mL).

    • Combine the organic extracts, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield crude 3,5-dimethyl-1H-pyrazole as a white to pale yellow solid. The product is often of sufficient purity for the next step, but can be recrystallized from a minimal amount of hot toluene or hexane if necessary.

Protocol 2: Synthesis of 3,5-dimethyl-1H-pyrazole-4-carbonitrile (Final Product)

This stage involves two key transformations: formylation of the electron-rich C4 position of the pyrazole ring, followed by conversion of the aldehyde to a nitrile.

Part A: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, an electrophilic iminium species, to formylate electron-rich heterocycles.[2][3] Note: Unsubstituted 3,5-dimethyl-1H-pyrazole can be difficult to formylate directly at C4 due to competitive reaction at the N1 position.[4][5][6] Protecting the N1 position (e.g., as a 1-alkyl derivative) can improve regioselectivity, but for a direct synthesis, carefully controlled conditions are necessary. This guide assumes a procedure optimized for the N-unsubstituted pyrazole.

ReagentMolar Mass ( g/mol )Density (g/mL)Amount (0.5 mol scale)Molar Eq.
3,5-dimethyl-1H-pyrazole96.12-48.1 g1.0
Phosphorus Oxychloride (POCl₃)153.331.64555.0 mL (90.5 g)1.2
N,N-Dimethylformamide (DMF)73.090.944150 mLSolvent/Reagent

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: In a dry, three-necked flask equipped with a stirrer, dropping funnel, and thermometer, cool DMF to 0°C in an ice bath. Slowly add POCl₃ dropwise, ensuring the temperature does not exceed 10°C. Stir for 30 minutes at 0-5°C until the electrophilic Vilsmeier reagent forms.

  • Reactant Addition: Dissolve the 3,5-dimethyl-1H-pyrazole in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature below 10°C.

  • Reaction: After addition, allow the mixture to warm to room temperature, then heat to 80-90°C for 4-6 hours. Monitor for the disappearance of the starting material.

  • Hydrolysis: Cool the reaction mixture in an ice bath. Very carefully and slowly, pour the mixture onto 500 g of crushed ice with vigorous stirring. Safety: This quench is highly exothermic and releases HCl gas. Perform in a highly efficient fume hood.

  • Neutralization & Isolation: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium carbonate or sodium hydroxide solution until pH 7-8. The product, 3,5-dimethyl-1H-pyrazole-4-carboxaldehyde, will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Part B: Conversion of Aldehyde to Nitrile

The most common and scalable method for this conversion is through an aldoxime intermediate, which is then dehydrated.[7]

ReagentMolar Mass ( g/mol )Amount (0.4 mol scale)Molar Eq.
3,5-dimethyl-1H-pyrazole-4-carboxaldehyde124.1450.0 g1.0
Hydroxylamine Hydrochloride (NH₂OH·HCl)69.4930.8 g1.1
Sodium Acetate (NaOAc)82.0336.3 g1.1
Acetic Anhydride (Ac₂O)102.09100 mLDehydrating Agent
Dichloromethane (DCM)-400 mLSolvent

Step-by-Step Methodology:

  • Oxime Formation: Suspend the aldehyde, hydroxylamine hydrochloride, and sodium acetate in DCM. Stir the mixture at room temperature for 2-4 hours until the aldehyde is consumed (monitor by TLC). The aldoxime is formed in situ.

  • Dehydration: Cool the reaction mixture to 0°C. Slowly add acetic anhydride dropwise. After addition, allow the mixture to warm to room temperature and stir for an additional 2-3 hours. Causality: Acetic anhydride is an effective dehydrating agent for converting the aldoxime to the nitrile.[7]

  • Work-up: Carefully pour the reaction mixture into a cold, saturated solution of sodium bicarbonate to neutralize the excess acetic anhydride and acetic acid. Separate the organic layer.

  • Purification: Wash the organic layer with water and brine, then dry over magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 3,5-dimethyl-1H-pyrazole-4-carbonitrile.

Section 2: Troubleshooting Guide

Troubleshooting_Logic cluster_solutions Recommended Actions start Problem Encountered low_yield Low Yield Incomplete Reaction Side Reactions Poor Reagent Quality Suboptimal Temperature start->low_yield impurity High Impurity Profile Hydrazine Degradation Vilsmeier Side Rxns Incomplete Dehydration start->impurity stalled Reaction Stalled Inactive Catalyst Insufficient Temperature Poor Mixing (at scale) start->stalled sol_yield Increase reaction time/temp Check reagent purity Ensure proper pH (Stage 1) Monitor via TLC/LC-MS low_yield->sol_yield sol_impurity Use fresh hydrazine Purify intermediate Optimize work-up/neutralization Recrystallize/Chromatography impurity->sol_impurity sol_stalled Check catalyst activity Verify temperature probes Increase agitation speed Ensure reagent stoichiometry stalled->sol_stalled

A logic diagram for troubleshooting common issues.
Q1: My yield of 3,5-dimethyl-1H-pyrazole is consistently low in Stage 1. What are the likely causes?

Answer: Low yields in the Knorr synthesis typically stem from three main areas:

  • Incomplete Reaction: The condensation may not be going to completion.

    • Solution: Increase the reflux time and monitor the reaction using an appropriate analytical technique (e.g., TLC, GC, or LC-MS) to ensure the full consumption of the limiting reagent, acetylacetone.

  • Suboptimal pH: The reaction is acid-catalyzed. While we add acetic acid, the hydrazine itself is basic. The pH needs to be weakly acidic to facilitate the initial condensation and cyclization steps without degrading the reactants.

    • Solution: Ensure the catalytic amount of acetic acid is added. On a large scale, inconsistent mixing can create pockets of high or low pH. Verify that agitation is sufficient.

  • Hydrazine Quality: Hydrazine hydrate can degrade over time, especially if not stored properly under an inert atmosphere. Its effective concentration may be lower than stated.

    • Solution: Use a fresh bottle of hydrazine hydrate or titrate an older bottle to determine its exact concentration before use. Using a slight excess (1.05-1.1 equivalents of N₂H₄) can sometimes compensate for minor degradation.

Q2: The Vilsmeier-Haack formylation (Stage 2A) is sluggish and gives a complex mixture of products. How can I improve it?

Answer: This is a common issue when formylating N-unsubstituted pyrazoles. The primary cause is a competing reaction at the acidic N-H proton.

  • Cause - N-Formylation: The Vilsmeier reagent can react at the N1 position to form a 1-formyl pyrazole. This species is often unstable and can complicate the reaction and work-up.[8]

  • Cause - Incomplete Vilsmeier Reagent Formation: The reaction between DMF and POCl₃ must be complete before adding the pyrazole. If POCl₃ is still present, it can lead to undesired side reactions.

    • Solution 1 (Procedural): Ensure the Vilsmeier reagent is pre-formed at 0°C for at least 30 minutes before the pyrazole is added. Add the pyrazole solution slowly and maintain a low temperature during the addition to control the initial electrophilic attack.

    • Solution 2 (Protecting Group Strategy): For large-scale campaigns where reproducibility is paramount, consider a three-step sequence: 1) Protect the N1 position of the pyrazole (e.g., with a benzyl or p-methoxybenzyl group). 2) Perform the Vilsmeier-Haack reaction, which will now cleanly occur at C4. 3) Deprotect the N1 position. While this adds steps, it often results in a much cleaner reaction and a higher overall yield of the desired isomer.

Q3: During the final dehydration step (Stage 2B), I am isolating the aldoxime intermediate or a different byproduct instead of the nitrile. What went wrong?

Answer: This indicates incomplete dehydration or a side reaction.

  • Cause - Insufficient Dehydration: The dehydrating agent (acetic anhydride in this protocol) may be old or insufficient to drive the reaction to completion.

    • Solution: Use a fresh, unopened bottle of acetic anhydride. Ensure at least 2 equivalents are used to consume the water formed and drive the equilibrium. Alternative, more powerful dehydrating systems like oxalyl chloride/Et₃N with catalytic triphenylphosphine oxide can be used, but these are more expensive and require stricter moisture control.[9]

  • Cause - Hydrolysis during Work-up: The nitrile group is susceptible to hydrolysis back to an amide or carboxylic acid under harsh acidic or basic conditions, especially at elevated temperatures.

    • Solution: Ensure the neutralization step during work-up is performed at a low temperature (0-10°C). Avoid overly acidic or basic conditions for prolonged periods. Once neutralized, proceed with extraction promptly.

Section 3: Scale-Up & Safety FAQs

Q: What are the primary safety concerns when scaling up this synthesis?

A: Scaling this process introduces significant safety hazards that must be addressed with appropriate engineering controls and PPE.

  • Hydrazine: Hydrazine is highly toxic, a suspected carcinogen, and can be explosive. Handle only in a well-ventilated fume hood with appropriate gloves and face protection. For large quantities, consider a closed-system transfer.

  • Exothermic Reactions: Both the hydrazine addition in Stage 1 and the quenching of the Vilsmeier reaction in Stage 2 are highly exothermic. Large-scale reactors must have adequate cooling capacity and temperature monitoring. A slow, controlled addition rate is non-negotiable.

  • Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water, releasing toxic HCl gas. It must be handled in a dry environment and quenched with extreme care.

  • Nitrile Product: While organic nitriles are generally less acutely toxic than inorganic cyanide salts, they should still be handled with caution as they can be toxic.[10]

Q: How should I modify the purification for a multi-kilogram scale?

A: Laboratory purification methods are often not practical at scale.

  • Avoid Chromatography: Flash chromatography is not feasible for multi-kilogram quantities. The process should be designed to yield a product that can be purified by crystallization.

  • Optimize Crystallization: Instead of simple recrystallization, perform a thorough solvent screen to find a system that provides high recovery and excellent impurity rejection. A common technique is to dissolve the crude product in a good solvent (like ethanol) and add an anti-solvent (like water) until the solution becomes turbid, then cool slowly to promote the growth of large, pure crystals.

  • Filtration and Drying: Use a large Buchner funnel or a filter press for filtration. The wet cake should be washed with a cold, pre-screened solvent. Drying should be done in a vacuum oven with a controlled temperature to avoid product degradation.

Q: What are the critical process parameters (CPPs) to monitor for ensuring batch-to-batch consistency?

A: For robust and repeatable manufacturing, the following parameters must be strictly controlled:

  • Temperature: Control during hydrazine addition, Vilsmeier reagent formation, and the final quench is critical for safety and impurity control.

  • Addition Rate: The rate of addition for key reagents (hydrazine, POCl₃) directly impacts temperature and local concentrations, affecting the reaction outcome.

  • Reaction Time/Completion: Do not run the reaction for a fixed time. Use in-process controls (IPCs) like HPLC or GC to confirm the reaction is complete before proceeding to the next step.

  • Agitation: Ensure the reactor's mixing is sufficient to maintain a homogenous mixture, especially during additions and in multi-phase systems. Poor mixing can lead to localized "hot spots" and inconsistent results.

References

  • Wikipedia. (2023). Nitrile. Retrieved from [Link]

  • SciSpace. (2006). Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. DOI: 10.1134/S1070363206110260. Retrieved from [Link]

  • PubMed. (2018). Iron-Catalyzed Dehydration of Aldoximes to Nitriles Requiring Neither Other Reagents Nor Nitrile Media. Retrieved from [Link]

  • ResearchGate. (2014). Vilsmeier-Haack formylation of 1H-pyrazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Nitriles by dehydration. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Dehydration of oxime to nitriles. Retrieved from [Link]

  • ResearchGate. (2006). (PDF) Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. Retrieved from [Link]

  • ARKIVOC. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Semantic Scholar. (2015). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Retrieved from [Link]

  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of pyrazole 4-carbonitrile derivatives. Retrieved from [Link]

  • ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of pyrazole 4-carbonitrile derivatives a. Retrieved from [Link]

  • KTU ePubl. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]

  • ResearchGate. (2007). Reactions of 3,5-dimethyl-1-phenyl-1H-pyrazole with electrophiles. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and reactions of pyrazole-4-carbaldehydes. Retrieved from [Link]

  • National Institutes of Health. (2012). Dimethyl 1-cyanomethyl-1H-pyrazole-3,5-dicarboxylate. Retrieved from [Link]

  • Chemical Methodologies. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Retrieved from [Link]

  • National Institutes of Health. (2012). Dimethyl 1-(3-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Nitrile. Retrieved from [Link]

  • ResearchGate. (2014). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Retrieved from [Link]

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Technical Support Center: Catalyst Selection for Efficient Pyrazole Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming the challenges of pyrazole ring formation. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into catalyst selection and troubleshooting for this critical heterocyclic synthesis. Our goal is to move beyond simple protocols and offer a causal understanding of experimental choices, ensuring the integrity and success of your synthetic endeavors.

The Crucial Role of the Catalyst in Pyrazole Synthesis

The formation of the pyrazole ring, a cornerstone of many pharmaceutical and agrochemical compounds, is most commonly achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a reaction famously known as the Knorr pyrazole synthesis.[1][2] While seemingly straightforward, the efficiency, yield, and even the regioselectivity of this transformation are critically dependent on the choice of catalyst. The catalyst's role is to facilitate key steps in the reaction mechanism, primarily the initial nucleophilic attack and the subsequent cyclization and dehydration.[1][3]

The selection of an appropriate catalyst is not a one-size-fits-all decision. It is influenced by a multitude of factors including the electronic and steric properties of the substrates, the desired reaction conditions (e.g., temperature, solvent), and considerations for green chemistry principles such as catalyst reusability and the use of non-hazardous materials.[4][5]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during pyrazole synthesis, offering a systematic approach to troubleshooting.

Issue 1: Consistently Low Yield

A low yield is one of the most frequent challenges in pyrazole synthesis. The root cause can often be traced back to several factors.[6]

Question: My pyrazole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

Answer: Low yields can stem from incomplete reactions, competing side reactions, or suboptimal catalyst performance. Here’s a breakdown of potential causes and solutions:

  • Incomplete Reaction: The reaction may not be proceeding to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting materials persist, consider increasing the reaction time or temperature.[6] Microwave-assisted synthesis can also be a powerful tool to enhance reaction rates and yields.[7]

  • Suboptimal Catalyst Choice or Loading: The catalyst may not be effective for your specific substrates or may be used in an incorrect amount.

    • Solution: For Knorr-type syntheses, a catalytic amount of a protic acid like acetic acid is a common starting point.[8] However, if yields are poor, exploring other catalyst options is recommended. Lewis acids such as nano-ZnO or silver triflate (AgOTf) have been shown to significantly improve yields in certain cases.[8][9][10] The catalyst loading should also be optimized; too little may result in a slow or incomplete reaction, while too much can lead to unwanted side reactions.

  • Side Reactions and Byproduct Formation: The formation of undesired side products can significantly consume your starting materials.

    • Solution: The purity of your starting materials is critical. Impurities can lead to a cascade of side reactions.[11] Ensure your 1,3-dicarbonyl compound and hydrazine are of high purity. In some instances, using a slight excess of hydrazine (around 1.2-1.5 equivalents) can drive the reaction towards the desired product.[3]

  • Steric Hindrance: Bulky substituents on either the hydrazine or the 1,3-dicarbonyl compound can sterically hinder the reaction.[11]

    • Solution: In cases of significant steric hindrance, a more active catalyst may be required. Transition metal catalysts, such as those based on copper or nickel, can sometimes overcome these steric barriers.[12] Adjusting the reaction temperature may also be necessary.

Issue 2: Poor Regioselectivity

When using unsymmetrical 1,3-dicarbonyl compounds, the formation of two regioisomeric pyrazoles is possible.[2] Controlling the regioselectivity is a common challenge.

Question: My reaction with an unsymmetrical 1,3-dicarbonyl is producing a mixture of regioisomers. How can I favor the formation of a single isomer?

Answer: Achieving high regioselectivity is a nuanced problem that often depends on a combination of factors, including the catalyst, solvent, and the electronic and steric nature of your substrates.

  • Catalyst Control: The choice of catalyst can have a profound impact on regioselectivity.

    • Solution: While traditional acid catalysis in protic solvents like ethanol can lead to mixtures, switching to aprotic dipolar solvents like DMF or NMP in combination with an acid catalyst can improve regioselectivity.[10][11] Certain metal catalysts have also demonstrated excellent regioselective control. For example, silver-catalyzed reactions of trifluoromethylated ynones with hydrazines have shown high regioselectivity.[9]

  • Substrate Control: The inherent properties of your starting materials play a key role. The more electronically and sterically differentiated the two carbonyl groups of the 1,3-dicarbonyl are, the easier it is to achieve regioselectivity.

    • Solution: If possible, modifying the substrate to enhance the difference between the two carbonyls can be an effective strategy.

  • Reaction Conditions: Temperature and solvent can influence which carbonyl group is preferentially attacked.

    • Solution: Systematically screen different solvents and temperatures. Aprotic solvents can sometimes favor the formation of one regioisomer over another.[11]

Issue 3: Catalyst Deactivation or Difficult Recovery

For large-scale synthesis and in the context of green chemistry, the ability to recover and reuse a catalyst is highly desirable. Homogeneous catalysts are often difficult to separate from the reaction mixture.

Question: I am using a homogeneous catalyst that is difficult to remove and cannot be reused. What are my options?

Answer: The use of heterogeneous or supported catalysts is the most effective solution to this problem.

  • Solution: A wide variety of supported catalysts have been developed for pyrazole synthesis. These include:

    • Silica-supported catalysts: Copper catalysts supported on silica have been successfully used for pyrazole synthesis and can be easily filtered off after the reaction. Silica-supported acid catalysts are also effective and reusable.[13]

    • Magnetic Nanoparticles: Catalysts immobilized on magnetic nanoparticles (e.g., CuFe₂O₄) offer a very convenient method for separation, as they can be removed from the reaction mixture using an external magnet.[14][15]

    • Polymer-supported catalysts: Resins like Amberlyst can be functionalized to support catalytic species.

These supported catalysts not only simplify the workup process but are often more stable and can be reused for multiple reaction cycles with minimal loss of activity.[14]

Frequently Asked Questions (FAQs)

Q1: What are the main classes of catalysts used for pyrazole synthesis?

A1: The main classes include:

  • Acid Catalysts: Both Brønsted acids (e.g., acetic acid, HCl) and Lewis acids (e.g., ZnCl₂, AgOTf, nano-ZnO) are commonly used, particularly in Knorr-type syntheses.[1][8][9]

  • Base Catalysts: Bases like imidazole can catalyze the reaction, often under green conditions.[16]

  • Transition Metal Catalysts: A broad range of transition metals, including copper, nickel, ruthenium, and iridium, have been employed.[12][17][18] These are often used for more complex transformations or to achieve specific selectivity.

  • Green Catalysts: This is a growing area and includes catalysts like ammonium chloride, ionic liquids, and biocatalysts, which are chosen for their low toxicity and environmental impact.[4][5][19]

  • Heterogeneous/Supported Catalysts: These are catalysts immobilized on a solid support (e.g., silica, magnetic nanoparticles) to facilitate recovery and reuse.[13][14]

Q2: How do I choose between an acid and a base catalyst?

A2: The choice depends on the specific reaction and substrates.

  • Acid catalysts are the traditional and most common choice for the Knorr synthesis, as they effectively protonate one of the carbonyl groups of the 1,3-dicarbonyl compound, activating it for nucleophilic attack by the hydrazine.[1]

  • Base catalysts can also be effective, particularly in multicomponent reactions. For instance, imidazole has been used as a catalyst in aqueous media.[16] The mechanism with a base catalyst may differ, potentially involving deprotonation of the hydrazine to increase its nucleophilicity.

Q3: What are the advantages of using "green catalysts"?

A3: Green catalysts offer several advantages that align with the principles of sustainable chemistry:[5][20]

  • Reduced Environmental Impact: They are often less toxic and produce less hazardous waste.

  • Milder Reaction Conditions: Many green catalytic systems operate at lower temperatures and pressures, saving energy.

  • Reusability: Many green catalysts are heterogeneous or supported, allowing for easy separation and recycling.[4]

  • Use of Benign Solvents: Green catalytic methods often utilize environmentally friendly solvents like water or ethanol, or are performed under solvent-free conditions.[4][19]

Q4: Can you explain the basic mechanism of the Knorr pyrazole synthesis?

A4: The Knorr synthesis generally proceeds through the following steps:[1][3]

  • Initial Condensation: One of the nitrogen atoms of the hydrazine acts as a nucleophile and attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.

  • Intermediate Formation: This is followed by the elimination of a water molecule to form a hydrazone or an enamine intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.

  • Dehydration/Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazole ring.

An acid catalyst facilitates this process by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.[1]

Catalyst Performance Comparison

The following table summarizes the performance of various catalysts in pyrazole synthesis, providing a comparative overview to guide your selection.

Catalyst TypeCatalyst ExampleSubstratesSolventTemperature (°C)Yield (%)Reusability
Homogeneous Acid Acetic Acid1,3-Dicarbonyl, HydrazineEthanolRefluxGoodNo
Homogeneous Lewis Acid Silver Triflate (AgOTf)Trifluoromethylated Ynones, HydrazinesNot SpecifiedRoom Tempup to 99No
Heterogeneous Lewis Acid Nano-ZnOEthyl Acetoacetate, PhenylhydrazineAqueous MediaNot Specifiedup to 95Yes
Green Catalyst Ammonium ChlorideAcetylacetone, Hydrazine HydrateEthanolNot SpecifiedGoodYes
Supported Metal Catalyst Silica-supported CopperSydnones, Terminal Alkyneso-dichlorobenzene140GoodYes
Magnetic Nanocatalyst CuFe₂O₄Aldehydes, Malononitrile, Hydrazine Hydrate, Ethyl AcetoacetateWater6085-97Yes

Data compiled from multiple sources.[8][10][15][19]

Experimental Protocol: Green Synthesis of 3,5-dimethylpyrazole using a Recyclable Catalyst

This protocol provides a step-by-step method for the synthesis of 3,5-dimethylpyrazole using ammonium chloride as an environmentally benign and recyclable catalyst.[19]

Materials:

  • Acetylacetone (1 equivalent)

  • Hydrazine hydrate (1 equivalent)

  • Ammonium chloride (catalytic amount, e.g., 10 mol%)

  • Ethanol (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a dry round-bottom flask, dissolve the acetylacetone in ethanol.

  • Add the catalytic amount of ammonium chloride to the solution and stir until it is well-dispersated.

  • Slowly add hydrazine hydrate to the reaction mixture at room temperature while stirring.

  • Attach a reflux condenser to the flask and heat the mixture to reflux.

  • Monitor the reaction progress by TLC until the starting materials are consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., water-ethanol mixture).

  • The aqueous layer containing the catalyst can be concentrated and the recovered ammonium chloride can be dried and reused for subsequent reactions.

Visualizing Catalyst Selection

The choice of a catalyst is a decision-making process that can be visualized as a flowchart. The following diagram, generated using DOT language, illustrates a simplified decision tree for selecting a catalyst for pyrazole synthesis.

CatalystSelection start Start: Pyrazole Synthesis substrate Define Substrates: 1,3-Dicarbonyl & Hydrazine? start->substrate simple_substrates Simple, Unhindered Substrates? substrate->simple_substrates Yes complex_substrates Sterically Hindered or Electronically Complex Substrates? substrate->complex_substrates No green_chem Green Chemistry Considerations? simple_substrates->green_chem metal_cat Explore Transition Metal Catalysts (e.g., Cu, Ni, Ru) complex_substrates->metal_cat acid_cat Try Standard Acid Catalyst (e.g., Acetic Acid) green_chem->acid_cat No hetero_cat Use Heterogeneous/Supported Catalyst (e.g., Supported Acid, Magnetic Nanoparticles) green_chem->hetero_cat Yes lewis_acid Consider Stronger Lewis Acid (e.g., nano-ZnO, AgOTf) acid_cat->lewis_acid Low Yield? optimize Optimize Reaction Conditions (Temp, Time, Solvent) acid_cat->optimize metal_cat->optimize hetero_cat->optimize

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, a five-membered aromatic heterocycle with two adjacent nitrogen atoms that forms the core of numerous blockbuster drugs like Celecoxib (anti-inflammatory), Rimonabant (anti-obesity), and various agents in agrochemical and material sciences.[1][2][3] The enduring relevance of this moiety necessitates a deep understanding of its synthesis. The choice of synthetic route is a critical decision, directly impacting yield, purity, cost, scalability, and environmental footprint.

This guide provides a comparative analysis of the most significant methods for pyrazole synthesis. We will move beyond mere procedural lists to dissect the underlying mechanisms, strategic advantages, and practical limitations of each approach. Our focus is on providing actionable insights, grounded in experimental data, to empower you to select and optimize the ideal synthesis for your specific target molecule.

The Cornerstone: Cyclocondensation of 1,3-Dicarbonyl Compounds

The most traditional and perhaps most robust route to pyrazoles is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2][4] This method, pioneered by Ludwig Knorr in 1883, remains a staple in synthetic chemistry due to its reliability and the ready availability of starting materials.[1][2]

The Knorr Pyrazole Synthesis

The Knorr synthesis involves the reaction of a β-diketone or a β-ketoester with hydrazine.[5][6] The reaction is typically acid-catalyzed, which serves to activate a carbonyl group for the initial nucleophilic attack by the hydrazine.[7][8][9]

Reaction Mechanism and Rationale

The mechanism proceeds via two key stages:

  • Hydrazone Formation: One nitrogen atom of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound. This is the rate-determining step and results in the formation of a hydrazone intermediate after dehydration.[5][8]

  • Intramolecular Cyclization & Aromatization: The second nitrogen atom then performs an intramolecular nucleophilic attack on the remaining carbonyl group. The resulting heterocyclic intermediate readily dehydrates to form the stable, aromatic pyrazole ring.[5][8] The formation of this highly stable aromatic system is the thermodynamic driving force for the reaction.[4]

A critical consideration in the Knorr synthesis is regioselectivity. When an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine are used, a mixture of two regioisomers can be formed, depending on which carbonyl group undergoes the initial attack.[1][2]

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Mechanism cluster_product Product R1 1,3-Dicarbonyl I1 Hydrazone Intermediate R1->I1 Condensation (-H₂O) R2 Hydrazine R2->I1 Condensation (-H₂O) I2 Cyclized Intermediate I1->I2 Intramolecular Cyclization P1 Pyrazole I2->P1 Dehydration (-H₂O)

Caption: The general mechanism of the Knorr pyrazole synthesis.

Paal-Knorr Synthesis

While often associated with pyrrole and furan synthesis from 1,4-dicarbonyls, the Paal-Knorr name is sometimes linked to pyrazole synthesis in a broader context of dicarbonyl condensations.[10][11][12][13] The core principle remains the same: condensation of a dicarbonyl with a hydrazine.

Precision Engineering: [3+2] Cycloaddition Reactions

For chemists seeking higher regioselectivity and access to complex substitution patterns, 1,3-dipolar cycloaddition is a powerful and elegant strategy.[14] This approach involves the reaction of a 1,3-dipole (like a nitrile imine or diazoalkane) with a dipolarophile containing a carbon-carbon multiple bond (an alkyne or alkene).[15][16]

Mechanism: The Huisgen Cycloaddition

The archetypal [3+2] cycloaddition for pyrazole synthesis involves reacting a diazo compound with an alkyne. The reaction proceeds in a concerted fashion, where the π-systems of the dipole and dipolarophile interact to form a five-membered ring in a single step.

A highly effective modern variant involves the in-situ generation of nitrile imines from hydrazonoyl halides, which then react with various dipolarophiles.[15][17] This method offers excellent control over the substitution pattern of the final pyrazole.

Cycloaddition_Mechanism cluster_0 Reactants Dipole 1,3-Dipole (e.g., Diazoalkane) TransitionState Concerted Transition State Dipole->TransitionState Dipolarophile Dipolarophile (e.g., Alkyne) Dipolarophile->TransitionState Product Pyrazole Product TransitionState->Product [3+2] Cycloaddition

Caption: Concerted [3+2] cycloaddition pathway to pyrazoles.

This method's key advantage is its high regioselectivity, which is often dictated by the electronic and steric properties of the substituents on both the dipole and the dipolarophile.[15] Copper and silver catalysts are frequently employed in modern variations to promote these reactions under mild conditions.[18][19][20]

The Efficiency Paradigm: Multicomponent Reactions (MCRs)

In the quest for operational simplicity, atom economy, and molecular diversity, multicomponent reactions (MCRs) have emerged as a dominant strategy.[21][22] MCRs combine three or more starting materials in a single pot to form a complex product in a cascade of reactions, avoiding the need for isolating intermediates.[21]

Many MCRs for pyrazole synthesis build upon the Knorr condensation principle but generate the 1,3-dicarbonyl or its equivalent in situ. A common three-component approach involves the reaction of an aldehyde, an active methylene compound (like ethyl acetoacetate), and a hydrazine.[23] Four-component reactions have also been developed, further increasing molecular complexity.[23]

The primary driver for adopting MCRs is efficiency. They significantly shorten synthetic sequences, reduce solvent waste, and are highly amenable to library synthesis for drug discovery campaigns.[21][24]

Modern Frontiers: Green and Catalytic Approaches

Reflecting the broader push for sustainable chemistry, pyrazole synthesis has seen significant innovation in the use of green solvents, alternative energy sources, and advanced catalysts.[24][25][26][27]

  • Microwave-Assisted Synthesis: Microwave irradiation has revolutionized pyrazole synthesis by dramatically reducing reaction times from hours to minutes and often improving yields.[28] The rapid, uniform heating provided by microwaves can accelerate reaction rates significantly compared to conventional oil bath heating.[28]

  • Green Catalysts and Solvents: There is a strong trend towards replacing hazardous reagents and solvents.[27] Water is increasingly used as a benign reaction medium.[26] Catalysts like nano-ZnO, ionic liquids, and various solid-supported acids are being employed to facilitate reactions under milder conditions and allow for easy catalyst recovery and reuse.[2][29][30]

Workflow_Comparison cluster_0 Conventional Reflux Synthesis cluster_1 Microwave-Assisted Synthesis A1 Mix Reactants (1,3-Dicarbonyl, Hydrazine) A2 Add Solvent & Catalyst A1->A2 A3 Heat under Reflux (2-9 hours) A2->A3 A4 Workup & Purification A3->A4 A5 Final Product A4->A5 B1 Combine Reactants in Microwave Vessel B2 Microwave Irradiation (1-10 minutes) B1->B2 B3 Cooling & Product Isolation B2->B3 B4 Final Product B3->B4

Caption: Comparative workflow of conventional versus microwave-assisted pyrazole synthesis.[28]

Comparative Analysis of Synthesis Methods

The selection of a synthetic method is a trade-off between factors like speed, cost, yield, and control over isomerism. The table below provides a comparative summary.

Parameter Knorr Synthesis (Conventional) [3+2] Cycloaddition Multicomponent Reactions (MCRs) Microwave-Assisted Synthesis
Reaction Time Hours (e.g., 2-9 hours)[28]Varies (minutes to hours)Varies, but often rapid one-potMinutes (e.g., 1-10 minutes)[28]
Typical Yield Good to Excellent (70-95%)[2][28]Good to Excellent (up to 99%)[1]Good to ExcellentOften higher than conventional (e.g., 79-98%)[28]
Regioselectivity Can be poor with unsymmetrical substrates, leading to mixtures[1][2]Generally high to excellent, a key advantage of the method[15][19]Varies depending on the specific MCR; can be highly selectiveDoes not alter inherent selectivity but can influence product ratios
Substrate Scope Very broad, relies on accessible 1,3-dicarbonylsBroad, depends on the availability of suitable dipoles and dipolarophilesBroad, designed for diversity generationBroad, applicable to most thermal reactions
Key Advantage Simplicity, reliability, readily available starting materials[4]High regioselectivity, access to complex substitution patterns[15]High efficiency, atom economy, operational simplicity[21][24]Drastic reduction in reaction time, improved yields[28]
Limitations Potential for regioisomeric mixtures, sometimes harsh conditions[31]Requires synthesis of specialized starting materials (e.g., diazo compounds)Optimization can be complex; finding compatible componentsRequires specialized microwave reactor equipment

Experimental Protocols

To provide a practical context, detailed protocols for a classic Knorr synthesis and a modern microwave-assisted alternative are presented below.

Protocol 1: Conventional Knorr Synthesis of a 1,3,5-Substituted Pyrazole

This protocol is based on an efficient nano-ZnO catalyzed green synthesis.[2]

  • Materials: Phenylhydrazine, Ethyl acetoacetate, Nano-ZnO catalyst, Ethanol.

  • Procedure:

    • In a round-bottom flask, combine phenylhydrazine (1 mmol) and ethyl acetoacetate (1 mmol).[2]

    • Add ethanol as the solvent.

    • Introduce a catalytic amount of nano-ZnO.

    • Heat the mixture under reflux with stirring. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product is then purified, typically by recrystallization, to yield the final 1,3,5-substituted pyrazole. Under these conditions, yields can be as high as 95%.[2]

Protocol 2: Microwave-Assisted Knorr Synthesis

This protocol is adapted from established literature procedures for rapid pyrazole synthesis.[28]

  • Materials: Aryl hydrazine, β-ketoester, Ethanol, Glacial acetic acid, Microwave reactor.

  • Procedure:

    • In a microwave-safe reaction vessel, combine the appropriate aryl hydrazine (1 mmol) and β-ketoester (1 mmol) in ethanol.[28]

    • Add a catalytic amount (e.g., 1-2 drops) of glacial acetic acid. The acid protonates the carbonyl, increasing its electrophilicity.[8]

    • Seal the vessel securely and place it inside the microwave reactor cavity.

    • Irradiate the mixture at a constant temperature (e.g., 60-80°C) for a short duration (e.g., 5-10 minutes) with an appropriate power setting (e.g., 50-100 W).[28]

    • After the irradiation cycle is complete, the vessel is automatically cooled to a safe handling temperature by the instrument.

    • The product can then be isolated, often by simple filtration if it precipitates upon cooling, or after removal of the solvent. This method frequently results in high purity products with yields often exceeding 90%.[28]

Conclusion and Future Outlook

The synthesis of pyrazoles is a mature yet continuously evolving field. While the classical Knorr synthesis remains a dependable workhorse, the demand for greater efficiency, sustainability, and molecular complexity has driven the ascendancy of multicomponent and cycloaddition strategies. The adoption of green chemistry principles, particularly microwave-assisted synthesis and the use of eco-friendly catalysts and solvents, represents the current state-of-the-art.[24][25][27] For the modern researcher, a thorough understanding of this methodological spectrum is essential. The choice is no longer just about making the molecule, but about making it smartly, efficiently, and sustainably. The optimal path forward lies in the judicious selection of a method that aligns with the specific synthetic goals, whether it be large-scale production, rapid library generation, or the precise construction of a complex, single isomer.

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  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH). Available at: [Link]

  • Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Publications. Available at: [Link]

  • Modern Approaches to the Synthesis of Pyrazoles (A Review). ResearchGate. Available at: [Link]

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  • A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. Ingenta Connect. Available at: [Link]

  • HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. ACS Publications. Available at: [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at: [Link]

  • Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. National Institutes of Health (NIH). Available at: [Link]

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A Comparative Guide to the Structure-Activity Relationships of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrazole Scaffold in Drug Discovery

Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, represent a cornerstone in medicinal chemistry.[1] The inherent structural features of the pyrazole ring, including its planarity, aromaticity, and ability to participate in hydrogen bonding and other non-covalent interactions, make it a privileged scaffold for the design of a diverse array of therapeutic agents.[2] From the well-established anti-inflammatory properties of celecoxib to emerging applications in oncology and infectious diseases, the pyrazole nucleus has proven to be a remarkably versatile template for drug development.[3][4]

This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazole derivatives across three key therapeutic areas: anticancer, anti-inflammatory, and antimicrobial. By examining the impact of specific structural modifications on biological activity, supported by experimental data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to guide the design of novel and more potent pyrazole-based therapeutics. Our focus extends beyond a mere cataloging of data to an exploration of the causal relationships that underpin the observed biological outcomes, thereby offering field-proven insights into the rational design of these important molecules.

I. Anticancer Activity of Pyrazole Derivatives: Targeting the Machinery of Cell Proliferation

The development of pyrazole-based anticancer agents has gained significant momentum, with numerous derivatives demonstrating potent activity against a variety of cancer cell lines.[5][6][7] The anticancer efficacy of these compounds is often attributed to their ability to inhibit key proteins involved in cell cycle regulation and signal transduction, such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR).[7][8]

Core Scaffold and Key Substitution Points for Anticancer Activity

A general scaffold for anticancer pyrazole derivatives often features substitutions at the N1, C3, C4, and C5 positions of the pyrazole ring. The nature and position of these substituents are critical in determining the compound's potency and selectivity.

SAR_Anticancer cluster_pyrazole Core Pyrazole Scaffold pyrazole N(1) | C(5) -- C(4) |      | N(2) -- C(3) R1 R¹ Substituent (e.g., Aryl, Heteroaryl) - Influences target binding and selectivity. pyrazole->R1 N1 R3 R³ Substituent (e.g., Aryl, Heteroaryl) - Critical for interaction with kinase hinge regions. pyrazole->R3 C3 R4 R⁴ Substituent (e.g., H, Arylazo, Halogen) - Modulates potency and can be a key interaction point. pyrazole->R4 C4 R5 R⁵ Substituent (e.g., Amino, Aryl) - Often involved in hydrogen bonding and selectivity. pyrazole->R5 C5

Caption: Key substitution points on the pyrazole ring influencing anticancer activity.

Comparative Analysis of Anticancer Pyrazole Derivatives

The following table summarizes the in vitro anticancer activity of representative pyrazole derivatives against various cancer cell lines. The data highlights how modifications at different positions of the pyrazole ring impact their cytotoxic potential.

CompoundR¹ SubstituentR³ SubstituentR⁴ SubstituentR⁵ SubstituentCancer Cell LineIC₅₀ (µM)Reference
CAN508 HAmino4-HydroxyphenylazoAminoHT-29 (Colon)Not specified, potent CDK9 inhibitor[9]
Compound 33 Indole-linkedIndole-linkedHHHCT116 (Colon)< 23.7[7]
Compound 34 Indole-linkedIndole-linkedHHMCF7 (Breast)< 23.7[7]
Compound 29 Pyrazolo[1,5-a]pyrimidineHHHHepG2 (Liver)10.05[10]
Compound 28 HHHHHCT116 (Colon)0.035[11]
Compound 42 Pyrazolo[4,3-c]pyridineHHHHCT116 (Colon)2.914 µg/mL[11]
Compound 46 Pyrazolo[1,5-a]pyrimidineHHHHCT116 (Colon)1.51[11]

Causality Behind SAR Observations:

  • Substitutions at N1 and C3: Large aromatic or heteroaromatic groups at the N1 and C3 positions are often crucial for potent kinase inhibitory activity.[7] These groups can form key interactions, such as hydrogen bonds and π-stacking, with the ATP-binding pocket of kinases like CDKs and EGFR.[7][12] For instance, in a series of pyrazole derivatives targeting EGFR, a 3,4-dimethylphenyl group at C3 and a 4-methoxyphenyl group at C5 resulted in a compound with an EGFR inhibitory IC₅₀ of 0.07 µM.[12]

  • The Role of the C4 Substituent: The C4 position offers a vector for modification that can significantly enhance potency. For example, the introduction of an arylazo group at C4 in 3,5-diamino-1H-pyrazoles led to a novel class of CDK inhibitors.[9] The phenol moiety of the most potent compound in this series, 4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenol (CAN508), was found to form a key hydrogen bond within the CDK2 active site.[9]

  • Amino Groups at C3 and C5: The presence of amino groups at the C3 and C5 positions is a recurring feature in potent pyrazole-based CDK inhibitors. These groups can act as hydrogen bond donors and acceptors, facilitating strong interactions with the kinase hinge region, a critical area for ATP binding.[9]

II. Anti-inflammatory Activity: Selective Inhibition of Cyclooxygenase-2 (COX-2)

The most well-known application of pyrazole derivatives in medicine is in the treatment of inflammation. Celecoxib, a selective COX-2 inhibitor, exemplifies the success of this class of compounds as nonsteroidal anti-inflammatory drugs (NSAIDs) with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[10][13]

Core Scaffold and Key Substitution Points for COX-2 Inhibition

The diarylpyrazole scaffold is the hallmark of selective COX-2 inhibitors. The key structural features include two aryl rings attached to adjacent positions on the pyrazole core, with one of the aryl rings bearing a sulfonamide or a similar pharmacophore.

SAR_Antiinflammatory cluster_pyrazole Diarylpyrazole Scaffold for COX-2 Inhibition pyrazole N(1)-Aryl¹ | C(5)-Aryl² -- C(4) |             | N(2) -------- C(3) Aryl1 Aryl¹ (e.g., Phenyl) - Occupies the hydrophobic channel. pyrazole->Aryl1 N1 Aryl2 Aryl² (e.g., p-Tolyl) - Provides additional hydrophobic interactions. pyrazole->Aryl2 C5 R3 R³ Substituent (e.g., CF₃) - Enhances potency and selectivity. pyrazole->R3 C3 Sulfonamide Sulfonamide/Sulfone Moiety - Key for selective binding to COX-2 side pocket. Aryl1->Sulfonamide para-substitution

Caption: General structure of diarylpyrazole-based COX-2 inhibitors.

Comparative Analysis of Anti-inflammatory Pyrazole Derivatives

The following table presents the in vitro COX-1 and COX-2 inhibitory activities of celecoxib and its analogs, demonstrating the structural requirements for potent and selective COX-2 inhibition.

CompoundAryl¹ SubstituentAryl² SubstituentR³ SubstituentCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib p-Sulfonamidophenylp-TolylCF₃~15~0.04~375[2]
Analog 1 p-SulfonamidophenylPhenylCF₃>1000.05>2000[10]
Analog 2 p-Sulfonamidophenylp-TolylH1.80.82.25[10]
Rofecoxib (Furanone) p-MethylsulfonylphenylPhenyl-190.5336[14]

Causality Behind SAR Observations:

  • The Sulfonamide/Sulfone Moiety: The key to the COX-2 selectivity of diarylpyrazoles lies in the presence of a sulfonamide or methylsulfonyl group on one of the aryl rings.[10] The COX-2 active site has a larger, more accommodating side pocket compared to COX-1, which can be accessed by the sulfonamide/sulfone group, leading to enhanced binding and selective inhibition.[10]

  • Trifluoromethyl Group at C3: The presence of a trifluoromethyl group at the C3 position of the pyrazole ring is a common feature in potent and selective COX-2 inhibitors. This electron-withdrawing group enhances the acidity of the N1-proton, which is believed to be important for binding, and also contributes to the overall lipophilicity of the molecule, facilitating its entry into the hydrophobic active site.

  • Aryl Substituents at N1 and C5: The two aryl rings at adjacent positions on the pyrazole core are essential for occupying the hydrophobic channel of the COX active site. The nature of the substituents on these rings can fine-tune the potency and selectivity. For example, a p-tolyl group at C5, as seen in celecoxib, provides favorable hydrophobic interactions within the active site.

III. Antimicrobial Activity of Pyrazole Derivatives: A New Frontier in Combating Resistance

With the rise of antimicrobial resistance, there is an urgent need for novel therapeutic agents. Pyrazole derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity against various bacteria and fungi.[3][15]

Core Scaffold and Key Substitution Points for Antimicrobial Activity

The antimicrobial activity of pyrazole derivatives is highly dependent on the substitution pattern around the pyrazole core. Unlike the well-defined pharmacophore for COX-2 inhibition, the SAR for antimicrobial activity is more diverse, reflecting the variety of potential microbial targets.

SAR_Antimicrobial cluster_pyrazole General Pyrazole Scaffold for Antimicrobial Activity pyrazole N(1) | C(5) -- C(4) |      | N(2) -- C(3) R1 R¹ Substituent (e.g., Phenyl, Substituted Phenyl) - Influences lipophilicity and target interaction. pyrazole->R1 N1 R3 R³ Substituent (e.g., Aryl, Heteroaryl) - Can be a key pharmacophoric element. pyrazole->R3 C3 R4 R⁴ Substituent (e.g., H, Halogen, Nitro) - Modulates electronic properties and activity. pyrazole->R4 C4 R5 R⁵ Substituent (e.g., H, CH₃, Aryl) - Affects steric and electronic properties. pyrazole->R5 C5

Caption: Diverse substitution patterns on the pyrazole ring for antimicrobial activity.

Comparative Analysis of Antimicrobial Pyrazole Derivatives

The following table summarizes the minimum inhibitory concentration (MIC) values of selected pyrazole derivatives against representative bacterial and fungal strains.

CompoundR¹ SubstituentR³ SubstituentR⁴ SubstituentR⁵ SubstituentMicroorganismMIC (µg/mL)Reference
Compound 21a Carbothiohydrazide4-(2-(p-tolyl)hydrazineylidene)HHS. aureus62.5-125[8]
Compound 21a Carbothiohydrazide4-(2-(p-tolyl)hydrazineylidene)HHA. niger2.9-7.8[8]
Compound 15 HH3,4-difluoroCoumarin-substitutedS. aureus6.25[16]
Compound 19 HHtrifluoromethylCoumarin-substitutedS. aureus3.125[16]
Compound 4e HHHHS. pneumoniae15.6[1]

Causality Behind SAR Observations:

  • Lipophilicity and Halogen Substitution: The antimicrobial activity of pyrazole derivatives is often enhanced by the presence of lipophilic groups and halogen substituents.[17] These modifications can facilitate the transport of the compound across the microbial cell membrane. For example, in a series of coumarin-substituted pyrazoles, fluoro-substitution was found to be crucial for potent antimicrobial activity, while hydroxy-substitution abolished it.[16]

  • Electron-Withdrawing Groups: The introduction of strong electron-withdrawing groups, such as trifluoromethyl, can also lead to a significant increase in antimicrobial potency.[16] These groups can modulate the electronic properties of the pyrazole ring and enhance its interaction with microbial targets.

  • Hybrid Molecules: The combination of the pyrazole scaffold with other bioactive heterocyclic rings, such as thiazole or coumarin, has proven to be a successful strategy for developing potent antimicrobial agents.[16][18] This molecular hybridization approach can lead to compounds with enhanced activity and a broader spectrum of action.

IV. Experimental Protocols

To ensure the reproducibility and validation of the findings presented in this guide, we provide detailed, step-by-step methodologies for the synthesis of a representative bioactive pyrazole derivative and a key biological assay.

Synthesis of Celecoxib: A Representative Diarylpyrazole

The synthesis of celecoxib is a classic example of pyrazole ring formation via the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5]

Workflow for the Synthesis of Celecoxib:

Synthesis_Workflow Start 4'-Methylacetophenone + Ethyl Trifluoroacetate Step1 Claisen Condensation (Base catalyst, e.g., NaOMe) - Forms the 1,3-dicarbonyl intermediate. Start->Step1 Intermediate 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione Step1->Intermediate Step2 Cyclocondensation (Acid catalyst, e.g., HCl) - Forms the pyrazole ring. Intermediate->Step2 Product Celecoxib Step2->Product Reagent2 4-Hydrazinylbenzenesulfonamide Hydrochloride Reagent2->Step2

Caption: Synthetic workflow for the preparation of Celecoxib.

Step-by-Step Protocol:

  • Step 1: Synthesis of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.

    • To a solution of sodium methoxide in methanol, add 4'-methylacetophenone.

    • Slowly add ethyl trifluoroacetate to the mixture at room temperature.

    • Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).

    • Quench the reaction with an aqueous acid solution and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1,3-dione intermediate.

  • Step 2: Synthesis of Celecoxib.

    • Dissolve the crude 1,3-dione intermediate and 4-hydrazinylbenzenesulfonamide hydrochloride in ethanol.[5]

    • Heat the mixture to reflux for several hours.[5]

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.[5]

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure celecoxib.[3]

MTT Assay for In Vitro Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19]

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole derivatives in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition:

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours.[19] During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[19]

  • Formazan Solubilization:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

V. Conclusion and Future Perspectives

The pyrazole scaffold has unequivocally demonstrated its value in medicinal chemistry, leading to the development of clinically successful drugs and a plethora of promising therapeutic candidates. The structure-activity relationship studies highlighted in this guide underscore the importance of rational drug design in optimizing the biological activity of pyrazole derivatives.

For anticancer agents, the focus remains on designing potent and selective kinase inhibitors by targeting specific interactions within the ATP-binding pocket. In the realm of anti-inflammatory drugs, the diarylpyrazole scaffold continues to be a valuable template for the development of novel COX-2 inhibitors with improved safety profiles. The antimicrobial potential of pyrazoles is a rapidly evolving field, with molecular hybridization and the incorporation of specific pharmacophores showing great promise in the fight against resistant pathogens.

Future research in this area will likely involve the use of advanced computational tools for in silico screening and lead optimization, as well as the exploration of novel biological targets for pyrazole-based compounds. The continued investigation of the SAR of this versatile scaffold will undoubtedly lead to the discovery of new and improved therapies for a wide range of human diseases.

VI. References

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  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Hassan, A. S., El-Sayed, M. A., Metwally, A. A., & El-Adl, K. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(19), 6598. [Link]

  • Shaikh, J., Patel, K., & Khan, T. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][13][19]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. RSC Medicinal Chemistry, 13(8), 989-1004. [Link]

  • Kryštof, V., Cankar, P., Fryšová, I., Slouka, J., & Kontopidis, G. (2006). 4-Arylazo-3,5-diamino-1H-pyrazole CDK inhibitors: SAR study, crystal structure in complex with CDK2, selectivity, and cellular effects. Journal of Medicinal Chemistry, 49(22), 6500–6509. [Link]

  • SRR Publications. (2022). Pyrazoles as anticancer agents: Recent advances. [Link]

  • Hassan, A. S., El-Sayed, M. A., Metwally, A. A., & El-Adl, K. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(19), 6598. [Link]

  • El-Sayed, N. F., Abdel-Aziz, M., & El-Azab, A. S. (2014). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 19(12), 20375–20390. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2022). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 12(50), 32543-32557. [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. M. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 23(10), 2474. [Link]

  • Adegoke, R. O., O'Brien, O. T., & Aderibigbe, B. A. (2022). Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. Molecules, 27(19), 6597. [Link]

  • Kumar, R., & Singh, P. (2019). Synthesis and Antimicrobial Studies of Coumarin-Substituted Pyrazole Derivatives as Potent Anti-Staphylococcus aureus Agents. Molecules, 24(18), 3334. [Link]

  • Gürsoy, E., & Karali, N. (2014). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Molecules, 19(11), 17796–17811. [Link]

  • Riendeau, D., Percival, M. D., Brideau, C., Charleson, S., Dubé, D., Ethier, D., ... & Chan, C. C. (1997). Rofecoxib [Vioxx, MK-0966; 4-(4-Methylsulfonylphenyl)-3- phenyl-2-(5H)-furanone]: A Potent and Orally Active Cyclooxygenase-2 Inhibitor. Pharmacological and Biochemical Profiles. Journal of Pharmacology and Experimental Therapeutics, 281(1), 434–442. [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Link]

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A Comparative Guide to the Synthesis of Pyrazole-4-carbonitriles: A Modern Validation of a Greener Synthetic Route

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, appearing in a wide array of therapeutic agents. Among its derivatives, pyrazole-4-carbonitriles are particularly valuable as versatile intermediates for the synthesis of bioactive molecules.[1][2] The pursuit of efficient, cost-effective, and environmentally benign synthetic methodologies is a constant driver of innovation in our field. This guide provides an in-depth comparison between a traditional and a novel, greener synthetic route for obtaining pyrazole-4-carbonitriles, supported by experimental data and mechanistic insights.

The Enduring Importance of Pyrazole-4-carbonitriles

The pyrazole ring system is a privileged structure in drug discovery due to its unique electronic properties and ability to participate in various non-covalent interactions with biological targets. The inclusion of a carbonitrile group at the 4-position further enhances its utility, providing a key functional handle for elaboration into a diverse range of functionalities. This has led to the incorporation of the pyrazole-4-carbonitrile motif in compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Traditional Synthesis: The Vilsmeier-Haack Approach

A classic and well-established method for the synthesis of 4-formylpyrazoles, which can be subsequently converted to pyrazole-4-carbonitriles, is the Vilsmeier-Haack reaction.[3][4] This reaction introduces a formyl group onto an electron-rich heterocyclic ring, such as a pyrazole, using a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Mechanistic Rationale

The Vilsmeier-Haack reaction proceeds through the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent). The pyrazole ring, being electron-rich, acts as a nucleophile and attacks the electrophilic carbon of the iminium ion. Subsequent hydrolysis of the resulting intermediate furnishes the 4-formylpyrazole. This method is reliable but often requires harsh reagents, anhydrous conditions, and can generate significant chemical waste.

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_reagent Intermediate Iminium Salt Intermediate Vilsmeier_reagent->Intermediate Pyrazole Pyrazole Pyrazole->Intermediate Electrophilic Attack Formylpyrazole 4-Formylpyrazole Intermediate->Formylpyrazole Hydrolysis Hydrolysis Aqueous Work-up Hydrolysis->Formylpyrazole Three_Component_Reaction Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Arylidene Arylidene Malononitrile Knoevenagel->Arylidene Michael Michael Addition Arylidene->Michael Hydrazine Hydrazine Hydrazine->Michael Intermediate Acyclic Intermediate Michael->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Pyrazole Pyrazole-4-carbonitrile Cyclization->Pyrazole

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A Senior Application Scientist's Guide to Pyrazole Purification: Efficacy and Method Selection

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry. Its prevalence in pharmaceuticals and agrochemicals necessitates robust and efficient purification strategies to ensure the integrity of research and the safety of final products. This guide provides an in-depth comparison of various purification techniques for pyrazoles, moving beyond a simple listing of methods to explain the underlying principles and provide actionable, data-supported insights for method selection and optimization.

The Challenge of Pyrazole Purification: Understanding Common Impurities

The efficacy of any purification technique is fundamentally tied to the nature of the impurities present. In typical pyrazole syntheses, such as the Knorr synthesis, several common impurities can arise. Awareness of these is the first step toward effective removal.

  • Regioisomers: The reaction of unsymmetrical 1,3-dicarbonyl compounds with hydrazines can lead to the formation of regioisomeric pyrazole products, which often possess very similar physical and chemical properties, making their separation challenging.[1][2][3][4]

  • Unreacted Starting Materials: Residual 1,3-dicarbonyl compounds and hydrazines can contaminate the final product.[1]

  • Colored Byproducts: Side reactions, particularly involving hydrazine starting materials, can produce colored impurities that, while often present in small amounts, can be difficult to remove.[1][5]

  • Pyrazoline Intermediates: Incomplete aromatization during the cyclization reaction can result in the presence of partially saturated pyrazoline intermediates.

Traditional Purification Techniques: The Workhorses of the Organic Lab

Recrystallization: The Art of Crystal Perfection

Recrystallization is a powerful and cost-effective technique for purifying solid pyrazole derivatives to a high degree of purity, often exceeding 99% when optimized.[2] The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.

Causality Behind Experimental Choices:

The selection of an appropriate solvent is the most critical step.[6] An ideal solvent will dissolve the pyrazole completely at an elevated temperature but only sparingly at lower temperatures. This temperature-dependent solubility differential is the driving force for crystallization upon cooling, leaving impurities behind in the mother liquor. For pyrazoles, alcohols like ethanol and isopropanol are often good starting points.[6][7] In cases of high solubility, a two-solvent system (a "good" solvent and a "poor" anti-solvent) can be employed.[8]

Self-Validating System:

The success of recrystallization is visually and analytically verifiable. The formation of well-defined crystals is a positive indicator. The purity of the resulting crystals can be readily assessed by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and melting point analysis. A sharp melting point close to the literature value is a strong indicator of high purity.

Experimental Protocol: Single-Solvent Recrystallization of a Pyrazole Derivative [5][6]

  • Solvent Selection: In a test tube, add a small amount of the crude pyrazole and the chosen solvent. Heat the mixture to boiling. If the solid dissolves completely, it is a potentially good solvent. Allow the solution to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a suitable solvent.

  • Dissolution: Place the crude pyrazole in an Erlenmeyer flask and add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils. Add small portions of the hot solvent until the compound just dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[2][5]

  • Hot Filtration (Optional): To remove insoluble impurities or charcoal, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[5]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal size and purity, insulate the flask to slow the cooling process.[9] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[2]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.[2]

Troubleshooting "Oiling Out": If the pyrazole separates as an oil instead of crystals, it is often due to the solution being too concentrated or cooling too quickly. To remedy this, reheat the mixture, add more solvent, and allow it to cool more slowly.[2][5]

Caption: Workflow for the purification of pyrazoles via recrystallization.

Column Chromatography: The Versatile Separator

Column chromatography is a highly versatile and widely used technique for the purification of pyrazoles, effective for both solid and oily products.[10] It separates compounds based on their differential adsorption to a solid stationary phase while being carried through by a liquid mobile phase.

Causality Behind Experimental Choices:

The choice of stationary phase and mobile phase (eluent) is critical. For most pyrazole purifications, silica gel is the stationary phase of choice.[4] However, the weakly basic nature of the pyrazole ring can lead to strong interactions with the acidic silica surface, resulting in peak tailing and poor separation. To counteract this, a small amount of a basic modifier like triethylamine (0.1-1%) can be added to the eluent.[2] Alternatively, a less acidic stationary phase like neutral or basic alumina can be used.[6]

The mobile phase is a solvent or mixture of solvents that carries the compounds through the column. The polarity of the eluent is optimized using TLC to achieve a retention factor (Rf) of approximately 0.3-0.4 for the desired pyrazole, ensuring good separation from impurities.[10]

Self-Validating System:

The progress of column chromatography is monitored in real-time using TLC. Fractions are collected and spotted on a TLC plate to identify those containing the pure product. Combining the pure fractions and evaporating the solvent yields the purified pyrazole. The purity is then confirmed by analytical techniques like HPLC or NMR spectroscopy.

Experimental Protocol: Flash Column Chromatography of a Pyrazole Derivative [4][10]

  • TLC Analysis: Dissolve a small amount of the crude pyrazole in a suitable solvent (e.g., dichloromethane). Spot the solution on a silica gel TLC plate and develop it using various ratios of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) to find a system that provides good separation and an Rf of ~0.3-0.4 for the target compound.[10]

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent, adding silica gel, and evaporating the solvent to obtain a free-flowing powder. Carefully load this onto the top of the packed column.

  • Elution: Begin eluting the column with the non-polar solvent, gradually increasing the polarity by adding the more polar solvent (gradient elution).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified pyrazole.

Caption: Workflow for pyrazole purification by column chromatography.

Distillation: For Volatile Pyrazoles

Distillation is a purification method based on differences in the boiling points of the components in a liquid mixture.[11] For pyrazole derivatives that are liquids or low-melting solids with sufficient thermal stability, vacuum distillation can be a highly effective purification technique.[10]

Causality Behind Experimental Choices:

Applying a vacuum lowers the boiling point of the compound, allowing distillation to occur at a lower temperature.[12] This is crucial for high-boiling or thermally sensitive pyrazoles that might decompose at their atmospheric boiling point. The separation efficiency depends on the difference in volatility between the pyrazole and its impurities.

Self-Validating System:

The purity of the collected distillate fractions can be readily assessed by Gas Chromatography (GC) or HPLC. A successful distillation will show a significant enrichment of the desired pyrazole in the collected fractions.

Experimental Protocol: Vacuum Distillation of a Liquid Pyrazole

  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks.[13] Use a stir bar for bump prevention.[13] Grease all joints to ensure a good seal.[13]

  • Pressure Reduction: Before heating, apply the vacuum to the system to remove any low-boiling solvents.

  • Heating: Once a stable vacuum is achieved, begin heating the distillation flask.

  • Fraction Collection: Collect the distillate in fractions as the temperature of the vapor stabilizes at the boiling point of the pyrazole at the given pressure.

  • Analysis: Analyze the collected fractions to determine their purity.

Vacuum_Distillation_Workflow A Crude Liquid Pyrazole B Set up Vacuum Distillation Apparatus A->B C Reduce Pressure B->C D Heat and Collect Fractions C->D E Analyze Purity of Fractions D->E F Pure Liquid Pyrazole E->F

Caption: Workflow for vacuum distillation of a liquid pyrazole.

Acid-Base Extraction: Exploiting Basicity

The weakly basic nature of the pyrazole ring provides an opportunity for purification via acid-base extraction.[1][14] This technique separates compounds based on their differential solubility in aqueous and organic solvents as a function of pH.

Causality Behind Experimental Choices:

By treating an organic solution of the crude pyrazole with an aqueous acid, the basic pyrazole is protonated to form a water-soluble salt. This salt is extracted into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer is then separated, basified, and the purified pyrazole is extracted back into an organic solvent.[1]

Self-Validating System:

The purity of the pyrazole recovered after the extraction can be assessed by TLC or HPLC. A successful extraction will show the removal of non-basic impurities.

Experimental Protocol: Acid-Base Extraction of a Pyrazole [1]

  • Dissolution: Dissolve the crude pyrazole in a suitable organic solvent (e.g., dichloromethane).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with an aqueous acid (e.g., 1M HCl).

  • Layer Separation: Separate the aqueous layer containing the pyrazole salt.

  • Basification: Basify the aqueous layer with a suitable base (e.g., NaOH) to regenerate the free pyrazole.

  • Organic Extraction: Extract the aqueous layer with an organic solvent to recover the purified pyrazole.

  • Drying and Evaporation: Dry the organic layer over a drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent.

Acid_Base_Extraction_Workflow A Crude Pyrazole in Organic Solvent B Extract with Aqueous Acid A->B C Separate Aqueous Layer (Pyrazole Salt) B->C D Basify Aqueous Layer C->D E Extract with Organic Solvent D->E F Dry and Evaporate Organic Layer E->F G Pure Pyrazole F->G

Caption: Workflow for the purification of a pyrazole via acid-base extraction.

Modern Chromatographic Techniques: Speed and Resolution

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Preparative HPLC is a high-resolution chromatographic technique used to isolate and purify compounds from a mixture.[11] While often used for complex mixtures or when high purity is required, it is also applicable to the purification of achiral pyrazoles, especially for separating closely related isomers.[2][4]

Causality Behind Experimental Choices:

Prep-HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. The choice of stationary phase (e.g., C18 for reversed-phase) and mobile phase is optimized at the analytical scale before scaling up to the preparative system.

Self-Validating System:

Fractions are collected as they elute from the column and are analyzed for purity. Mass-directed fraction collection allows for the specific collection of the target pyrazole based on its mass-to-charge ratio.

Experimental Protocol: Preparative HPLC of a Pyrazole Derivative

  • Method Development: Develop an analytical HPLC method that provides good separation of the pyrazole from its impurities.

  • Scale-Up: Scale up the analytical method to a preparative scale, adjusting the flow rate and injection volume for the larger column.

  • Purification: Inject the crude pyrazole onto the preparative HPLC system.

  • Fraction Collection: Collect the fraction(s) containing the pure pyrazole.

  • Solvent Removal: Remove the solvent from the collected fractions to obtain the purified product.

Prep_HPLC_Workflow A Crude Pyrazole B Analytical HPLC Method Development A->B C Scale-Up to Preparative HPLC B->C D Inject and Run Preparative HPLC C->D E Collect Fractions D->E F Analyze Fraction Purity E->F G Combine and Evaporate Pure Fractions F->G H High-Purity Pyrazole G->H

Caption: Workflow for preparative HPLC purification of a pyrazole.

Supercritical Fluid Chromatography (SFC): A Greener Alternative

SFC is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[8] It has emerged as a powerful "green" alternative to normal- and reversed-phase HPLC for both chiral and achiral purifications.[15]

Causality Behind Experimental Choices:

SFC offers several advantages, including faster run times due to the low viscosity of the mobile phase, reduced organic solvent consumption, and faster solvent removal from collected fractions.[15] For achiral separations, a variety of stationary phases can be used, and the selectivity can be tuned by the choice of a co-solvent (modifier) such as methanol.

Self-Validating System:

Similar to prep-HPLC, fractions are collected and analyzed for purity. SFC is often coupled with mass spectrometry for mass-directed fraction collection.

Experimental Protocol: Preparative SFC of a Pyrazole Derivative [16]

  • Analytical Screening: Screen various achiral SFC columns and modifiers to find a method that provides good separation.

  • Method Optimization: Optimize the gradient and flow rate for the preparative separation.

  • Purification: Inject the crude pyrazole onto the preparative SFC system.

  • Fraction Collection: Collect the fraction(s) containing the pure pyrazole.

  • Solvent Removal: The CO₂ mobile phase vaporizes upon depressurization, leaving the product in a small volume of the modifier, which is then easily evaporated.

SFC_Workflow A Crude Pyrazole B Analytical SFC Method Screening A->B C Scale-Up to Preparative SFC B->C D Inject and Run Preparative SFC C->D E Collect Fractions D->E F Evaporate Modifier E->F G High-Purity Pyrazole F->G

Sources

A Comparative Guide to the Cross-Reactivity of 3,5-dimethyl-1H-pyrazole-4-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold and the Imperative of Selectivity

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved drugs, from blockbuster kinase inhibitors to treatments for erectile dysfunction.[1] Its metabolic stability and versatile synthetic handles have cemented its status as a "privileged scaffold" in drug discovery.[1][2] Specifically, derivatives of 3,5-dimethyl-1H-pyrazole are of significant interest for their diverse biological activities.[3][4] However, the very features that make pyrazoles effective, particularly their ability to form key interactions in ATP-binding pockets of kinases, also present a significant challenge: cross-reactivity.[5]

Unintended binding to off-target proteins can lead to a range of adverse outcomes, from diminished therapeutic efficacy to severe toxicity.[6][7] Therefore, a rigorous and systematic evaluation of a compound's selectivity profile is not merely a regulatory formality but a critical, foundational step in the development of a safe and effective therapeutic agent.[8][9] Early and comprehensive cross-reactivity profiling allows researchers to identify potential liabilities, guide structure-activity relationship (SAR) studies, and select lead candidates with the highest probability of clinical success.[6][10]

This guide provides a comparative analysis of three hypothetical analogs based on the 3,5-dimethyl-1H-pyrazole-4-carbonitrile core, which we will designate PZ-CN-001 , PZ-CN-002 , and PZ-CN-003 . Our primary goal is to elucidate their selectivity profiles against a hypothetical primary target, Kinase X , and a panel of relevant off-targets. We will employ a tiered experimental approach, moving from broad biochemical screening to quantitative affinity determination and finally to cellular target engagement, demonstrating a robust workflow for de-risking novel chemical entities.

Tier 1: Broad Kinome Profiling for Initial Off-Target Identification

The most efficient first step in assessing selectivity is to screen the compounds against a large, diverse panel of kinases.[11][12] This provides a bird's-eye view of the compounds' interaction landscape and quickly flags potential off-target liabilities. An initial screen at a single, high concentration (e.g., 10 µM) is a cost-effective strategy to identify which kinases warrant further investigation.[12]

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a typical workflow for screening our pyrazole analogs against a panel of purified kinases to determine the percent inhibition.

  • Compound Preparation: Serially dilute the test compounds (PZ-CN-001 , PZ-CN-002 , PZ-CN-003 ) in 100% DMSO to create stock solutions. For the initial screen, prepare a working solution at 10 µM.

  • Reaction Mixture Preparation: In a 384-well plate, prepare a reaction mixture containing the purified kinase, a suitable peptide or protein substrate, and ATP.[5] The ATP concentration is typically set at or near the Michaelis-Menten constant (Km) for each specific kinase to ensure that the resulting IC₅₀ value is a direct measure of binding affinity.[13]

  • Initiation of Reaction: Add the test compounds to the reaction wells. Include positive controls (a known inhibitor for each kinase) and negative controls (vehicle, e.g., 1% DMSO).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Reaction Termination & Detection: Stop the reaction by adding a solution containing EDTA. The amount of phosphorylated substrate is then quantified. Common detection methods include radiometric assays (³³P-ATP) or fluorescence-based assays that measure ADP production.

  • Data Analysis: Calculate the percent inhibition for each compound against each kinase relative to the positive and negative controls. Hits are typically defined as kinases showing inhibition above a certain threshold (e.g., >70%).[12]

Data Summary: Tier 1 Kinase Panel Screen

The following table summarizes the hypothetical inhibition data for our three analogs against the primary target (Kinase X) and a selection of representative off-target kinases at a concentration of 10 µM.

Kinase TargetPZ-CN-001 (% Inhibition)PZ-CN-002 (% Inhibition)PZ-CN-003 (% Inhibition)
Kinase X 98% 99% 97%
Kinase A85%45%15%
Kinase B78%20%5%
Kinase C30%25%28%
Kinase D92%88%85%
Kinase E12%15%10%

Interpretation: All three compounds show excellent activity against the primary target, Kinase X. However, significant differences in their off-target profiles are immediately apparent. PZ-CN-001 exhibits potent inhibition of Kinases A, B, and D. PZ-CN-002 shows reduced off-target activity but still significantly inhibits Kinase D. In contrast, PZ-CN-003 demonstrates a much cleaner profile, with significant off-target inhibition only against Kinase D, suggesting it is the most selective of the three analogs.

Tier 2: Quantifying Binding Affinity via Competitive Assays

Following the initial screen, the next logical step is to quantify the binding affinity (e.g., dissociation constant, Kd, or inhibitory constant, Ki) for the primary target and the most significant off-targets.[11] This moves beyond a single-point inhibition value to provide a precise measure of potency. Surface Plasmon Resonance (SPR) is a powerful, label-free technology for this purpose, particularly when used in a competitive binding format for small molecules.[14]

Experimental Protocol: SPR-Based Competitive Binding Assay

This protocol describes how to determine the Kd of our analogs for Kinase X and the primary off-target, Kinase D.

  • Sensor Chip Preparation: A known, high-affinity ligand for the target kinase (the "probe ligand") is immobilized onto the surface of an SPR sensor chip. This is the "third-party binder" in the competition assay.[14]

  • Analyte Preparation: Prepare a series of solutions containing a fixed concentration of the target kinase (e.g., Kinase X or Kinase D) mixed with increasing concentrations of the test compound (e.g., PZ-CN-003 ).

  • Binding Measurement: Inject the kinase/compound mixtures over the sensor surface. The SPR instrument measures the binding of the free kinase from the solution to the immobilized probe ligand in real-time.

  • Competitive Inhibition: As the concentration of the test compound increases, it binds to the kinase in solution, reducing the amount of free kinase available to bind to the immobilized probe. This results in a dose-dependent decrease in the SPR signal.[14]

  • Data Analysis: The resulting data are fitted to a competition binding model to calculate the Ki or Kd of the test compound for the target kinase.

Data Summary: Tier 2 Affinity Constants

The table below presents the hypothetical dissociation constants (Kd) for the three analogs against their primary target and the key off-target kinase identified in Tier 1.

CompoundKd for Kinase X (nM)Kd for Kinase A (nM)Kd for Kinase B (nM)Kd for Kinase D (nM)Selectivity Ratio (Kd Kinase D / Kd Kinase X)
PZ-CN-00152550153x
PZ-CN-0024800>10,00015037.5x
PZ-CN-0036>10,000>10,000950158x

Interpretation: The quantitative affinity data confirm the initial screening results. While all compounds bind tightly to Kinase X, PZ-CN-003 displays a dramatically improved selectivity profile. Its affinity for the off-target Kinase D is over 150-fold weaker than for its primary target, a significant improvement over PZ-CN-001 (3-fold) and PZ-CN-002 (37.5-fold). This makes PZ-CN-003 a much more desirable candidate for further development.

Tier 3: Confirming Target Engagement in a Cellular Context

Biochemical and biophysical assays are essential, but they are performed in an artificial environment. The ultimate test is whether a compound engages its intended target within the complex milieu of a living cell.[15] The Cellular Thermal Shift Assay (CETSA®) is an invaluable method for verifying target engagement in situ.[16][17] It is based on the principle that when a ligand binds to a protein, it generally stabilizes the protein, leading to an increase in its melting temperature (Tm).[15][18]

Experimental Protocol: Microplate-Based CETSA

This protocol outlines the steps to assess the thermal stabilization of Kinase X and Kinase D in intact cells treated with PZ-CN-003 .

  • Cell Treatment: Plate cells known to express the target kinases (Kinase X and Kinase D) in a PCR plate. Treat the cells with various concentrations of PZ-CN-003 or vehicle (DMSO) and incubate at 37°C to allow for cell penetration and target binding.[15]

  • Thermal Challenge: Heat the PCR plate using a thermal cycler across a range of temperatures (e.g., 40°C to 70°C). This induces denaturation and aggregation of proteins that are not stabilized by a ligand.[19]

  • Cell Lysis: Lyse the cells using a method such as freeze-thaw cycles or detergents.

  • Separation of Soluble and Aggregated Fractions: Centrifuge the lysate at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, folded protein fraction.

  • Protein Quantification: Carefully collect the supernatant and quantify the amount of soluble target protein remaining at each temperature. This is typically done using a specific antibody-based detection method like an enzyme-linked immunosorbent assay (ELISA) or AlphaScreen®.[15][16]

  • Data Analysis: Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[18]

Data Summary: Tier 3 Cellular Thermal Shift (ΔTm)

The table below shows the hypothetical change in melting temperature (ΔTm) for Kinase X and Kinase D in cells treated with 1 µM of each analog.

CompoundΔTm for Kinase X (°C)ΔTm for Kinase D (°C)
PZ-CN-001+8.5+6.2
PZ-CN-002+8.9+2.1
PZ-CN-003+9.1+0.4

Interpretation: The CETSA results provide crucial, physiologically relevant validation. PZ-CN-003 induces a robust thermal stabilization of the primary target, Kinase X, confirming strong engagement in the cellular environment. Critically, it causes a negligible thermal shift for the off-target Kinase D, indicating that the weak binding observed in vitro does not translate to significant target engagement in a cellular context at this concentration. In contrast, PZ-CN-001 clearly engages both targets in cells, predicting a high likelihood of off-target effects.

Synthesis and Interpretation of Cross-Reactivity Data

This tiered approach provides a comprehensive and self-validating system for assessing cross-reactivity. The workflow systematically narrows the focus from a broad landscape of potential interactions to a quantitative assessment of the most relevant ones, culminating in a confirmation of target engagement in a live-cell environment.

Diagram: Tiered Cross-Reactivity Assessment Workflow

G cluster_0 Tier 1: Initial Screen cluster_1 Tier 2: Affinity Quantification cluster_2 Tier 3: Cellular Validation cluster_3 Decision Making T1_Start Compound Library (PZ-CN-001, 002, 003) T1_Assay Broad Kinase Panel (Single High Concentration) T1_Start->T1_Assay Screen T1_Result Identify Potential Off-Targets (e.g., Kinase A, B, D) T1_Assay->T1_Result Analyze % Inhibition T2_Assay Competitive Binding Assay (e.g., SPR) T1_Result->T2_Assay Prioritize Hits T2_Result Determine Affinity (Kd) for Target & Hits T2_Assay->T2_Result Analyze Binding Curves T3_Assay Cellular Thermal Shift Assay (CETSA®) T2_Result->T3_Assay Validate in Cells T3_Result Confirm Target Engagement (Measure ΔTm) T3_Assay->T3_Result Analyze Melting Curves Decision Select Lead Candidate (PZ-CN-003) T3_Result->Decision Synthesize Data

Caption: A tiered workflow for assessing compound cross-reactivity.

Structure-Activity Relationship (SAR) and Off-Target Effects

The hypothetical data suggest a clear SAR for selectivity. The minor structural modifications between PZ-CN-001, -002, and -003 drastically altered their interaction with off-targets while preserving on-target potency. This implies that the substituents are likely interacting with non-conserved residues between the ATP-binding pockets of Kinase X and the off-target kinases.

If an off-target interaction, such as the one between PZ-CN-001 and Kinase D, were to persist, it could have unintended biological consequences. For example, if Kinase D is a key component of a separate, vital signaling pathway, its inhibition could lead to toxicity.

Diagram: Hypothetical Signaling Pathway Disruption

G cluster_0 Intended Pathway cluster_1 Off-Target Pathway ReceptorX Receptor X KinaseX Kinase X ReceptorX->KinaseX SubstrateX Substrate X KinaseX->SubstrateX ResponseX Desired Therapeutic Effect SubstrateX->ResponseX ReceptorD Receptor D KinaseD Kinase D ReceptorD->KinaseD SubstrateD Substrate D KinaseD->SubstrateD ResponseD Adverse Side Effect SubstrateD->ResponseD Inhibitor PZ-CN-001 Inhibitor->KinaseX Inhibition (On-Target) Inhibitor->KinaseD Inhibition (Off-Target)

Caption: Off-target inhibition of Kinase D by PZ-CN-001.

Conclusion and Forward Path

This comparative guide demonstrates a robust, multi-tiered strategy for characterizing the cross-reactivity of novel 3,5-dimethyl-1H-pyrazole-4-carbonitrile analogs. Through a combination of broad panel screening, quantitative affinity measurements, and cellular target engagement assays, we can build a comprehensive understanding of a compound's selectivity profile.

Based on our hypothetical data, PZ-CN-003 emerges as the superior candidate. It maintains high potency for the primary target, Kinase X, while exhibiting a significantly improved selectivity margin against key off-targets, an observation that holds true in both biochemical and cellular assays. This rigorous, data-driven approach is fundamental to mitigating risks and successfully advancing the most promising chemical matter toward clinical development.

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Safety Operating Guide

A Researcher's Guide to the Safe Handling of 3,5-dimethyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. The handling of novel chemical entities like 3,5-dimethyl-1H-pyrazole-4-carbonitrile, a heterocyclic nitrile, demands a meticulous and informed approach to personal and environmental protection. This guide provides essential, experience-driven protocols for the safe handling, use, and disposal of this compound, ensuring the integrity of your research and the well-being of your laboratory personnel.

Understanding the Hazard Profile: A Synthesis of Available Data
Core Personal Protective Equipment (PPE) Protocol

A robust PPE strategy is the foundation of safe chemical handling. The following table outlines the minimum required PPE for any procedure involving 3,5-dimethyl-1H-pyrazole-4-carbonitrile.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards.[2][4] A face shield is recommended when handling larger quantities or if there is a significant splash risk.Protects the eyes from splashes, dust, and vapors which may cause serious irritation.[1][2]
Hand Protection Chemical-resistant nitrile gloves.[5][6] Ensure gloves are inspected for integrity before each use. Double-gloving is recommended for extended procedures.Nitrile gloves offer protection against a range of organic chemicals.[7] Given the potential for skin irritation and absorption, a robust barrier is crucial.
Body Protection A fully fastened laboratory coat.Protects skin and personal clothing from contamination.[5][7]
Respiratory Protection To be used in a well-ventilated laboratory. For procedures that may generate dust or aerosols, work within a certified chemical fume hood.[5][6]Minimizes the risk of inhaling potentially harmful airborne particles or vapors.[1][8]
Operational Plan: From Receipt to Reaction

A systematic workflow is critical to minimizing exposure and ensuring procedural consistency. The following step-by-step guide details the safe handling of 3,5-dimethyl-1H-pyrazole-4-carbonitrile throughout its lifecycle in the laboratory.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • The compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[4]

  • Ensure the container is tightly sealed and clearly labeled.

2. Preparation and Weighing:

  • All weighing and preparation of solutions should be conducted within a chemical fume hood to control for dust and vapors.[5]

  • Use dedicated, clean spatulas and weighing boats.

  • Have an appropriate solvent and quenching agent readily available in the fume hood.

3. Experimental Use:

  • When adding the compound to a reaction vessel, do so carefully to avoid splashing.

  • Maintain a clean and organized workspace.

  • Be mindful of all potential routes of exposure: inhalation, ingestion, skin, and eye contact.

4. Post-Experiment:

  • Decontaminate all equipment and surfaces that have come into contact with the chemical.

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Receive Receive & Inspect Store Store Safely Receive->Store DonPPE Don Appropriate PPE Store->DonPPE Weigh Weigh in Fume Hood DonPPE->Weigh Experiment Conduct Experiment Weigh->Experiment Decontaminate Decontaminate Workspace Experiment->Decontaminate SegregateWaste Segregate Waste Decontaminate->SegregateWaste LabelWaste Label Waste Container SegregateWaste->LabelWaste Dispose Dispose via Certified Vendor LabelWaste->Dispose

Caption: Workflow for the safe handling of 3,5-dimethyl-1H-pyrazole-4-carbonitrile.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.

Waste Segregation and Collection:

  • All solid waste contaminated with 3,5-dimethyl-1H-pyrazole-4-carbonitrile (e.g., weighing boats, contaminated gloves, paper towels) should be collected in a dedicated, clearly labeled hazardous waste container.

  • Unused or waste quantities of the solid compound should be disposed of as hazardous chemical waste.

  • Solutions containing the compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not pour any solutions containing this compound down the drain.[6]

Contaminated PPE:

  • Used nitrile gloves should be disposed of as hazardous waste if they are contaminated with the chemical.[9][10][11] If uncontaminated, they may be disposed of in the general waste, depending on institutional policies.[12]

Disposal Procedure:

  • All hazardous waste must be disposed of through your institution's certified hazardous waste management vendor.[13]

  • Ensure all waste containers are properly sealed and labeled with the full chemical name and associated hazards before collection.

By adhering to these rigorous safety protocols, researchers can confidently work with 3,5-dimethyl-1H-pyrazole-4-carbonitrile, advancing scientific discovery while upholding the highest standards of laboratory safety.

References

  • Earth Safe PPE. (n.d.). How to Dispose of Nitrile Gloves? Retrieved from [Link]

  • Unigloves. (2022, January 4). How to Recycle Nitrile Gloves. Retrieved from [Link]

  • International Enviroguard. (2024, April 22). A Guide to Nitrile Glove Recycling: Sustainable Practices for Eco-Conscious Businesses. Retrieved from [Link]

  • Gloves.com. (2021, February 23). How to Dispose of Nitrile Gloves: Reduce, Recycle or Reuse? Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • BuyGloves.com. (2023, July 10). How To Recycle Nitrile Gloves. Retrieved from [Link]

  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. Retrieved from [Link]

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.